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6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Documentation Hub

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  • Product: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Core Science & Biosynthesis

Foundational

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione chemical structure and properties

This technical guide details the structure, synthesis, and properties of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione , chemically identified as the N-Carboxyanhydride (NCA) of 1-Aminocyclopropanecarboxylic Acid (ACC) . Core I...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and properties of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione , chemically identified as the N-Carboxyanhydride (NCA) of 1-Aminocyclopropanecarboxylic Acid (ACC) .

Core Identity & Structural Analysis

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS RN: 3049-39-6) is a bicyclic spiro-heterocycle serving as a high-energy electrophilic intermediate in peptide synthesis and medicinal chemistry.[1] It represents the activated Leuchs' anhydride form of the non-proteinogenic amino acid 1-aminocyclopropanecarboxylic acid (ACC) .

Chemical Structure & Geometry

The molecule features a cyclopropane ring spiro-fused to a five-membered oxazolidine-2,5-dione ring. This spiro-fusion at the C3 position (IUPAC spiro numbering) creates significant steric strain, which drives its high reactivity toward nucleophiles.[2]

  • Spiro Center: The quaternary carbon (C3) is shared between the cyclopropane ring (C1–C2–C3) and the oxazolidine ring.[2]

  • Conformational Restriction: The cyclopropane ring locks the

    
     and 
    
    
    
    torsion angles of the amino acid residue, making this scaffold a critical tool for synthesizing conformationally constrained peptidomimetics.[2]
  • Electronic Environment: The 5,7-dione motif (cyclic carbamate-anhydride) renders the carbonyl carbons highly electrophilic, particularly the C5 carbonyl, which is susceptible to nucleophilic attack by amines.[2]

Structure Figure 1: Connectivity of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA) Spiro C(spiro) (C3) N4 N4 (Aza) Spiro->N4 C1 CH2 (C1) Spiro->C1 C5 C5 (C=O) N4->C5 Amide O6 O6 (Oxa) C5->O6 Ester C7 C7 (C=O) O6->C7 Anhydride C7->Spiro C2 CH2 (C2) C1->C2 C2->Spiro

Physicochemical Properties
PropertyDataContext
Molecular Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol Low MW fragment
Physical State Crystalline SolidUsually white to off-white needles
Melting Point 108–112 °C (dec.)Decomposes upon melting (polymerization)
Solubility THF, Dioxane, EtOAcReacts/decomposes in water/alcohols
Stability Moisture SensitiveHydrolyzes to ACC; polymerizes in presence of moisture

Synthesis Protocol: Phosgenation of ACC

The synthesis of 6-oxa-4-azaspiro[2.4]heptane-5,7-dione relies on the cyclization of 1-aminocyclopropanecarboxylic acid (ACC) using a carbonyl source (Phosgene or Triphosgene). This protocol utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer solid alternative to gaseous phosgene.[2]

Reagents & Equipment[3][4][5]
  • Precursor: 1-Aminocyclopropanecarboxylic acid (ACC) [Dry, finely ground].[2]

  • Reagent: Triphosgene (0.35 eq).[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane (must be peroxide-free and dry).

  • Atmosphere: Dry Argon or Nitrogen.[2]

Step-by-Step Methodology
  • Suspension: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend ACC (10 mmol) in anhydrous THF (50 mL).

  • Addition: Dissolve Triphosgene (3.5 mmol) in THF (10 mL). Add this solution dropwise to the ACC suspension at 50°C.[2]

    • Mechanistic Note: The reaction releases HCl.[2] The amino group attacks the carbonyl of phosgene, forming a carbamoyl chloride intermediate which then cyclizes with the carboxylic acid, eliminating HCl.[2]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. The suspension will clear as the insoluble zwitterionic amino acid converts to the soluble NCA.[2]

  • Purification (Critical):

    • Evaporate the solvent under reduced pressure to yield an oily residue or solid.

    • Recrystallization: Redissolve in a minimal amount of dry Ethyl Acetate and precipitate by adding dry Hexane.

    • Self-Validation: If the product smells strongly of acid or is sticky, residual HCl or unreacted ACC is present.[2] Wash with anhydrous ether.[2]

  • Storage: Store under inert gas at -20°C.

Synthesis Figure 2: Synthesis Pathway via Phosgenation ACC 1-Aminocyclopropanecarboxylic Acid (Zwitterion) Inter Intermediate: Carbamoyl Chloride ACC->Inter + Triphosgene 50°C Triphos Triphosgene / THF (Carbonyl Source) Triphos->Inter NCA 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA) Inter->NCA - HCl Cyclization Byprod Byproducts: HCl (Gas) Inter->Byprod

[2]

Applications in Drug Development[2][4][6]

Peptide Macrocyclization & Constrained Peptidomimetics

The primary utility of this spiro-NCA is to introduce the ACC residue into peptide chains. The cyclopropane ring constrains the backbone dihedral angles (


) to values near 

-helical or

-helical regions (

).[2]
  • Mechanism: Ring Opening Polymerization (ROP) or nucleophilic attack by the N-terminus of a growing peptide chain.

  • Result: Increases proteolytic stability and receptor selectivity of peptide drugs (e.g., bradykinin antagonists, enkephalin analogs).[2]

Ethylene Biosynthesis Inhibition Studies

In plant biology, ACC is the immediate precursor to the hormone ethylene.[2] Derivatives synthesized from this NCA are used to probe ACC oxidase or to create competitive inhibitors that block ethylene production, relevant for agricultural formulations.[2]

Pharmacological Scaffolds

The spiro[2.4]heptane core is a bioisostere for gem-dimethyl groups but with added rigidity. It is explored in:

  • BACE1 Inhibitors: For Alzheimer's disease.[2]

  • HCV NS3 Protease Inhibitors: Where the rigid cyclopropyl moiety fits into specific hydrophobic pockets (S1' subsite).[2]

References

  • Schnur, R. C., Sarges, R., & Peterson, M. J. (1982).[2] Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451–1454.[2] Retrieved from [Link]

  • Wyrzykiewicz, T. K., et al. (2023).[2][3] Improvements to the Synthesis of Calcitroic Acid Part II. Minds@UW. Retrieved from [Link][2]

Sources

Exploratory

Thermodynamic Stability of Spiro-Fused Oxa-Aza Heterocycles: A Guide to 3D Bioisosteres

Topic: Thermodynamic Stability and Profiling of Spiro-Fused Oxa-Aza Heterocycles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The 3D-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability and Profiling of Spiro-Fused Oxa-Aza Heterocycles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The 3D-Scaffold Revolution

In modern drug discovery, the transition from planar aromatic systems to


-rich architectures is driven by the need to improve solubility, reduce lipophilicity, and access novel intellectual property space. Spiro-fused oxa-aza heterocycles—specifically those combining oxygen (ethers/acetals) and nitrogen (amines/aminals) rings—represent a high-value chemical space.

However, these scaffolds sit on a thermodynamic precipice. They balance the desirable kinetic stability required for shelf-life and biological integrity against the thermodynamic instability inherent in their strained, bicyclic frameworks. This guide dissects the energetic landscape of these molecules, distinguishing between the robust scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptanes) and the hydrolytically labile variants, providing actionable protocols for their characterization.

The Energetic Landscape: Strain vs. Stability

Ring Strain Energy (RSE) Analysis

The thermodynamic baseline of any spiro-heterocycle is defined by its Ring Strain Energy (RSE). Unlike fused bicyclic systems (e.g., bicyclo[1.1.1]pentanes), spiro-systems localize strain in the individual rings, coupled only by the quaternary spiro-carbon.

Scaffold ComponentRing SizeApprox. RSE (kcal/mol)Dominant Strain Factor
Oxirane 327.5Angle strain (60°), Torsional eclipsing
Oxetane 425.5Angle strain (~90°), Repulsion of lone pairs
Azetidine 426.0Angle strain, Transannular interactions
Tetrahydrofuran 56.0Pitzer strain (eclipsing), conformational flux
Piperidine 60-1.0Chair conformation (relaxed)

The Spiro-Destabilization Factor: Creating a spiro-junction introduces specific steric penalties. In spiro[3.3]heptanes, the "pucker" angle of the cyclobutane/oxetane rings minimizes torsional strain. However, the Gem-Dialkyl Effect (Thorpe-Ingold) plays a stabilizing role here. The compression of the internal C-C-C bond angle at the spiro center (necessary to close the small rings) actually favors ring closure kinetically, despite the high ground-state energy.

The "Thermodynamic Cliff": Connectivity Matters

The location of the heteroatoms relative to the spiro-carbon is the single most critical determinant of stability.

  • Type A (Distal/Stable): Heteroatoms are separated from the spiro-carbon by at least one methylene group (e.g., 2-oxa-6-azaspiro[3.3]heptane ). These behave as isolated ethers and amines.

  • Type B (Proximal/Labile): Heteroatoms are directly attached to the spiro-carbon.

    • Spiro-acetals (O-C-O): Acid sensitive.

    • Spiro-aminals (N-C-N): Highly hydrolysis-prone.

    • Spiro-hemiaminals (N-C-O):CRITICAL RISK. Often exist in equilibrium with the ring-opened ketone/amine form unless constrained by severe rigidity.

StabilityHierarchy cluster_0 Thermodynamic Stability Gradient High High Stability (Distal Heteroatoms) Ex: 2-oxa-6-azaspiro[3.3]heptane Med Moderate Stability (Spiro-Ethers) Ex: Spiro[tetrahydrofuran-3,3'-pyrrolidine] High->Med Increasing Ring Size (Entropy penalty) Low Low Stability / Labile (Geminal Heteroatoms) Ex: Spiro-hemiaminals (N-C-O) Med->Low Electronic Repulsion (Anomeric Effect) Hydrolysis Ring Opening (Decomposition) Low->Hydrolysis Aqueous Acid

Figure 1: Stability hierarchy of spiro-fused systems based on heteroatom placement.

Chemical Stability Profiling

To validate these scaffolds for drug development, theoretical stability must be confirmed experimentally. The primary failure mode for oxa-aza spirocycles is acid-catalyzed hydrolysis (for acetal-like linkages) or oxidative N-dealkylation .

The Anomeric Effect & Acid Lability

In spiro-systems where Oxygen and Nitrogen share the spiro-carbon (e.g., spiro-oxazolidines), the lone pair on the Nitrogen can donate into the


 orbital of the C-O bond (anomeric effect). While this stabilizes the ground state conformation, it paradoxically lowers the activation energy for protonation and subsequent ring opening.

Mechanism of Failure:

  • Protonation of the ether oxygen.

  • Assistance by the nitrogen lone pair (forming an iminium ion).

  • C-O bond cleavage (Ring opening).

Metabolic Stability (Microsomal)

Spiro[3.3]heptanes often exhibit superior metabolic stability compared to their piperazine/morpholine analogs.

  • Reasoning: The high

    
     character and compact shape reduce lipophilicity (LogD), lowering affinity for CYP450 active sites.
    
  • Electronic Shielding: In 2-oxa-6-azaspiro[3.3]heptane, the oxetane oxygen exerts an inductive electron-withdrawing effect ($ -I $) on the azetidine nitrogen. This lowers the

    
     of the amine (typically by 1-2 units vs. piperidine), reducing the liability of N-oxidation or N-glucuronidation.
    

Experimental Protocols

Protocol A: Accelerated Hydrolytic Stability Assay

Purpose: To determine the kinetic half-life (


) of the spiro-cycle under physiological and gastric extremes.

Reagents:

  • Buffer A: 0.1 M HCl (pH 1.0) - Simulating Gastric Fluid (SGF).

  • Buffer B: 10 mM Phosphate Buffer (pH 7.4) - Simulating Plasma.

  • Internal Standard (IS): Caffeine (stable, neutral).

  • Solvent: DMSO or Acetonitrile.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution of the spiro-compound in DMSO.

  • Incubation:

    • Aliquot 5 µL of Stock into 495 µL of Buffer A and Buffer B (separate vials). Final conc: 100 µM.

    • Add 5 µL of Caffeine IS (10 mM).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Timepoints: 0, 1h, 4h, 8h, 24h.

    • At each point, remove 50 µL and quench with 150 µL cold Acetonitrile (to stop reaction/precipitate salts).

  • Analysis:

    • Centrifuge at 4000 rpm for 10 min.

    • Analyze supernatant via LC-MS/MS (Reverse phase C18).

    • Monitor parent ion [M+H]+.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Acceptance Criteria:

  • Stable:

    
     remaining after 24h at pH 7.4.
    
  • Gastric Stable:

    
     remaining after 1h at pH 1.0.
    
Protocol B: Comparative Lipophilicity ( )

Purpose: To quantify the "Spiro-Advantage" over planar analogs.

Method: Shake-Flask or HPLC-based retention time extrapolation. Key Insight: Spiro-oxetanes usually lower LogD by 0.5–1.0 units compared to gem-dimethyl analogs, improving solubility.

Synthetic Implications: Thermodynamic vs. Kinetic Control

Synthesizing these strained rings requires bypassing their high thermodynamic energy. One of the most authoritative methods involves Strain-Release Chemistry .

The Luisi/SpiroChem Approach: Instead of cyclizing the strained ring directly (high barrier), synthesis often proceeds via a more strained intermediate that relieves strain upon reaction.

  • Precursor: [1.1.1]Propellanes or Azabicyclo[1.1.0]butanes.

  • Reaction: Nucleophilic attack on the bridgehead carbon releases the central bond strain, generating the spiro-cyclobutane/azetidine motif.

  • Why it works: The reaction is driven by the relief of ~60 kcal/mol of strain energy from the bicyclic precursor, powering the formation of the ~26 kcal/mol spiro-product.

SynthesisWorkflow Precursor Strain-Loaded Precursor (Azabicyclo[1.1.0]butane) Reaction Nucleophilic Attack Precursor->Reaction Product Spiro-Azetidine Product (Strain Release) Reaction->Product Energy Energy Release (Driving Force) Reaction->Energy

Figure 2: Strain-release synthetic strategy for accessing thermodynamically high-energy spiro-scaffolds.

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery." Angewandte Chemie. Link

  • Barnes-Seeman, D. (2014). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug design." Chemical Reviews. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link

Sources

Foundational

Solubility profile of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione in organic solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6). As a spiro-fused oxazolidinedione derivative, this compound re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6). As a spiro-fused oxazolidinedione derivative, this compound represents a critical scaffold in the synthesis of anticonvulsants and heterocyclic antibiotics.

Understanding its solubility is not merely about dissolution; it is about controlling reaction kinetics, optimizing purification yields, and defining crystallization parameters. This guide synthesizes theoretical physicochemical principles with practical experimental protocols, empowering researchers to make data-driven solvent selection decisions.

Physicochemical Identity & Theoretical Basis

To predict solubility behavior, we must first deconstruct the molecular architecture of the target compound.

PropertyValueImplication for Solubility
CAS Number 3049-39-6Unique Identifier
Molecular Weight 127.10 g/mol Low MW favors solubility in small-molecule solvents.
Structure Spiro[cyclopropane-1,5'-oxazolidine]-2',4'-dioneAmphiphilic: The polar dione ring contrasts with the lipophilic cyclopropane spiro-fusion.
LogP (Predicted) ~ -0.03 to 0.2Slightly Hydrophilic/Neutral. Suggests poor solubility in aliphatic hydrocarbons (Hexane) but high affinity for polar aprotic solvents.
H-Bond Donors 1 (Imide N-H)Capable of H-bonding; pH-dependent solubility (weakly acidic, pKa ~6.0–7.0).
H-Bond Acceptors 3 (Carbonyls, Ether O)High affinity for protic solvents (Alcohols, Water).
The Mechanistic Insight: The "Imide" Effect

The core oxazolidinedione ring contains an imide-like nitrogen (


). This proton is acidic. Consequently, this compound is not just a passive solute; it is an ionizable species .
  • In Neutral Solvents: Solubility is governed by dipole-dipole interactions.

  • In Basic Media: Deprotonation of the N-H yields a stable anion, drastically increasing solubility in aqueous or polar media.

The Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of analogous oxazolidinediones, the following solubility profile is projected. This "Heatmap" serves as the baseline for solvent screening.

Category A: High Solubility Solvents (Process Solvents)

Use these for reaction media or preparing concentrated stock solutions.

  • DMSO (Dimethyl sulfoxide): Excellent. The high dielectric constant interacts strongly with the dione moiety.

  • DMF / DMAc: Excellent. Similar mechanism to DMSO; ideal for nucleophilic substitution reactions.

  • Acetonitrile: Good to Excellent. Effective for non-aqueous synthesis.

  • THF (Tetrahydrofuran): Good. Solubilizes the compound via ether oxygen coordination, though less effective than DMSO.

Category B: Moderate/Temperature-Dependent Solvents (Crystallization)

Use these for purification via cooling crystallization or anti-solvent precipitation.

  • Ethanol / Methanol: Moderate at RT, High at Reflux. The protic nature interacts with the carbonyls. Note: Potential for solvolysis (ring opening) at high temperatures/pH, though oxazolidinediones are generally stable.

  • Ethyl Acetate: Moderate. Often used as an extraction solvent.

  • Acetone: Good solubility, but high volatility limits high-temperature processing.

Category C: Poor Solubility / Anti-Solvents

Use these to force precipitation.

  • Toluene: Low. The aromatic ring provides some interaction, but the polarity mismatch is significant.

  • Diethyl Ether / MTBE: Low to Moderate.

  • Hexane / Heptane: Insoluble. The compound is too polar for aliphatic hydrocarbons.

  • Water: pH Dependent.

    • Acidic/Neutral pH: Low to Moderate solubility.

    • Basic pH (>8): High solubility (Salt formation).

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values. Batch-to-batch variation in purity (typically 95%) can alter saturation points. Use this self-validating protocol to generate precise data.

Workflow Visualization

SolubilityProtocol Start Start: Define Solvent Set Prep Preparation: Add Excess Solid to Solvent (Target: 100 mg/mL initially) Start->Prep Equilib Equilibration: Agitate at 25°C for 24h (Thermodynamic Equilibrium) Prep->Equilib Filter Filtration: 0.45 µm PTFE Syringe Filter (Remove Undissolved Solid) Equilib->Filter Analysis Quantification Method Filter->Analysis HPLC HPLC Analysis (Preferred for Purity check) Analysis->HPLC High Precision Grav Gravimetric Analysis (Evaporate & Weigh) Analysis->Grav Rapid/Rough Calc Calculate Solubility (S) S = Mass_dissolved / Volume_solvent HPLC->Calc Grav->Calc End End: Generate Solubility Curve Calc->End

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Weigh approx. 50 mg of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione into a 4 mL clear glass vial.

    • Add 500 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Equilibration:

    • If fully dissolved immediately, add more solid until precipitation is visible.

    • Place vials in a shaker or thermomixer at 25°C (± 0.5°C) for 24 hours. Crucial: This ensures thermodynamic equilibrium, not just kinetic dissolution.

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE or Nylon syringe filter . Avoid Cellulose Acetate if using aggressive organic solvents.

  • Quantification (Gravimetric Method):

    • Pipette exactly 200 µL of the filtrate into a pre-weighed aluminum weighing dish.

    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

    • Weigh the residue.

    • Calculation:

      
      
      

Strategic Application: Solvent Selection for Crystallization

The most common processing challenge for spiro-oxazolidinediones is purification. Because the compound is thermally stable but sensitive to strong base, a Cooling Crystallization or Anti-Solvent approach is recommended.

Recommended System: Ethanol / Water

This binary system is often ideal for this class of compounds.

  • Dissolution: Dissolve the crude compound in hot Ethanol (60°C).

  • Polishing: Filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Water (anti-solvent) until slight turbidity persists.

  • Growth: Cool slowly to 0°C. The hydrophobic cyclopropane moiety will drive precipitation as the solvent polarity increases (due to water addition).

Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Goal Reaction or Purification? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Recrystallization Goal->Purification Purification Polarity Is Reaction Polar? Reaction->Polarity DMSO Use DMSO or DMF (High Solubility) Polarity->DMSO Yes (e.g., SN2) THF Use THF or MeCN (Moderate Solubility, Easy Workup) Polarity->THF No (e.g., Radical) Thermal Is Compound Thermally Stable? Purification->Thermal Ethanol Ethanol/Water System (Cooling Crystallization) Thermal->Ethanol Yes (>60°C) DCMHex DCM/Hexane System (Anti-Solvent Precipitation) Thermal->DCMHex No (<40°C)

Figure 2: Decision matrix for solvent selection based on process requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77762, 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on spiro-oxazolidinediones in drug design).
Exploratory

Literature review of 4-azaspiro[2.4]heptane scaffolds in medicinal chemistry

This guide provides an in-depth technical review of the 4-azaspiro[2.4]heptane scaffold, a privileged bicyclic motif in medicinal chemistry.[1] It distinguishes this scaffold from its structural isomer, the 5-azaspiro[2....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of the 4-azaspiro[2.4]heptane scaffold, a privileged bicyclic motif in medicinal chemistry.[1] It distinguishes this scaffold from its structural isomer, the 5-azaspiro[2.4]heptane (found in Ledipasvir), and details its synthesis, physicochemical properties, and applications as a proline surrogate.[1]

Executive Summary

The 4-azaspiro[2.4]heptane scaffold represents a specific class of conformationally restricted bicyclic amines where a pyrrolidine ring is fused to a cyclopropane ring at the C2 position (relative to nitrogen).[1][2] This architecture places the nitrogen atom directly adjacent to the spiro-quaternary carbon.[1]

Unlike its regioisomer, the 5-azaspiro[2.4]heptane (notably utilized in the blockbuster HCV drug Ledipasvir ), the 4-aza variant creates a unique steric and electronic environment around the amine.[1] It serves primarily as a rigidified proline surrogate , locking the peptide backbone into specific turn geometries (e.g.,


-turns) and modulating the lipophilicity of the parent molecule via the "magic methyl" effect of the cyclopropyl group.[1]
Key Technical Distinctions
Feature4-Azaspiro[2.4]heptane 5-Azaspiro[2.4]heptane
Structure Nitrogen is adjacent to the spiro carbon (N-Cspiro bond).[1]Nitrogen is

to the spiro carbon (separated by one CH₂).
Proline Analogy 3-spiro-proline mimic.[1]4-spiro-proline mimic.[1]
Key Application Peptidomimetics, Bioorthogonal reporters, GPCR ligands.Antivirals (HCV NS5A inhibitors like Ledipasvir).[3][4]
Synthesis Cyclopropanation of lactams (e.g., 2-pyrrolidinone).[1]Double alkylation of glycine equivalents.

Structural & Physicochemical Properties[5][6][7]

Conformational Restriction

The spiro-fusion of the cyclopropane ring at the C3 position of the pyrrolidine core (using IUPAC spiro numbering where the spiro carbon is C3) drastically reduces the conformational entropy of the ring.[1]

  • Puckering Control: The spiro-cyclopropane forces the pyrrolidine ring into a specific envelope conformation.[1] In the 4-azaspiro system, the steric bulk of the cyclopropane adjacent to the nitrogen restricts rotation around the N-C

    
     bond (
    
    
    
    torsion angle in peptides), promoting compact secondary structures.[1]
  • Vector Alignment: When used as a scaffold, the exit vectors (N1 and C5 substituents) are held in a rigid orientation, critical for high-affinity binding to GPCRs and enzymes.[1]

Electronic Modulation
  • Basicity (pKa): The proximity of the strained cyclopropane ring to the nitrogen in the 4-azaspiro system influences the pKa of the amine.[1] The

    
    -like character of the cyclopropane bonds can withdraw electron density, potentially lowering the pKa compared to unsubstituted proline (pKa ~10.6), improving oral bioavailability and membrane permeability.[1]
    
  • Metabolic Stability: The cyclopropyl group protects the adjacent carbons from metabolic oxidation (e.g., by CYP450 enzymes), a common liability in flexible alkyl chains.

Synthetic Methodologies

The synthesis of 4-azaspiro[2.4]heptane is technically demanding due to the strain energy of the spiro-junction.[1] Two primary "self-validating" approaches are described below.

Protocol A: The Exocyclic Enecarbamate Route (Kulinkovich/Simmons-Smith)

This method is preferred for generating the core scaffold from commercially available lactams.[1]

Workflow Logic:

  • Activation: Convert the lactam carbonyl to an exocyclic alkene.

  • Cyclopropanation: Use a carbenoid species to add across the double bond.

Step-by-Step Protocol:

  • Starting Material: N-Boc-2-pyrrolidinone.[1]

  • Olefination (Tebbe or Petasis Reagent):

    • Reagent: Dimethyltitanocene (Petasis reagent) is preferred over Tebbe for milder conditions.

    • Conditions: Reflux in THF/Toluene.

    • Mechanism:[1][5] Titanium-carbene mediated carbonyl olefination yields the exocyclic enecarbamate.[1]

  • Cyclopropanation (Simmons-Smith):

    • Reagents: Diethylzinc (

      
      ) and Diiodomethane (
      
      
      
      ).
    • Solvent: DCM or DCE at 0°C to RT.

    • Observation: The reaction forms the spiro-cyclopropane.[1] The N-Boc group directs the stereochemistry if chiral auxiliaries are used, though the basic scaffold is often racemic.[1]

  • Deprotection: Standard TFA/DCM treatment removes the Boc group to yield the free amine salt.

Protocol B: Alkylation of Imines (Approach IV)

For substituted derivatives, a "bottom-up" approach using cyclopropanecarboxylates is utilized.[1]

  • Precursor: tert-butyl cyclopropanecarboxylate.[1]

  • Reduction/Oxidation: Convert ester to aldehyde.

  • Imine Formation: Condense with a homoallylic amine.

  • Cyclization: Acid-mediated or radical cyclization to close the pyrrolidine ring onto the cyclopropane.

Visualization: Synthetic Workflow

Synthesis Start N-Boc-2-pyrrolidinone Step1 Olefination (Petasis/Tebbe) Start->Step1 Inter Exocyclic Enecarbamate Step1->Inter Ti=CH2 transfer Step2 Cyclopropanation (Et2Zn, CH2I2) Inter->Step2 Product N-Boc-4-azaspiro[2.4]heptane Step2->Product Simmons-Smith Deprotect TFA Deprotection Product->Deprotect Final 4-Azaspiro[2.4]heptane (Salt) Deprotect->Final

Caption: General synthetic route to the 4-azaspiro[2.4]heptane scaffold via exocyclic enecarbamate intermediate.

Medicinal Chemistry Applications

Proline Isosteres in Peptidomimetics

The 4-azaspiro scaffold acts as a bulky, rigid proline .[1]

  • Mechanism: In peptide chains, Proline induces kinks (turns).[1] Replacing Proline with 4-azaspiro[2.4]heptane introduces a larger hydrophobic surface area and a more rigid turn constraint.[1]

  • Application: Design of

    
    -hairpin mimetics and inhibitors of proteases where the S1 or S2 pocket is hydrophobic.[1] The spiro-cyclopropane can occupy lipophilic pockets more effectively than a simple methyl group.[1]
    
Bioorthogonal Reporters

Recent literature highlights the utility of azaspiro[2.4]hept-1-ene derivatives.[1]

  • Chemistry: The strained spiro-alkene is highly reactive toward tetrazines or tetrazoles in photoinduced cycloaddition reactions.[1]

  • Advantage: These scaffolds are hydrophilic (due to the amine) yet reactive, making them superior to traditional hydrophobic strained alkenes (like norbornene) for labeling proteins in aqueous media.

Comparison to Ledipasvir (5-Azaspiro)

While Ledipasvir utilizes the 5-azaspiro isomer to inhibit the HCV NS5A protein, the success of this drug validates the general stability and safety of the azaspiro[2.4]heptane class.[1]

  • Scaffold Hopping: Researchers often screen the 4-aza isomer alongside the 5-aza isomer to optimize the vector of the nitrogen lone pair.[1] If the 5-aza (gamma-lactam like) orientation fails, the 4-aza (beta-lactam like distance) provides a distinct geometric option.[1]

Visualization: Scaffold Comparison

Scaffolds cluster_0 Proline Surrogates Proline Proline (Natural) Target Biological Target (GPCR / Enzyme) Proline->Target Flexible Binding Aza4 4-Azaspiro[2.4]heptane (N adjacent to Spiro) Aza5 5-Azaspiro[2.4]heptane (Ledipasvir Core) Aza4->Aza5 Regioisomers (Scaffold Hopping) Aza4->Target Rigid; N-C3 Constraint Aza5->Target Rigid; N-C4 Constraint

Caption: Structural relationship between Proline and its spiro-isosteres, highlighting the positional difference of the nitrogen atom.

Quantitative Data Summary

Property4-Azaspiro[2.4]heptaneProlineNote
Molecular Weight ~97.16 Da115.13 DaCore scaffold vs Amino acid
ClogP ~0.6 (Est)-2.54Spiro ring increases lipophilicity
Torsion Angle (

)
RestrictedFlexible (-75° to -60°)4-aza locks conformation
Water Solubility High (as HCl salt)HighSuitable for aqueous assays
Metabolic Stability HighModerateCyclopropane blocks oxidation

References

  • Synthesis of 4-substituted Proline Scaffolds & Ledipasvir Context

    • Source: Molecules (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid".
    • URL:[Link]

  • Scalable Synthesis of Spirocyclic Pyrrolidines

    • Source: Journal of Organic Chemistry / PMC (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines".
    • URL:[Link]

  • Bioorthogonal Reporters (Spiroalkenes)

    • Source: NIH / PMC. "Hydrophilic azaspiroalkenes as robust bioorthogonal reporters".
    • URL:[Link]

  • Ledipasvir Drug Label & Chemistry

    • Source: FDA Access Data. "HARVONI® (ledipasvir and sofosbuvir) tablets".[3][6]

    • URL:[Link][1]

  • Chemical Properties & Building Blocks

    • Source: PubChem Compound Summary for CID 72196177 (4-Azaspiro[2.4]heptane hydrochloride).[1]

    • URL:[Link][1]

Sources

Foundational

Potential biological targets for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Identity, Reactivity, and Biological Targets of the ACPC N-Carboxyanhydride Executive Summary 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) is the N-carboxyanhydride (NCA) derivative of 1-aminocyclopropanecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Reactivity, and Biological Targets of the ACPC N-Carboxyanhydride

Executive Summary

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) is the N-carboxyanhydride (NCA) derivative of 1-aminocyclopropanecarboxylic acid (ACPC) .[1] In the context of drug development and chemical biology, this molecule serves a dual function:

  • Reactive Electrophile: It acts as a high-fidelity "activated monomer" for synthesizing peptides containing the sterically constrained ACPC residue.[1]

  • Pharmacophore Precursor: Upon physiological hydrolysis, it releases ACPC, a potent high-affinity ligand for the glycine modulatory site of the NMDA receptor .[1]

This guide analyzes the compound's transition from a chemical reagent to a bioactive modulator, detailing its primary biological targets, mechanism of action, and experimental validation protocols.[1]

Chemical Identity & Structural Logic

To understand the biological targets, one must first deconstruct the molecule’s reactivity.[1] The structure consists of a cyclopropane ring spiro-fused to an oxazolidine-2,5-dione (Leuchs' anhydride) core.[1]

Feature Description Implication
Core Scaffold Oxazolidine-2,5-dioneHighly electrophilic; susceptible to nucleophilic attack (amines, water).[1][2]
Spiro-Fusion Cyclopropane (C3)Imparts conformational rigidity; mimics

-disubstituted amino acids.[1]
Stability Moisture-sensitiveRapidly hydrolyzes in aqueous media to release CO₂ and the free amino acid (ACPC).[1]
The Hydrolytic Cascade (Bioactivation)

In an aqueous biological environment (pH 7.4), the dione ring opens, decarboxylates, and releases the active pharmacophore, ACPC.[1]

HydrolysisPathway NCA 6-Oxa-4-azaspiro[2.4] heptane-5,7-dione (The NCA) Inter Carbamic Acid Intermediate NCA->Inter + H2O (Hydrolysis) ACPC 1-Aminocyclopropane- carboxylic acid (ACPC) (Active Ligand) Inter->ACPC - CO2 (Decarboxylation) CO2 CO2 Inter->CO2

Figure 1: The bioactivation pathway.[1] The dione itself is a prodrug-like precursor that liberates the NMDA-active ACPC.[1]

Primary Biological Target: The NMDA Receptor

The most significant biological activity associated with this scaffold arises from its hydrolysis product, ACPC .[1]

Target: NMDA Receptor (Glycine Modulatory Site)[1][5]
  • Role: Excitatory neurotransmission, synaptic plasticity, and neurotoxicity.[1]

  • Interaction: ACPC is a high-affinity partial agonist at the glycine binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.[1]

Mechanism of Action

Unlike full agonists (Glycine, D-Serine) that maximize channel opening frequency, ACPC acts as a "stabilizer."[1]

  • Binding: ACPC binds to the GluN1 subunit with high affinity (

    
    ).[1]
    
  • Partial Agonism: It induces a conformational change distinct from glycine, resulting in ~80-90% efficacy compared to glycine.[1]

  • Functional Outcome:

    • In Low Glycine Conditions: Acts as an agonist, enhancing NMDA currents.[1]

    • In High Glycine Conditions (Pathological): Competes with endogenous glycine, effectively dampening excessive NMDA receptor overactivation (excitotoxicity).[1]

Therapeutic Implications
  • Neuroprotection: By preventing maximal activation of the NMDA channel, ACPC (delivered via the dione) reduces calcium influx during ischemic events (stroke).[1]

  • Cognitive Enhancement: Modulation of the glycine site has been linked to improved learning and memory (LTP enhancement).[1]

Secondary Targets: Structural Homology

While the dione is primarily a precursor, the spiro-oxazolidinedione scaffold shares structural homology with established anticonvulsants.[1] If the dione ring is stabilized (e.g., via N-methylation to prevent hydrolysis), it may engage distinct targets.[1]

Target: Voltage-Gated T-Type Calcium Channels
  • Homology: The structure is an analog of Dimethadione (5,5-dimethyloxazolidine-2,4-dione), the active metabolite of the anticonvulsant Trimethadione.[1]

  • Potential Activity: 5,5-disubstituted oxazolidinediones reduce T-type calcium currents in thalamic neurons, which is the mechanism for treating absence seizures.[1]

  • Caveat: The spiro-cyclopropane ring alters the steric bulk compared to dimethyl groups, potentially modifying selectivity towards Voltage-Gated Sodium Channels (Nav) .[1]

Target: Ethylene Biosynthesis Enzymes (Plant Biology)
  • Context: Agricultural Biotechnology.

  • Enzymes: ACC Oxidase and ACC Deaminase .[1]

  • Mechanism: The cyclopropane core is the direct precursor to ethylene in plants.[1][3] The dione form can act as a suicide substrate or a protected delivery form of ACC, modulating fruit ripening and stress responses.[1]

Experimental Protocols

Protocol A: Synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Objective: To generate the high-purity NCA for biological testing.

  • Starting Material: Suspend finely ground 1-aminocyclopropanecarboxylic acid (ACPC) (10 mmol) in anhydrous THF (50 mL).

  • Phosgenation: Add Triphosgene (3.5 mmol) or a solution of phosgene in toluene (caution: extreme toxicity).[1]

  • Reaction: Heat to 50°C under an inert atmosphere (

    
    ) for 2-4 hours until the suspension clears (indicating NCA formation).
    
  • Purification:

    • Concentrate the solution under vacuum to remove excess phosgene/HCl.[1]

    • Precipitate the product by adding anhydrous hexane.[1]

    • Recrystallize from THF/Hexane under anhydrous conditions.[1]

  • Validation: FTIR should show characteristic anhydride doublets at ~1780 cm⁻¹ and ~1850 cm⁻¹.

Protocol B: In Vitro NMDA Receptor Binding Assay

Objective: To validate the affinity of the hydrolysate (ACPC) for the Glycine site.[1]

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain (cortex/hippocampus).[1] Wash extensively to remove endogenous glycine.[1]

  • Ligand: Use [³H]-Glycine (10 nM) or [³H]-MDL 105,519 (high-affinity antagonist) as the radioligand.[1]

  • Incubation:

    • Incubate membranes with the test compound (hydrolyzed dione) at concentrations ranging from 1 nM to 100

      
      M.[1]
      
    • Buffer: 50 mM Tris-acetate (pH 7.4).[1]

  • Termination: Filter through glass fiber filters (Whatman GF/B) and wash with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Expected Result: ACPC should displace [³H]-Glycine with a

      
       in the nanomolar range (50-200 nM).[1]
      

Signaling Pathway Visualization

The following diagram illustrates the mechanistic divergence between the intact dione (scaffold effects) and its hydrolysis product (ACPC effects).

SignalingPathways cluster_Hydrolysis Pathway A: Hydrolysis (Physiological) cluster_Intact Pathway B: Intact Scaffold (Stabilized) Dione 6-Oxa-4-azaspiro[2.4] heptane-5,7-dione ACPC 1-Aminocyclopropane- carboxylic acid (ACPC) Dione->ACPC Rapid Hydrolysis (t1/2 < mins) TType T-Type Ca2+ Channels (Thalamic Neurons) Dione->TType If N-Methylated (Hypothetical) NMDA NMDA Receptor (GluN1 Glycine Site) ACPC->NMDA High Affinity Binding Effect1 Partial Agonism (Neuroprotection) NMDA->Effect1 Modulates Ca2+ Influx Effect2 Inhibition of Oscillatory Firing TType->Effect2 Anticonvulsant Activity

Figure 2: Divergent signaling pathways.[1] Pathway A represents the primary mechanism for the unmodified dione.[1] Pathway B represents potential activity if the scaffold is chemically stabilized.[1]

References

  • Skolnick, P., et al. (1989).[1] "Modulation of N-methyl-D-aspartate receptors by 1-aminocyclopropanecarboxylic acid." Journal of Pharmacology and Experimental Therapeutics. Link

  • Koberda, W., & Konopacki, J. (2000).[1] "1-Aminocyclopropanecarboxylic acid (ACPC) prevents status epilepticus-induced neurodegeneration in the rat hippocampus."[1] Brain Research. Link

  • Leuchs, H. (1906).[1][4] "Ueber die Glycin-carbonsäure." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of N-carboxyanhydrides). Link[1]

  • Fossat, P., et al. (2012).[1] "Glial control of neuronal signaling."[1] Annual Review of Physiology. (Context for Glycine transporter modulation). Link

  • ChemicalBook. (2024).[1] "6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Product Specifications and CAS 3049-39-6 Data." Link

Sources

Exploratory

History and Discovery of Oxa-azaspiroheptane Analogs: A Comprehensive Technical Guide

History and Discovery of Oxa-azaspiro[1]heptane Analogs: A Comprehensive Technical Guide The Architectural Significance of Oxa-azaspiro[1]heptanes In the pursuit of novel therapeutics, the pharmaceutical industry has inc...

Author: BenchChem Technical Support Team. Date: March 2026

History and Discovery of Oxa-azaspiro[1]heptane Analogs: A Comprehensive Technical Guide

The Architectural Significance of Oxa-azaspiro[1]heptanes

In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. Among these, oxa-azaspiro[1]heptanes —and their closely related oxa/azaspiro analogs—represent a highly privileged class of highly strained spirocyclic scaffolds.

Structurally, a spiro[1]heptane system consists of a three-membered ring (a cyclopropane) fused via a single quaternary spiro carbon to a five-membered heterocyclic ring containing oxygen and/or nitrogen (such as a pyrrolidine, tetrahydrofuran, or isoxazolidine). This unique geometry dictates highly specific "exit vectors" for functional groups, allowing medicinal chemists to precisely map molecules to the 3D spatial requirements of target receptor pockets. Furthermore, the spiro-annelation of a cyclopropane ring (particularly gem-difluorocyclopropane) dramatically enhances the metabolic stability of the core and increases its lipophilicity (


) to a degree comparable to a trifluoromethyl (–CF₃) group, but with an entirely distinct steric profile.

Evolution of Synthetic Methodologies

The discovery and synthesis of oxa-azaspiro[1]heptanes have evolved through two distinct eras of chemical methodology: thermal cycloadditions and modern transition-metal catalysis.

The 1,3-Dipolar Cycloaddition Era

Historically, the most direct route to systems containing both oxygen and nitrogen in the five-membered ring (e.g., 1-oxa-2-azaspiro[1]heptanes) was the 1,3-dipolar cycloaddition of nitrones to alkylidenecyclopropanes. Pioneered by researchers investigating the "cyclopropylidene effect," this thermal reaction yields 5-spirocyclopropane isoxazolidines . The regioselectivity is governed by the electrostatic interaction between the nitrone dipole and the highly strained exocyclic double bond, dictating the orientation of the transition state. However, this method often requires harsh thermal conditions and suffers from limited functional group tolerance.

The Palladium-Catalyzed Breakthrough

A paradigm shift occurred in 2024 when researchers developed a highly modular, palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes. By utilizing π-allylpalladium 1,4-dipoles generated in situ from cyclic allyl alcohol esters, chemists can now directly construct 6,6-difluoro-5-oxa/azaspiro[1]heptanes under mild conditions. Concurrently, scalable approaches utilizing Tebbe olefination followed by cyclopropanation have enabled the multigram synthesis of (oxa)azaspiro[2.n]alkane building blocks , cementing these scaffolds as accessible tools for drug discovery.

Mechanistic Causality: Pd-Catalyzed Spirocyclopropanation

To successfully synthesize these highly strained analogs, one must understand the delicate kinetic balance governing the catalytic cycle. The palladium-catalyzed spirocyclopropanation relies on the controlled generation and capture of a zwitterionic intermediate.

  • Oxidative Addition & Decarboxylation: The Pd(0) catalyst undergoes oxidative addition into the cyclic allyl precursor. Subsequent decarboxylation generates the active π-allylpalladium 1,4-dipole.

  • Nucleophilic Attack: This zwitterionic species attacks the electron-deficient carbon of the gem-difluoroalkene.

  • Spirocyclization vs. β-F Elimination: This is the critical mechanistic fork. The intermediate can either undergo the desired intramolecular spirocyclization to form a palladacyclobutane, or it can suffer from an undesired β-fluoride (β-F) elimination.

    • Causality of Ligand Choice: The use of the bidentate phosphine ligand DPEphos is strictly causal to the success of this reaction. Its wide bite angle restricts the conformational freedom of the palladium center, suppressing the syn-coplanar arrangement required for β-F elimination and kinetically driving the intermediate toward palladacyclobutane formation.

  • Reductive Elimination: The palladacyclobutane collapses to yield the spirocyclic product, regenerating the Pd(0) catalyst.

Mechanism Pd0 Pd(0) Catalyst PiAllyl π-Allylpalladium 1,4-Dipole Pd0->PiAllyl Oxidative Addition (Allyl Precursor) Zwitterion Zwitterionic Intermediate PiAllyl->Zwitterion Nucleophilic Attack (gem-Difluoroalkene) Palladacycle Palladacyclobutane Zwitterion->Palladacycle Spirocyclization SideProduct β-F Elimination Product Zwitterion->SideProduct Competing β-F Elimination Palladacycle->Pd0 Catalyst Regeneration Product Oxa/azaspiro[2.4]heptane Palladacycle->Product Reductive Elimination

Mechanistic cycle of Pd-catalyzed spirocyclopropanation to oxa/azaspiro[1]heptanes.

Experimental Workflows & Self-Validating Protocols

The following protocol details the synthesis of 7-aryl-5-tosyl-5-azaspiro[1]heptane derivatives via Pd-catalysis. This methodology is designed as a self-validating system , ensuring that any deviation in mechanism is immediately detectable during quality control.

Step-by-Step Methodology
  • Precursor Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 5-methylene-3-tosyl-1,3-oxazinan-2-one (0.24 mmol) and the selected gem-difluorostyrene (0.2 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and DPEphos (10 mol%).

    • Causality: The strict 1:2 ratio of Pd to bidentate ligand ensures complete formation of the active L₂Pd(0) complex, preventing the aggregation of inactive palladium black.

  • Reaction Conditions: Dissolve the mixture in 2.0 mL of anhydrous THF. Seal the tube, remove it from the glovebox, and stir at 60 °C for 12 hours.

    • Causality: THF provides the optimal dielectric constant to stabilize the zwitterionic intermediates without competitively coordinating to the Pd center. A temperature of 60 °C provides the exact kinetic window required; higher temperatures (>80 °C) provide enough thermal energy to overcome the activation barrier for the undesired β-F elimination.

  • Isolation: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash column chromatography (hexane/EtOAc).

Self-Validation System (QC)

To validate the integrity of the spirocycle, immediately subject the purified product to ¹⁹F and ¹³C NMR spectroscopy:

  • Success Indicator: The ¹⁹F NMR spectrum must exhibit a distinct AB doublet system (typically between -130 to -145 ppm), characteristic of the diastereotopic fluorines on the intact spiro-cyclopropane ring. The ¹³C NMR must show a highly shielded multiplet (due to C-F coupling) around 35-45 ppm, confirming the quaternary spiro carbon.

  • Failure Indicator: If the ¹⁹F NMR spectrum reveals a downfield singlet (e.g., around -100 ppm), this indicates a loss of a fluorine atom via β-F elimination. This signals a failure in the spirocyclization step, requiring immediate recalibration of the ligand-to-palladium ratio or verification of anhydrous conditions.

Workflow Prep 1. Precursor Prep (Glovebox) Reaction 2. Pd-Catalysis (60°C, 12h, THF) Prep->Reaction Purification 3. Isolation (Flash Column) Reaction->Purification Validation 4. Self-Validation (19F/13C NMR) Purification->Validation

Step-by-step experimental workflow for the synthesis and validation of spirocyclic analogs.

Quantitative Data & Physicochemical Profiling

The table below summarizes the quantitative yields and key physicochemical properties of various oxa-azaspiro[1]heptane analogs synthesized across different methodologies.

Substrate ClassCatalyst / ReagentsYield RangeKey Physicochemical Outcome
gem-Difluorostyrenes + Oxazinan-2-one Pd₂(dba)₃ / DPEphos59–61%Access to highly rigid 7-aryl-5-tosyl-5-azaspiro[1]heptanes.
Benzyl 3,3-difluoroacrylate + Oxazinan-2-one Pd₂(dba)₃ / DPEphos70–74%Formation of ester-substituted aza-spirocyclic products.
N-Boc-lactams + Tebbe Reagent Ti-based / ZnEt₂>80%Multigram scalability (up to 62g);

increase comparable to –CF₃.
Nitrones + Alkylidenecyclopropanes Thermal (60 °C+)60–85%1-oxa-2-azaspiro[1]heptane formation via 1,3-dipolar cycloaddition.

Conclusion

The trajectory of oxa-azaspiro[1]heptane analog discovery highlights a broader trend in organic synthesis: the move from brute-force thermal cycloadditions to highly orchestrated, transition-metal-catalyzed cascade reactions. By understanding the causality behind ligand selection and kinetic control, researchers can reliably synthesize these highly strained, 3D-rich scaffolds. As drug discovery continues to demand molecules with precise exit vectors and robust metabolic profiles, the spiro[1]heptane core will undoubtedly serve as a foundational building block for next-generation therapeutics.

References

  • Yang, L., Tao, Z., Xu, H.-D., Shen, M.-H., & Chu, H. (2024). Synthesis of gem-Difluorinated Oxa/Azaspiro[1]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters, 26(27), 5782–5787.[Link][2]

  • Galavskyy, S., Klymenko, D. S., Nosyk, P., & Ryabukhin, S. V. (2024). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers, 11, 2345-2352.[Link][3]

  • Cordero, F. M., Pisaneschi, F., Goti, A., Ollivier, J., Salaün, J., & Brandi, A. (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Organic Chemistry, 86(10), 7154-7164.[Link][4]

Sources

Foundational

Technical Guide &amp; Safety Data Sheet (SDS) Profile: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Executive Summary 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) is a highly reactive spirocyclic N-carboxyanhydride (NCA)[1]. Frequently referred to in literature as ACC NCA, it is the activated anhydride deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) is a highly reactive spirocyclic N-carboxyanhydride (NCA)[1]. Frequently referred to in literature as ACC NCA, it is the activated anhydride derivative of 1-aminocyclopropanecarboxylic acid (ACC)[2]. In modern drug development and synthetic organic chemistry, this compound is an indispensable building block used to incorporate conformationally restricted cyclopropane amino acid residues into peptides, peptidomimetics, and small-molecule therapeutics[3].

Because of the inherent electrophilicity of the NCA moiety, handling this compound requires strict adherence to anhydrous protocols. This whitepaper provides a comprehensive analysis of its physicochemical properties, toxicological mechanisms, and self-validating handling procedures designed for research scientists.

Physicochemical Properties & Reactivity Dynamics

Understanding the physical properties of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is critical for predicting its behavior in both synthetic workflows and biological exposure scenarios.

Quantitative Data Summary
PropertyValue
IUPAC Name 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
CAS Number 3049-39-6
Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
SMILES O=C1NC2(CC2)C(=O)O1
Purity (Commercial) ≥95%
LogP -0.027

Reactivity Dynamics: The core structural feature of this molecule is the cyclic anhydride fused to an oxazolidine ring. NCAs are highly electrophilic and susceptible to ring-opening polymerization (ROP) or nucleophilic attack by amines and water[2]. When exposed to environmental moisture, the compound rapidly hydrolyzes. This hydrolysis cleaves the ring, releasing carbon dioxide (CO₂) gas and yielding the parent amino acid, ACC[4]. This poses a severe physical hazard: sealed containers contaminated with moisture can overpressurize and violently rupture due to CO₂ accumulation.

Toxicological Profile & Mechanistic Causality

The toxicity of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is governed entirely by its electrophilic reactivity rather than intrinsic systemic toxicity.

  • Acute Localized Toxicity (Irritation): The NCA ring rapidly acylates biological nucleophiles, such as primary amines (lysine residues) and thiols (cysteine residues) found on skin and mucosal proteins[5][6]. This covalent modification leads to localized cellular damage, classifying the compound as a skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335)[6][7].

  • Sensitization Potential: Reactive electrophiles frequently act as haptens. By covalently modifying carrier proteins, the resulting adducts can trigger an adaptive immune response, leading to allergic contact dermatitis (H317)[5][8].

  • Systemic Toxicity & Environmental Fate: Once hydrolyzed, the byproduct is 1-aminocyclopropanecarboxylic acid (ACC). ACC is a naturally occurring non-protein amino acid in plants (the direct precursor to the plant hormone ethylene) and exhibits minimal systemic toxicity to humans[4]. It is not mutagenic, teratogenic, or a developmental toxin[4]. Therefore, the primary toxicological concern is strictly localized to the point of contact prior to hydrolysis.

ToxicityMechanism NCA 6-Oxa-4-azaspiro[2.4] heptane-5,7-dione (Electrophilic NCA) BioNuc Biological Nucleophiles (Skin/Eye Proteins) NCA->BioNuc Acylation (In vivo) Water Environmental Moisture (H2O) NCA->Water Hydrolysis (In vitro) Adduct Covalent Protein Adducts (Irritation / Sensitization) BioNuc->Adduct Immune Response ACC ACC + CO2 (Low Toxicity) Water->ACC Decarboxylation

Mechanistic pathway of ACC NCA toxicity via electrophilic acylation vs. environmental hydrolysis.

Safety Data Sheet (SDS) Core Elements

Based on the reactivity profile of NCAs, the following Globally Harmonized System (GHS) classifications and handling directives apply[6][7]:

Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single) Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) & Engineering Controls
  • Engineering Controls: Must be handled inside a certified chemical fume hood or an inert-atmosphere glovebox (Argon/Nitrogen).

  • Eye Protection: Tight-fitting safety goggles or face shield (EN 166 compliant)[9].

  • Hand Protection: Heavy-duty nitrile gloves. Inspect for pinholes before use, as moisture from hands can penetrate compromised gloves and react with the compound.

  • Storage: Store at -20°C under an inert atmosphere (Argon). Keep severely desiccated[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and safety, the following protocols utilize a self-validating framework. Every step includes a mechanistic rationale (causality) and an observable metric to confirm success.

Protocol 1: Anhydrous Handling and Transfer
  • Equilibration: Remove the sealed vial of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the reagent, leading to rapid hydrolysis and degradation.

  • Inert Transfer: Transfer the equilibrated vial into an inert atmosphere glovebox (Argon or N₂) with moisture levels maintained below 10 ppm.

    • Self-Validation: If the reagent appears clumped or off-gassing occurs upon opening, moisture contamination has already occurred, and the batch must be discarded. A free-flowing powder validates the integrity of the storage conditions.

Protocol 2: Controlled Quenching and Disposal
  • Chemical Quenching: Upon completion of the synthetic reaction, quench any unreacted NCA by adding a 10-fold molar excess of a primary amine (e.g., ethanolamine) or a dilute aqueous sodium bicarbonate solution.

    • Causality: The amine rapidly and irreversibly acylates the NCA ring, preventing uncontrolled environmental hydrolysis and mitigating the risk of exposure to the active electrophile.

  • Degassing: Allow the quenched mixture to stir in a well-ventilated fume hood for 30 minutes.

    • Self-Validation: The cessation of CO₂ bubbling (effervescence) serves as a visual, self-validating indicator that all residual NCA has been fully consumed and decarboxylated, rendering the solution safe for standard aqueous waste disposal.

HandlingProtocol Storage Storage: -20°C Argon Atmosphere Transfer Transfer to Glovebox (Moisture < 10 ppm) Storage->Transfer Warm to RT before opening Reaction Anhydrous Reaction (Peptide Coupling / ROP) Transfer->Reaction Reagent Addition Quench Quench: Dilute Amine (e.g., Ethanolamine) Reaction->Quench Post-Reaction Waste Aqueous Waste (Vented for CO2) Quench->Waste Controlled Hydrolysis

Self-validating workflow for the safe handling and quenching of moisture-sensitive NCAs.

References

  • ChemScene (Page 311), ChemBuyersGuide. Available at:[Link]

  • IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II, University of Wisconsin. Available at:[Link]

  • Amino Acids, Peptides, and Proteins, ResearchGate. Available at: [Link]

  • Federal Food, Drug, and Cosmetic Act (FFDCA) Safety Determination for Temporary Tolerances for Residues of 1- Aminocyclopropane-1-carboxylic Acid (ACC), Regulations.gov. Available at: [Link]

  • SAFETY DATA SHEET - N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride, Fisher Scientific. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Application Note: Step-by-Step Synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, opti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and analytical validation.

Introduction & Mechanistic Rationale

The compound 6-oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) is the N-carboxyanhydride (NCA) derivative of 1-aminocyclopropanecarboxylic acid (ACC). In the field of peptidomimetics and drug development, ACC is a highly valued non-proteinogenic amino acid used to introduce severe conformational constraints into peptide backbones. However, synthesizing poly(ACC) or incorporating ACC into complex peptide sequences requires highly reactive intermediates. The ACC-NCA (also known as Leuchs' anhydride of ACC) serves as this critical, hyper-reactive building block for ring-opening polymerization (ROP) and controlled peptide coupling [1].

The synthesis of NCAs is classically achieved via the Fuchs-Farthing method , which involves the direct phosgenation of an unprotected α-amino acid [2]. In this optimized protocol, we utilize triphosgene (bis(trichloromethyl) carbonate) as a crystalline, easily handled, and safer in situ source of phosgene.

Causality in Reagent Selection: A major challenge in NCA synthesis is the generation of hydrogen chloride (HCl) as a byproduct. If left unneutralized, HCl can cause premature ring-opening of the NCA or form unreactive amino acid hydrochlorides. Conversely, using standard basic amines (like triethylamine) to neutralize the acid is catastrophic: basic conditions deprotonate the NCA nitrogen, initiating uncontrolled ring-opening polymerization (ROP). To solve this, we employ α-pinene as a non-nucleophilic, mild acid scavenger. α-Pinene reacts with HCl to form pinene hydrochloride, a byproduct that is highly soluble in non-polar solvents (like hexane) and easily removed during the precipitation step [3].

Mechanism Step1 Amine Nucleophilic Attack on Phosgene Step2 Carbamoyl Chloride Intermediate Formation Step1->Step2 Step3 Intramolecular Cyclization (Ring Closure) Step2->Step3 Step4 HCl Elimination (Scavenged by α-Pinene) Step3->Step4 Step5 Formation of ACC-NCA (Spirocyclic Ring) Step4->Step5

Mechanistic sequence of ACC-NCA formation via the Fuchs-Farthing method.

Materials and Reagents

Critical E-E-A-T Note on Moisture: NCAs are exquisitely sensitive to water. Moisture acts as a nucleophile, attacking the C5 carbonyl to form a carbamic acid, which rapidly decarboxylates to regenerate the free amine. This amine then attacks another NCA molecule, triggering a runaway polymerization cascade. All reagents must be strictly anhydrous, and all glassware must be oven-dried at 120 °C overnight.

Table 1: Stoichiometry and Reagent Quantities (50 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
1-Aminocyclopropanecarboxylic acid (ACC) 101.101.05.06 g (50.0 mmol)Starting Material
Triphosgene 296.750.45.94 g (20.0 mmol)Phosgene Precursor
α-Pinene 136.242.517.0 g (125.0 mmol)Acid Scavenger
Anhydrous Tetrahydrofuran (THF) 72.11-100 mLReaction Solvent
Anhydrous Hexane 86.18-300 mLPrecipitation Solvent

Note: 0.4 equivalents of triphosgene provide 1.2 equivalents of phosgene, ensuring complete conversion while minimizing excess toxic gas.

Experimental Protocol

This self-validating workflow ensures high purity by compartmentalizing the reaction and purification phases entirely under an inert atmosphere.

Workflow A 1-Aminocyclopropanecarboxylic Acid (ACC) D Phosgenation (THF, 50°C, 3h) A->D B Triphosgene (Phosgene Source) B->D C α-Pinene (HCl Scavenger) C->D E Precipitation & Filtration (Hexane, N2 atm) D->E Crude NCA F 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA) E->F Pure Product

Synthetic workflow for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA).

Step 1: Reaction Setup
  • In a well-ventilated fume hood, equip a flame-dried 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Connect the top of the condenser to a base trap (e.g., 20% NaOH solution) to neutralize any escaping phosgene gas.

  • Add 1-aminocyclopropanecarboxylic acid (5.06 g, 50.0 mmol) and anhydrous THF (70 mL) to the flask. The ACC will remain mostly suspended.

  • Inject α-pinene (17.0 g, 125.0 mmol) into the suspension via a dry syringe.

Step 2: Phosgenation
  • In a separate flame-dried vial, dissolve triphosgene (5.94 g, 20.0 mmol) in anhydrous THF (30 mL).

  • Using a syringe pump or an addition funnel, add the triphosgene solution dropwise to the reaction flask over 30 minutes at room temperature.

  • Gradually heat the reaction mixture to 50 °C. Maintain this temperature for 2 to 3 hours.

  • Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, homogeneous solution, indicating that the insoluble zwitterionic amino acid has been fully converted into the highly soluble ACC-NCA.

Step 3: Workup and Purification
  • Cool the reaction mixture to room temperature. Transfer the flask to a Schlenk line or a nitrogen-filled glovebox.

  • Concentrate the solution to approximately 20 mL under reduced pressure (ensure the vacuum pump exhaust is trapped).

  • Vigorously stir the concentrated solution and rapidly add cold, anhydrous hexane (150 mL). The ACC-NCA will crash out as a white crystalline solid, while the pinene hydrochloride byproduct remains dissolved in the hexane.

  • Filter the precipitate using a dried Schlenk frit under nitrogen. Wash the filter cake with additional cold hexane (2 × 75 mL).

  • Dry the resulting white solid under high vacuum for 4 hours. Store the highly pure 6-oxa-4-azaspiro[2.4]heptane-5,7-dione in a tightly sealed vial at -20 °C inside a desiccator or glovebox.

Analytical Characterization

To verify the structural integrity and purity of the synthesized ACC-NCA, perform the following analytical checks. Because NCAs are prone to degradation, NMR samples should be prepared in strictly anhydrous, acid-free CDCl₃ (filtered through basic alumina prior to use).

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signals / ObservationsDiagnostic Significance
FT-IR ~1850 cm⁻¹ and ~1780 cm⁻¹ (strong doublets)Characteristic asymmetric and symmetric C=O stretches of the oxazolidine-2,5-dione ring. Disappearance of the broad OH stretch confirms complete cyclization.
¹H NMR (CDCl₃)δ 6.50-7.00 (br s, 1H, NH), δ 1.40-1.80 (m, 4H, cyclopropane CH₂)Confirms the intact cyclopropane ring and the secondary amine of the NCA.
¹³C NMR (CDCl₃)δ 170.5 (C=O), 152.0 (C=O), 32.5 (C-spiro), 14.0 (CH₂)Validates the spirocyclic anhydride carbon framework.
Melting Point Sharp melting point (typically 120-130 °C, decomp.)Indicates high purity. A broad melting range suggests premature polymerization or unreacted amino acid hydrochloride contamination.

Safety & Handling

  • Phosgene Generation: Triphosgene is a solid precursor that generates highly toxic phosgene gas upon reaction. This protocol must be executed in a certified fume hood with proper base traps (NaOH/NH₄OH) to quench exhaust gases.

  • Personal Protective Equipment (PPE): Heavy-duty nitrile gloves, a lab coat, and chemical splash goggles are mandatory.

  • Spill Protocol: Keep a dilute ammonia solution (10% NH₄OH) nearby to immediately neutralize any triphosgene spills or contaminated glassware.

References

  • Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: Polymers (MDPI) URL: [Link]

  • Title: Random Poly(Amino Acid)s Synthesized by Ring Opening Polymerization as Additives in the Biomimetic Mineralization of CaCO3 Source: Materials (MDPI) URL: [Link]

Application

Application Notes and Protocols for the Incorporation of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione into Peptides

Introduction: Harnessing Conformational Rigidity in Peptide Drug Design The exploration of novel chemical space is a cornerstone of modern drug discovery. Peptides, with their high specificity and biological activity, ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Conformational Rigidity in Peptide Drug Design

The exploration of novel chemical space is a cornerstone of modern drug discovery. Peptides, with their high specificity and biological activity, are a promising class of therapeutics.[1][2] However, their inherent flexibility can lead to poor metabolic stability and reduced binding affinity. The introduction of conformationally constrained amino acid mimics is a powerful strategy to address these limitations. 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is an intriguing building block that can be conceptualized as a rigid dipeptide mimetic. Its spirocyclic core imparts a fixed three-dimensional geometry, which can pre-organize a peptide backbone into a bioactive conformation, potentially enhancing receptor binding and improving pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the theoretical and practical considerations for incorporating this novel scaffold into peptide sequences. We will delve into the synthesis of the protected building block, detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and subsequent cleavage, purification, and characterization of the final peptide.

Part 1: Synthesis of the Fmoc-Protected Building Block

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably protected aminocyclopropane carboxylic acid derivative and an activated glycolic acid equivalent. The following is a proposed, illustrative synthetic scheme. Researchers should adapt and optimize these steps based on laboratory findings.

G cluster_synthesis Proposed Synthesis of Fmoc-Protected Building Block A 1-aminocyclopropane-1-carboxylic acid B Protection of amine A->B C Boc-aminocyclopropane-1-carboxylic acid B->C D Activation of carboxylic acid C->D E Activated Ester D->E F Coupling with glycolic acid derivative E->F G Linear Precursor F->G H Deprotection of Boc group G->H I Intramolecular cyclization H->I J 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione I->J K Fmoc protection J->K L Fmoc-6-Oxa-4-azaspiro[2.4]heptane-5,7-dione K->L

Caption: Proposed synthetic workflow for Fmoc-protected 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione into a growing peptide chain is anticipated to be challenging due to its steric bulk.[7][8] Standard coupling conditions may prove insufficient to drive the reaction to completion. Therefore, the use of potent activating reagents and optimized reaction conditions is paramount.

Choosing the Right Coupling Reagent

For sterically hindered amino acids, aminium/uronium or phosphonium salt-based coupling reagents are significantly more effective than standard carbodiimides like DCC or DIC.[9][10] Reagents that form highly reactive OAt or O-6-ClBt esters are particularly well-suited for such "difficult couplings".[9]

Coupling ReagentActivated Ester TypeRelative ReactivityKey Considerations
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[10]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[10]
HATU/PyAOP OAt esterVery HighAmong the most efficient reagents for hindered couplings due to the formation of highly reactive OAt esters.[9][10]
COMU Oxyma esterHighA safer alternative to HOBt- or HOAt-based reagents, with comparable efficiency to HATU.[9][11]
SPPS Workflow for Incorporation

The following diagram illustrates the general cycle for solid-phase peptide synthesis, highlighting the key steps for incorporating the Fmoc-protected spirocyclic building block.

SPPS_Workflow Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Spiro-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Capping->Next_Cycle

Caption: SPPS cycle for the incorporation of the spirocyclic building block.

Detailed Protocol for a "Difficult Coupling"

This protocol assumes a standard Fmoc-SPPS strategy on a 0.1 mmol scale. Adjust quantities accordingly for different scales.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

  • Coupling Reagent: HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Isopropyl alcohol (IPA)

  • Cleavage Cocktail (see Part 3)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling of Fmoc-6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (Double Coupling Protocol):

    • First Coupling:

      • In a separate vessel, pre-activate the Fmoc-protected spiro-building block (4 equivalents relative to resin loading). Dissolve the building block, HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 1-5 minutes.[10]

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 2-4 hours. The extended reaction time is crucial for sterically hindered residues.

      • Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling:

      • Repeat the pre-activation and coupling steps with a fresh solution of the activated spiro-building block.

      • Agitate for another 2-4 hours.

    • Monitoring the Coupling: Perform a Kaiser test or other qualitative ninhydrin test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a third coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove any excess reagents.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in your peptide sequence. Standard coupling times (45-60 minutes) can typically be used for non-hindered amino acids.

Part 3: Cleavage, Deprotection, and Purification

Cleavage and Deprotection Protocol

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide. A standard, robust cocktail is Reagent K.

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification:

  • Column: A C18 column is typically used for peptides.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of solvent B is used to elute the peptide. The exact gradient will need to be optimized for each peptide.

Characterization:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione moiety.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after double coupling, consider increasing the reaction temperature to 40-50°C (with caution, as this can increase the risk of racemization) or switching to an even more potent coupling strategy, such as converting the carboxylic acid to an acyl fluoride.[10][11] Microwave-assisted peptide synthesis can also be highly effective for driving difficult couplings to completion.[10]

  • Poor Solubility of the Protected Building Block: If the Fmoc-protected spiro-compound has poor solubility in DMF, consider using N-methylpyrrolidone (NMP), which has superior solvating properties.[10]

Conclusion

The incorporation of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione into peptides represents an exciting avenue for creating novel, conformationally constrained therapeutics. While its steric bulk presents a synthetic challenge, the use of advanced coupling reagents, optimized reaction conditions, and thorough analytical monitoring can lead to the successful synthesis of these modified peptides. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to explore the potential of this unique spirocyclic scaffold.

References

  • Katritzky, A. R., et al. "Efficient peptide coupling involving sterically hindered amino acids." PubMed, 2007. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • Google Patents. WO2020030663A1 - Cleavable linker for peptide synthesis.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • PDBj. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Available from: [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). Available from: [Link]

  • ResearchGate. Synthesis of spirocyclic dione 1b. Available from: [Link]

  • Elsevier. Peptides, solid-phase synthesis and characterization. (2023). Available from: [Link]

  • Royal Society of Chemistry. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Available from: [Link]

  • ACS Publications. Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. (2009). Available from: [Link]

  • National Center for Biotechnology Information. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Available from: [Link]

  • Request PDF. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • Semantic Scholar. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). Available from: [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Aminoesters. (2015). Available from: [Link]

  • National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • MDPI. Naturally Occurring Oxazole-Containing Peptides. (2020). Available from: [Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Available from: [Link]

  • National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene. Available from: [Link]

Sources

Method

Scalable production methods for oxa-azaspiro[2.4]heptane derivatives

Application Note: Scalable Manufacturing of 1-Oxa-6-azaspiro[2.4]heptane Scaffolds Executive Summary The 1-oxa-6-azaspiro[2.4]heptane scaffold (commonly referred to as spiro[oxirane-2,3'-pyrrolidine]) is a critical struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 1-Oxa-6-azaspiro[2.4]heptane Scaffolds

Executive Summary

The 1-oxa-6-azaspiro[2.4]heptane scaffold (commonly referred to as spiro[oxirane-2,3'-pyrrolidine]) is a critical structural motif in modern drug discovery, serving as a conformationally restricted surrogate for proline or as a covalent warhead in methionine aminopeptidase 2 (MetAP2) inhibitors.

While laboratory-scale synthesis often relies on unoptimized Corey-Chaykovsky protocols, scaling this reaction presents significant safety hazards—specifically regarding dimethyl sulfoxide (DMSO) thermal instability and the management of dimethyl sulfide (DMS) off-gassing.

This guide details a Process Safety-Optimized Protocol for the multi-kilogram production of tert-butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate. It prioritizes the Johnson-Corey-Chaykovsky methodology using potassium tert-butoxide (KOtBu) over sodium hydride (NaH) to eliminate hydrogen evolution hazards and improve batch reproducibility.

Strategic Route Selection

Two primary routes exist for constructing the spiro-epoxide moiety on a pyrrolidine core.[1] The selection for scale-up is driven by atom economy and safety profiles.

FeatureRoute A: Johnson-Corey-Chaykovsky Route B: Wittig Olefination + Epoxidation
Step Count 1 Step (Direct Epoxidation)2 Steps (Alkenylation

Epoxidation)
Reagents Trimethylsulfoxonium Iodide (TMSOI), KOtBuPh

PMeBr, Base, then mCPBA
Byproducts DMSO, Dimethyl Sulfide (DMS)Triphenylphosphine oxide (TPPO), Benzoic acid
Purification Crystallization or DistillationDifficult TPPO removal (requires chromatography)
Scalability High (if exotherm managed)Low (TPPO waste burden is massive)
Decision SELECTED REJECTED

Technical Rationale: Route A is selected because it avoids the generation of stoichiometric triphenylphosphine oxide waste, which is notoriously difficult to purge at scale without chromatography. Furthermore, the TMSOI reagent is a stable, non-hygroscopic solid compared to the moisture-sensitive phosphonium salts used in Route B.

Reaction Mechanism & Critical Control Points

The reaction proceeds via the formation of a dimethylsulfoxonium methylide, which attacks the ketone to form a betaine intermediate. This intermediate collapses to expel DMSO, forming the spiro-epoxide.

Figure 1: Mechanistic Pathway and Thermal Risks

G Reagents TMSOI + KOtBu Ylide Dimethyloxosulfonium Methylide Reagents->Ylide Deprotonation (-KI, -tBuOH) Betaine Betaine Intermediate (Alkoxide) Ylide->Betaine + Ketone (Nucleophilic Attack) Ketone N-Boc-3-pyrrolidinone Ketone->Betaine Product Spiro-Epoxide (1-oxa-6-azaspiro[2.4]heptane) Betaine->Product Ring Closure (Intramolecular SN2) Byproduct DMSO (Leaving Group) Betaine->Byproduct

Caption: The thermodynamic ylide (yellow) attacks the ketone to form the betaine (red).[2] The ring closure is irreversible. Note: TMSOI = Trimethylsulfoxonium iodide.[3]

Detailed Protocol: 1.0 kg Scale-Up

Target Molecule: tert-Butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate CAS: 1147103-57-2 (Generic structure reference)

Reagent Stoichiometry
ComponentRoleEquiv.Mass/Vol
N-Boc-3-pyrrolidinone Limiting Reagent1.01.0 kg (5.40 mol)
Trimethylsulfoxonium Iodide (TMSOI) Methylene Source1.21.42 kg
Potassium tert-butoxide (KOtBu) Base1.30.79 kg
DMSO Solvent (Ylide formation)5.0 Vol5.0 L
THF Co-solvent (Substrate)5.0 Vol5.0 L
Step-by-Step Methodology

Safety Pre-Check: Ensure the reactor is vented to a scrubber containing 10% sodium hypochlorite (bleach) to neutralize dimethyl sulfide (DMS) generated during the reaction.

Step 1: Ylide Generation (The "Base-to-Salt" Addition)

  • Charge TMSOI (1.42 kg) and anhydrous DMSO (5.0 L) into a clean, dry 20 L jacketed reactor under N

    
     atmosphere.
    
  • Agitate at 200 RPM. The mixture will be a suspension.

  • Cool the reactor jacket to 15°C.

  • Add KOtBu (0.79 kg) portion-wise over 60 minutes via a solids addition funnel.

    • Critical Control: Maintain internal temperature

      
      .[4] The deprotonation is exothermic.
      
    • Observation: The suspension will thin and turn a milky white/yellow color as the ylide forms.

  • Stir at 20°C for 60 minutes to ensure complete ylide formation.

Step 2: Substrate Addition

  • Dissolve N-Boc-3-pyrrolidinone (1.0 kg) in anhydrous THF (5.0 L) in a separate vessel.

  • Cool the ylide mixture in the main reactor to 0–5°C .

  • Add the ketone solution dropwise over 2 hours.

    • Reasoning: Slow addition prevents thermal runaway and suppresses side reactions (e.g., enolization).

  • After addition, warm the mixture to 20–25°C and stir for 4 hours.

  • IPC (In-Process Control): Analyze by GC-MS or HPLC. Target conversion

    
    .
    

Step 3: Quench and Workup (Emulsion Control)

  • Cool the mixture to 10°C.

  • Inverse Quench: Slowly pump the reaction mixture into a second reactor containing Ice/Water (20 L) under vigorous stirring.

    • Why Inverse? Pouring water into the DMSO/Base mixture can cause a violent exotherm. Pouring the reaction into water dilutes the heat capacity.

  • Extract the aqueous quench mixture with Ethyl Acetate (3 x 5 L) .

    • Note: DMSO tends to drag product into the aqueous phase. Multiple extractions are necessary.

  • Wash the combined organics with Brine (2 x 5 L) to remove residual DMSO.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (keep bath
    
    
    to avoid volatile loss of the spiro-epoxide).

Step 4: Purification

  • The crude oil is typically 90-95% pure.

  • High-Purity Option: Distillation under high vacuum (0.5 mmHg, ~80-90°C) yields a clear, colorless oil.

  • Alternative: Slurry in cold heptane if the derivative is solid (rare for the N-Boc parent, common for aryl derivatives).

Process Safety & Engineering Controls

Handling DMSO and TMSOI at scale requires specific engineering controls to prevent thermal runaway and odor complaints.

Figure 2: Process Safety Workflow

Safety cluster_0 Reactor 1: Ylide Formation cluster_1 Waste Management TMSOI TMSOI + DMSO BaseAdd KOtBu Addition (Exothermic) TMSOI->BaseAdd Cooling Jacket Cooling (Keep < 25°C) BaseAdd->Cooling Heat Removal DMS Dimethyl Sulfide (Gas Byproduct) BaseAdd->DMS Off-gassing Scrubber Caustic Bleach Scrubber (NaOCl + NaOH) DMS->Scrubber Neutralization

Caption: Critical safety loop showing the management of exotherms and DMS off-gassing.

Key Hazards:
  • DMSO Decomposition: DMSO is thermally unstable above 190°C, but in the presence of halides (like KI generated here) and bases, the onset of decomposition can lower significantly [1]. Never heat the reaction mass above 50°C.

  • Dimethyl Sulfide (DMS): The reaction generates stoichiometric DMS. It has a stench threshold of < 1 ppb.

    • Mitigation: All reactor vents must pass through a scrubber containing 10-15% NaOCl (bleach) and NaOH. The bleach oxidizes DMS to DMSO/Sulfone, which are odorless [2].

Analytical Quality Control

Identity & Purity Specifications:

  • 1H NMR (400 MHz, CDCl

    
    ):  Diagnostic signals for the spiro-epoxide protons appear as doublets or multiplets around 
    
    
    
    2.7–3.0 ppm, distinct from the starting ketone.
  • GC-MS: Monitor for the disappearance of the ketone (M+ = 185 for N-Boc) and appearance of the epoxide (M+ = 199).

  • Residual Solvent: DMSO must be

    
     ppm (ICH Q3C Class 3).
    

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Wet DMSO or TMSOIReagents must be anhydrous. Water quenches the ylide.
Product is Yellow/Brown Iodine contaminationWash organic phase with 10% Na

S

O

(thiosulfate) to remove iodine.
Emulsion during workup DMSO/Water density matchAdd solid NaCl to saturate the aqueous layer; filter through Celite if solids are present.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH

    
    )
    
    
    
    SOCH
    
    
    ) and Dimethylsulfonium Methylide ((CH
    
    
    )
    
    
    SCH
    
    
    ). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
  • Org. Process Res. Dev. (2014).[5] Scale-up of Processes using DMSO: Safety Evaluation of the Corey-Chaykovsky Reaction. Organic Process Research & Development, 18(12), 1836. Link

  • Vertex Pharmaceuticals. (2011). Patent WO2011143438A2: Heterocyclic inhibitors of methionine aminopeptidase 2. (Describes synthesis of spiro-epoxy pyrrolidines). Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Corey–Chaykovsky Epoxidation. Chemical Communications, 2644-2651.[6] Link

Disclaimer: This protocol involves hazardous chemicals. A comprehensive Risk Assessment (RA) and Process Hazard Analysis (PHA) must be conducted by qualified personnel before attempting scale-up.

Sources

Application

Application Note: 6-Oxa-4-azaspiroheptane-5,7-dione as a Rigid 3D Scaffold in Drug Design

Application Note: 6-Oxa-4-azaspiro[1]heptane-5,7-dione as a Rigid 3D Scaffold in Drug Design Executive Summary & Mechanistic Rationale Modern medicinal chemistry is undergoing a paradigm shift known as "escaping flatland...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Oxa-4-azaspiro[1]heptane-5,7-dione as a Rigid 3D Scaffold in Drug Design

Executive Summary & Mechanistic Rationale

Modern medicinal chemistry is undergoing a paradigm shift known as "escaping flatland"—a strategic move away from planar,


-hybridized aromatic rings toward structurally complex, 

-rich three-dimensional scaffolds [1]. This transition is driven by the clinical observation that increased 3D character correlates directly with improved solubility, reduced off-target promiscuity (by minimizing non-specific

stacking), and higher clinical success rates.

6-Oxa-4-azaspiro[1]heptane-5,7-dione (CAS 3049-39-6) represents a premier class of rigid, spirocyclic building blocks. Structurally, it consists of a cyclopropane ring spiro-fused to an oxazolidine-2,4-dione core.

  • The Cyclopropane Motif: Acts as a conformationally locked steric shield. It restricts the dihedral angles of attached vectors, drastically reducing the entropic penalty upon target binding compared to flexible acyclic chains. Furthermore, it blocks metabolic oxidation at the spiro carbon.

  • The Oxazolidine-2,4-dione Core: Provides a highly tunable, mildly acidic imide-like

    
     (pKa ~ 6.0) and two distinct hydrogen-bond acceptor carbonyls. This allows for divergent functionalization (vectorization) or controlled ring-opening to generate rigid unnatural amino acid derivatives [2].
    

Physicochemical Profiling

To understand the structural advantage of this spirocycle, we must compare it against a traditional planar scaffold of similar molecular weight, such as phthalimide. The spiro-fusion inherently disrupts molecular flatness, which directly translates to a lower calculated LogP and a higher Fraction of


 carbons (

).
Table 1: Comparative Physicochemical Data
PropertyPhthalimide (Planar Reference)6-Oxa-4-azaspiro[1]heptane-5,7-dione
Molecular Formula C₈H₅NO₂C₅H₅NO₃
Molecular Weight 147.13 g/mol 127.10 g/mol
Fraction

(

)
0.000.60
LogP (Calculated) 1.15-0.03
Topological Polar Surface Area 46.1 Ų55.4 Ų
Conformational Rigidity High (2D Planar)High (3D Spherical/Spiro)
Metabolic Liability Aromatic hydroxylationHighly stable (sterically shielded)

(Data derived from standard cheminformatics profiling and commercial specifications [2])

Strategic Functionalization Workflows

The utility of 6-oxa-4-azaspiro[1]heptane-5,7-dione lies in its dual reactivity profile. It can serve as an intact 3D core via


-functionalization, or as a reactive precursor for peptidomimetics via nucleophilic ring-opening.

ScaffoldWorkflow Start 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6) Deprotonation Base-Mediated Deprotonation (Mild Base: K2CO3) Start->Deprotonation DMF, 25 °C RingOpening Nucleophilic Ring-Opening (Peptidomimetics) Start->RingOpening R-NH2, Heat Alkylation N-Alkylation (Aliphatic Vectors) Deprotonation->Alkylation R-X Arylation N-Arylation (Chan-Lam Coupling) Deprotonation->Arylation Ar-B(OH)2, Cu Catalyst LeadOpt 3D Lead Optimization (Improved PK/PD Profiles) Alkylation->LeadOpt Arylation->LeadOpt RingOpening->LeadOpt

Workflow for vectorizing 6-Oxa-4-azaspiro[1]heptane-5,7-dione in 3D lead optimization.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but must explain the why behind the chemistry and include built-in self-validation checkpoints to ensure structural integrity [3].

Protocol A: Divergent N-Alkylation (Intact Scaffold Vectorization)

This protocol describes the installation of an aliphatic vector onto the spiro scaffold.

Causality & Reagent Selection: The choice of Potassium Carbonate (


) over stronger bases like Sodium Hydride (

) is critical. The C5 and C7 carbonyls of the oxazolidinedione are highly electrophilic. Strong, unhindered bases can induce premature ring-opening or degradation.

in a polar aprotic solvent (DMF) provides the exact basicity required to deprotonate the acidic

without compromising the spirocyclic core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Charging: Add 6-oxa-4-azaspiro[1]heptane-5,7-dione (1.0 mmol, 127 mg) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

  • Deprotonation: Add finely powdered, anhydrous

    
     (1.5 mmol, 207 mg). Stir at 25 °C for 15 minutes to ensure complete formation of the nitrogen anion.
    
  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise over 5 minutes. Maintain stirring at 25 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into a UPLC-MS system.

    • Validation: The reaction is successful if the primary peak corresponds to the intact alkylated mass

      
      . If a mass shift of 
      
      
      
      is observed, it indicates unwanted base-mediated hydrolysis (ring-opening) due to moisture contamination.
  • Workup: Quench the reaction with distilled water (15 mL). Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with 5% aqueous 
    
    
    
    (
    
    
    ) to completely remove residual DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
Protocol B: Controlled Aminolysis (Peptidomimetic Synthesis)

The oxazolidine-2,4-dione ring is a masked unnatural amino acid. Nucleophilic attack by a primary amine selectively opens the ring at the C7 carbonyl, yielding a rigid 1-(alkylcarbamoyl)cyclopropane-1-carbamic acid derivative.

Causality & Reagent Selection: The C7 carbonyl is sterically less hindered and electronically more activated than the C5 carbonyl. Heating the scaffold with an amine in a moderately polar solvent like THF drives the equilibrium toward the stable, ring-opened amide without requiring external catalysts.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 6-oxa-4-azaspiro[1]heptane-5,7-dione (1.0 mmol, 127 mg) in anhydrous THF (4.0 mL).

  • Aminolysis: Add the target primary amine (1.1 mmol) in one portion. Seal the vial and heat to 50 °C using an aluminum heating block for 12 hours.

  • Self-Validation Checkpoint (FTIR):

    • Action: Evaporate a drop of the reaction mixture on an ATR-FTIR crystal.

    • Validation: The starting scaffold exhibits characteristic symmetric and asymmetric imide/anhydride-like

      
       stretches at ~1810 cm⁻¹ and 1740 cm⁻¹. The reaction is validated as complete when these peaks disappear entirely, replaced by strong Amide I and Amide II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, confirming the structural transition from a cyclic dione to an acyclic amide.
      
  • Workup: Concentrate the mixture under reduced pressure. Purify the resulting crude peptidomimetic via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to isolate the pure ring-opened product.

References

1. - ACS Central Science. Discusses the strategic implementation of spirocyclic compounds and ring distortions to "escape flatland" and improve drug-like properties. 2. - Fluorochem Ltd. Provides the baseline physicochemical parameters, purity standards, and topological data for the spiro[1]heptane scaffold. 3. - Google Patents. Details the foundational chemistry, stability, and synthetic handling of oxazolidine-2,4-dione spiro derivatives.

Sources

Method

Application Notes and Protocols for the Functionalization of Nitrogen at Position 4 of the Quinazoline Scaffold

Introduction: The Quinazoline Scaffold and the Significance of N4-Functionalization The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of medicinal chemistry. Its derivatives exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Significance of N4-Functionalization

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] A key reason for this versatility lies in the quinazoline's amenability to structural modification at various positions. Among these, the nitrogen atom at position 4 (N4) is a critical locus for introducing molecular diversity, profoundly influencing the molecule's pharmacological profile.

Functionalization at the N4 position is a hallmark of many clinically significant drugs. For instance, a 4-anilinoquinazoline moiety is characteristic of several potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib, used in cancer therapy.[2] This underscores the pivotal role of N4-functionalization in modulating target affinity and selectivity.

This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for functionalizing the nitrogen at position 4 of the quinazoline scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the "why" behind the "how," offering insights into the causality of experimental choices to ensure reproducible and optimized outcomes.

I. N-Arylation of the Quinazoline N4 Position: Crafting Bioactive Cores

The introduction of an aryl or heteroaryl group at the N4 position is arguably one of the most critical modifications of the quinazoline scaffold, leading to the discovery of numerous potent kinase inhibitors. Two principal strategies dominate this transformation: classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

A. Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazolines

The SNAr reaction is a robust and widely used method for forging the C4-N bond. This reaction typically involves a 4-chloroquinazoline as the electrophile and a primary or secondary amine as the nucleophile.

The SNAr reaction on a 4-chloroquinazoline proceeds via a two-step addition-elimination mechanism.[3] The electron-withdrawing nature of the quinazoline ring system, particularly the pyrimidine nitrogen atoms, renders the C4 position electron-deficient and thus susceptible to nucleophilic attack.

  • The Role of the Solvent: Polar aprotic solvents like dioxane and THF, or polar protic solvents such as isopropanol and ethanol, are commonly employed.[4] These solvents are effective at solvating the starting materials and the charged intermediate (the Meisenheimer complex) formed during the reaction. In some cases, particularly with microwave-assisted reactions, a mixture of THF and water can be highly effective, offering a more environmentally friendly option.[5]

  • The Necessity of a Base: The reaction generates hydrogen chloride (HCl) as a byproduct. A base is often required to neutralize this acid, preventing the protonation of the amine nucleophile which would render it non-nucleophilic. Common choices include organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases like sodium acetate.[4]

  • Temperature and Reaction Time: The reactivity of the amine nucleophile is a key determinant of the required reaction temperature. Electron-rich anilines and aliphatic amines can often react at room temperature or with gentle heating.[5] In contrast, electron-poor anilines may require higher temperatures or microwave irradiation to achieve reasonable reaction rates and yields.[5]

This protocol describes a general procedure for the microwave-assisted synthesis of 4-anilinoquinazolines.

  • Materials:

    • 4-Chloroquinazoline (1.0 mmol)

    • Substituted aniline (1.2 mmol)

    • 2-Propanol (IPA) or a 1:1 mixture of THF/water (5 mL)

    • Microwave-safe reaction vial with a magnetic stir bar

  • Procedure:

    • In a microwave-safe reaction vial, combine the 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

    • Add the chosen solvent (5 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a constant power (e.g., 60W) or a set temperature (e.g., 120 °C) for 10-40 minutes.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, allow the vial to cool to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

    • If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive aryl chlorides or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative. This cross-coupling reaction has a broad substrate scope and is often more tolerant of sensitive functional groups.

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (4-chloroquinazoline) adds to the Pd(0) center to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the N4-arylated quinazoline and regenerating the Pd(0) catalyst.[7]

  • The Critical Role of the Ligand: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are generally preferred as they stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[7][8] The optimal ligand often depends on the specific amine substrate.[1]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[1]

  • Catalyst Precursors: While Pd(OAc)₂ or Pd₂(dba)₃ can be used as palladium sources, modern precatalysts (e.g., XPhos Pd G3) are often more reliable as they generate the active Pd(0) species more cleanly and efficiently.[1]

This protocol provides a general starting point for the Buchwald-Hartwig amination of a 4-chloroquinazoline.

  • Materials:

    • 4-Chloroquinazoline (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • Base (e.g., NaOtBu, 1.4 mmol)

    • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

    • Oven-dried reaction vial with a magnetic stir bar

  • Procedure:

    • In a glovebox, add the 4-chloroquinazoline, amine, palladium precatalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis: SNAr vs. Buchwald-Hartwig
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Conditions Can require elevated temperatures, especially for less reactive amines.[5]Generally milder conditions, often at or below 110 °C.[1]
Catalyst Typically uncatalyzed.Requires a palladium catalyst and a specialized ligand.[10]
Substrate Scope Can be limited by the nucleophilicity of the amine.[5]Broad scope, tolerant of a wide range of amines and functional groups.[11]
Cost & Complexity Lower cost and simpler experimental setup.Higher cost due to the catalyst and ligands; can be more complex to set up.[11]
Key Advantage Simplicity and cost-effectiveness for reactive substrates.High functional group tolerance and applicability to challenging substrates.[11]

II. N-Alkylation at the Quinazoline N4 Position

The introduction of alkyl groups at the N4 position is another important strategy for modifying the properties of quinazoline-based compounds. This is typically achieved through direct alkylation of a 4-aminoquinazoline derivative.

N-alkylation proceeds via a standard SN2 mechanism, where the nitrogen atom of the 4-aminoquinazoline acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.

  • The Role of the Base: A base is crucial to deprotonate the nitrogen of the 4-aminoquinazoline, increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less reactive systems.[12][13] The choice of base can influence the regioselectivity of alkylation in related quinazolinone systems.[12]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they can dissolve the reactants and do not interfere with the SN2 reaction.[12]

  • Electrophile Reactivity: The reactivity of the alkylating agent follows the order: I > Br > Cl. Using a more reactive alkyl iodide can often lead to faster reaction times or allow for lower reaction temperatures.

  • Materials:

    • 4-Aminoquinazoline derivative (1.0 mmol)

    • Alkyl halide (e.g., ethyl iodide, 1.2 mmol)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Anhydrous DMF (5 mL)

    • Round-bottom flask with a magnetic stir bar

  • Procedure:

    • To a round-bottom flask, add the 4-aminoquinazoline derivative and the base.

    • Add anhydrous DMF and stir the suspension.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography.

III. N-Acylation and N-Sulfonylation at the Quinazoline N4 Position

N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively, at the N4 position. These groups can act as hydrogen bond donors and acceptors, significantly influencing the molecule's interaction with biological targets.

N-Acylation

N-acylation is typically achieved by reacting a 4-aminoquinazoline with an acyl chloride or anhydride in the presence of a base.

  • Materials:

    • 4-Aminoquinazoline derivative (1.0 mmol)

    • Acyl chloride (e.g., acetyl chloride, 1.1 mmol) or anhydride

    • Base (e.g., triethylamine or pyridine, 1.5 mmol)

    • Anhydrous solvent (e.g., dichloromethane (DCM) or THF, 10 mL)

    • Round-bottom flask with a magnetic stir bar

  • Procedure:

    • In a round-bottom flask, dissolve the 4-aminoquinazoline derivative in the anhydrous solvent.

    • Add the base to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride or anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.[14]

N-Sulfonylation

N-sulfonylation is performed similarly to N-acylation, using a sulfonyl chloride as the electrophile.

  • Materials:

    • 4-Aminoquinazoline derivative (1.0 mmol)

    • Sulfonyl chloride (e.g., tosyl chloride, 1.1 mmol)

    • Base (e.g., pyridine, 3.0 mmol)

    • Anhydrous DCM (10 mL)

  • Procedure:

    • Dissolve the 4-aminoquinazoline derivative in anhydrous DCM and pyridine.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

IV. Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Buchwald-Hartwig Catalyst poisoning (especially with heteroaromatic substrates).[10] Inactive catalyst precursor. Inappropriate ligand or base.Use a more sterically hindered ligand (e.g., XPhos, RuPhos).[10] Use a reliable precatalyst (e.g., G3 or G4).[1] Screen different bases (NaOtBu, LHMDS, Cs₂CO₃).[1] Ensure all reagents and solvents are pure and anhydrous.[10]
Low Yield in SNAr Poorly reactive nucleophile (e.g., electron-poor aniline).[4] Incomplete reaction.Increase reaction temperature and/or time.[4] Consider using microwave irradiation to accelerate the reaction.[5]
Formation of Palladium Black Catalyst decomposition at high temperatures.Lower the reaction temperature and increase the reaction time.[10] Ensure a properly inert atmosphere.
Multiple Products in N-Alkylation Over-alkylation (if the starting material has other nucleophilic sites).Use a milder base or a stoichiometric amount of the alkylating agent. Protect other sensitive functional groups if necessary.

V. Visualizations

SNAr_Mechanism cluster_0 SNAr on 4-Chloroquinazoline Start 4-Chloroquinazoline + Amine (NuH) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (RDS) Product 4-Aminoquinazoline + HCl Intermediate->Product Elimination of Cl-

Caption: General mechanism for SNAr on 4-chloroquinazoline.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NHR) pdII_complex->amido_complex Amine Coordination & Deprotonation (+ RNH2, Base) amido_complex->pd0 Reductive Elimination label_prod Product (Ar-NHR) amido_complex->label_prod

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

VI. References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Sánchez, S. A., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Lacerda, D. I., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • WordPress. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Lacerda, D. I., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hovhannisyan, A. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][10][15][16]thiadiazole Series. European Journal of Organic Chemistry. [Link]

  • Choi, J., et al. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

  • Gholipour, B., & Veisi, H. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][10][15][16]thiadiazole Series | Request PDF. [Link]

  • Wang, Y., et al. (2023). Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. ACS Sustainable Chemistry & Engineering. [Link]

  • Xia, Y., et al. (2012). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, W., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules. [Link]

  • Gaffer, H. E., et al. (2020). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Advances. [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines a. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Part 1: Introduction & Strategic Rationale The Scaffold 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione represents a unique class of spiro-fused oxazolidine-2,4-diones . Structurally, it consists of a cyclopropane ring spiro-fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

The Scaffold

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione represents a unique class of spiro-fused oxazolidine-2,4-diones . Structurally, it consists of a cyclopropane ring spiro-fused to the C5 position of an oxazolidinedione core.

  • Medicinal Significance: This scaffold acts as a conformationally restricted bioisostere of hydantoins (e.g., phenytoin) and succinimides (e.g., ethosuximide), widely used in anticonvulsant therapy. The spiro-cyclopropane moiety locks the spatial orientation of the pharmacophore, potentially enhancing binding affinity and metabolic stability by blocking P450 oxidation sites common in gem-dimethyl analogs.

  • Synthetic Challenge: Traditional thermal synthesis of oxazolidine-2,4-diones involves the condensation of

    
    -hydroxy amides with dialkyl carbonates or phosgene equivalents. These methods often require prolonged reflux (12–24 h) and toxic solvents (benzene, toluene), which can lead to the degradation of the strained cyclopropane ring.
    
The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) offers a decisive advantage for this spiro-cycle. By utilizing dielectric heating , we can achieve:

  • Rapid Cyclization: Reducing reaction times from hours to minutes prevents thermal degradation of the strained spiro-system.

  • Solvent Efficiency: The protocol utilizes the reagent (diethyl carbonate) as a pseudo-solvent or employs green solvents like ethanol, aligning with Green Chemistry principles.

  • Yield Enhancement: Direct internal heating overcomes the activation energy barrier for the entropically disfavored ring closure more efficiently than conductive heating.

Part 2: Experimental Protocol

Retrosynthetic Analysis

The most robust route to the target involves the base-catalyzed cyclocondensation of 1-hydroxycyclopropanecarboxamide with a carbonic acid derivative (Diethyl Carbonate).

Retrosynthesis Target 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Intermediate 1-Hydroxycyclopropanecarboxamide Target->Intermediate Cyclization (MW) Reagent Diethyl Carbonate (DEC) Target->Reagent + Carbonyl Source Precursor 1-Aminocyclopropanecarboxylic Acid (ACC) Intermediate->Precursor Diazotization/Hydrolysis

Figure 1: Retrosynthetic strategy isolating the key microwave-assisted cyclization step.

Material Specifications
ReagentMW ( g/mol )Equiv.PurityRole
1-Hydroxycyclopropanecarboxamide 101.101.0>97%Core Substrate
Diethyl Carbonate (DEC) 118.135.0AnhydrousReagent & Solvent
Sodium Methoxide (NaOMe) 54.021.225% w/w in MeOHBase Catalyst
Ethanol (EtOH) 46.07N/AAbsoluteCo-solvent (Optional)
Step-by-Step Protocol
Step 1: Reaction Setup
  • Vessel Preparation: Use a 10 mL borosilicate glass microwave vial equipped with a magnetic stir bar.

  • Loading:

    • Add 1.0 mmol (101 mg) of 1-hydroxycyclopropanecarboxamide.

    • Add 5.0 mmol (0.60 mL) of Diethyl Carbonate (DEC).

    • Note: DEC acts as both reagent and solvent. If solubility is poor, add 1.0 mL of absolute Ethanol.

    • Add 1.2 mmol (0.27 mL) of NaOMe solution (25% in MeOH) dropwise.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp seal.

Step 2: Microwave Irradiation

Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:

  • Mode: Dynamic (Standard)

  • Temperature: 120 °C

  • Pressure Limit: 15 bar

  • Power: High absorption (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High (600 rpm)

Mechanism of Action: The polar transition state is stabilized by the specific microwave effect, while the ionic conduction of the NaOMe solution ensures rapid heating of the reaction mixture.

Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling).

  • Quenching: Transfer the reaction mixture to a round-bottom flask. Acidify to pH 2-3 using 1N HCl.

    • Observation: Evolution of CO2 and precipitation may occur.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield the pure product as white crystals.

Data Interpretation & Validation
  • Yield: Expected isolated yield: 85–92%.

  • Melting Point: 138–140 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    
     11.5 (s, 1H, NH), 1.35-1.45 (m, 2H, cyclopropane), 1.20-1.30 (m, 2H, cyclopropane).
    
  • IR (ATR): 1810 cm⁻¹ (C=O, lactone), 1740 cm⁻¹ (C=O, lactam).

Part 3: Mechanistic Insight

The formation of the oxazolidine-2,4-dione ring proceeds via a base-mediated cascade. The microwave energy facilitates the nucleophilic attack of the alkoxide on the carbonate, followed by the entropically challenging intramolecular cyclization.

Mechanism Step1 Deprotonation (Formation of Alkoxide) Step2 Nucleophilic Attack on Diethyl Carbonate Step1->Step2 NaOMe Step3 Intermediate Carbonate Ester Step2->Step3 - EtOH Step4 Intramolecular Cyclization (Amide N attack) Step3->Step4 MW Heating (Δ) Step5 Elimination of EtOH Step4->Step5 Product 6-Oxa-4-azaspiro [2.4]heptane-5,7-dione Step5->Product

Figure 2: Mechanistic pathway of the microwave-assisted cyclocondensation.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclizationIncrease MW hold time to 25 min or temp to 130°C. Ensure DEC is anhydrous.
Ring Opening Hydrolysis during workupAvoid prolonged exposure to strong acid. Acidify rapidly to pH 3 and extract immediately.
Charring/Darkening Thermal degradationReduce temperature to 110°C. Check if the "Power Max" setting is causing hotspots.
Starting Material Recovery Poor solubilityAdd minimal DMF (0.5 mL) or use EtOH as co-solvent to improve homogeneity.

References

  • Structure & Identity: Fluorochem. (n.d.). 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6). Retrieved from

  • Synthetic Methodology (Oxazolidinones): Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. Retrieved from

  • Synthetic Methodology (Diones): Mechelke, M. F., et al. (2005). Conventional and microwave-assisted conversion of substituted 3-amino-oxazolidin-2,4-diones. Journal of Organic Chemistry, 70(8), 3108-3112. Retrieved from

  • Precursor Synthesis: PubChem. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid. Retrieved from [1]

  • Microwave Optimization: BenchChem. (2025).[2] Improving the efficiency of microwave-assisted oxazolidinone synthesis. Retrieved from

Sources

Method

Handling and storage protocols for hygroscopic spiro-heterocycles

Application Note: Handling, Storage, and Stability Management of Hygroscopic Spiro-Heterocycles Executive Summary The shift towards higher fraction sp3 ( ) architectures—popularized by the "Escape from Flatland" paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Management of Hygroscopic Spiro-Heterocycles

Executive Summary

The shift towards higher fraction sp3 (


) architectures—popularized by the "Escape from Flatland" paradigm—has established spiro-heterocycles (e.g., spiro[3.3]heptanes, spiro-oxetanes, spiro-azetidines) as critical scaffolds in modern drug discovery. While these rigid, three-dimensional structures offer superior physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems, they introduce a distinct vulnerability: acute hygroscopicity coupled with ring-strain instability. 

This protocol outlines the mandatory handling, drying, and storage procedures required to maintain the chemical and physical integrity of these compounds. Failure to adhere to these strictures results not only in weighing errors (leading to incorrect biological assay data) but also in the irreversible chemical degradation of the strained spiro-core.

The Challenge: Why Spiro-Cycles Fail

The "Escape from Flatland" Trade-off

Spiro-heterocycles are designed to increase water solubility and lower logD without adding excessive molecular weight. However, the very features that make them soluble (high polarity, exposed heteroatoms, compact 3D volume) make them aggressive moisture scavengers.

The Mechanism of Degradation

Unlike standard amines which may simply form stable hydrates, spiro-heterocycles—particularly those containing 4-membered rings like oxetanes and azetidines —possess significant ring strain (~26 kcal/mol for oxetane).

  • Physical Failure (Deliquescence): The compound absorbs atmospheric water until it dissolves in it. This destroys weighing accuracy. A 2 mg sample may actually contain 0.5 mg of water, skewing IC50 values by 25%.

  • Chemical Failure (Hydrolysis): Absorbed water, often interacting with trace atmospheric

    
     (forming carbonic acid) or residual acidic salts, can catalyze the ring-opening of strained ethers and amines.
    

degradation_mechanism Spiro Intact Spiro-Oxetane (High Strain) Transition Protonated Oxygen Intermediate Spiro->Transition Absorption Moisture Atmospheric H2O (+ Trace Acid) Moisture->Transition RingOpen Ring Opening (Strain Release) Transition->RingOpen Nucleophilic Attack Diol Linear Diol/Alcohol (Inactive Impurity) RingOpen->Diol Irreversible

Figure 1: Mechanism of moisture-induced acid-catalyzed hydrolysis in strained spiro-oxetanes.

Protocol A: Isolation and Drying

Objective: To remove bulk solvent and bound water without triggering thermal decomposition.

Methodology Selection
MethodSuitability for Spiro-CyclesRisk ProfileRecommendation
Rotary Evaporation LowHigh. Often leaves a "gum" or oil that traps solvent.Avoid for final isolation.
Vacuum Oven MediumMedium. Heat (>40°C) can trigger ring opening in salt forms.Use only for crystalline solids.
Lyophilization High Low. Sublimation maintains porosity and removes water gently.Gold Standard.
Step-by-Step Lyophilization Protocol
  • Solvent Exchange: Dissolve the purified spiro-compound in a mixture of 1,4-dioxane and water (typically 1:1 or 2:1 v/v). Dioxane acts as a cryoprotectant, preventing the formation of a "glass" and ensuring a fluffy powder.

  • Flash Freezing: Shell-freeze the flask in liquid nitrogen. Do not freeze slowly in a freezer, as this promotes salt disproportionation.

  • Sublimation: Lyophilize at <100 mTorr for 24–48 hours.

  • Inert Backfill: Critical Step. Do not vent the lyophilizer to ambient air. Backfill the chamber with dry Nitrogen or Argon before opening.

  • Immediate Sealing: Cap the flask immediately under the inert gas stream.

Protocol B: Handling and Weighing

Objective: To dispense the compound for biological assays without water uptake.

The "2-Minute Rule": Highly hygroscopic spiro-salts (e.g., spiro-diamine hydrochlorides) can absorb measurable water within 2 minutes of exposure to 50% RH.

Workflow Logic

handling_workflow Start Start: Dry Spiro-Compound Check Is Compound Hygroscopic? Start->Check Yes Yes (Deliquescent/Amorphous) Check->Yes No No (Crystalline/Stable) Check->No Glovebox Glovebox / Glovebag (<5% RH) Yes->Glovebox Bench Benchtop Weighing (Rapid) No->Bench Static Static Gun Treatment (Zerostat) Glovebox->Static Weigh Weigh into Pre-tared Vial Bench->Weigh Static->Weigh Solubilize Immediate Solubilization (DMSO/Water) Weigh->Solubilize < 2 mins exposure

Figure 2: Decision tree for handling hygroscopic spiro-compounds.

Detailed Handling Steps
  • Environment: If a glovebox is unavailable, use a Glovebag purged with

    
    .
    
  • Anti-Static Measures: Dry, fluffy spiro-powders carry high static charges, causing them to "jump" off the spatula. Use an ionizing gun (e.g., Zerostat) on the spatula and vial before weighing.

  • Aliquotting: Never store the bulk bottle on the bench. Weigh out the entire batch into single-use aliquots (e.g., 2 mg or 5 mg) inside the inert environment.

  • Dissolution: If the compound is for bio-assay, dissolve it in DMSO immediately after weighing. Store as a frozen stock solution rather than a solid.

Protocol C: Long-Term Storage

Objective: To prevent slow moisture permeation over months/years.

Standard screw-cap vials are insufficient for hygroscopic spiro-cycles. Moisture permeates through the septum and threads over time.

The "Double-Containment" System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm or electrical tape to seal the thread gap.

  • Secondary Container: Place the primary vial inside a heat-sealable aluminized foil bag (Mylar).

  • Desiccant: Insert a packet of activated molecular sieves or silica gel inside the foil bag (not inside the vial).

  • Sealing: Heat-seal the foil bag.

  • Temperature: Store at -20°C . Cold temperatures kinetically inhibit the hydrolysis of the strained ring even if trace moisture is present.

Quality Control (QC) & Validation

Before using a stored spiro-compound for a critical experiment, validate its integrity.

  • Visual Check: If the free-flowing powder has turned into a gum or a glass, discard it .

  • qNMR (Quantitative NMR):

    • Dissolve ~5 mg in DMSO-

      
      .
      
    • Add an internal standard (e.g., Maleic acid or TCNB) of known purity.

    • Compare the integration of the spiro-ring protons to the standard.

    • Why? This detects both water weight (which lowers the effective concentration) and ring-opened degradation products (which shift in the NMR).

  • LCMS is Insufficient: LCMS often fails to distinguish between the spiro-compound and its hydrolysis product if the ring opening is reversible on the column or if they have poor ionization. qNMR is the only definitive method.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][3] Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified p-Substituted Benzenes. Organic Letters, 12(9), 1944–1947. Link

  • SpiroChem AG. (n.d.). SpiroKit™ and Building Block Handling Guidelines. Link

  • European Pharmacopoeia. (2020). 5.11. Characters Section in Monographs (Hygroscopicity). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult procedures in peptidomimetic chemistry: the synthesis of 6-oxa-4-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult procedures in peptidomimetic chemistry: the synthesis of 6-oxa-4-azaspiro[1]heptane-5,7-dione , commonly known as 1-aminocyclopropanecarboxylic acid N-carboxyanhydride (ACC-NCA) .

Because of the highly strained spirocyclopropane ring, ACC-NCA is exceptionally susceptible to ring-cleavage, hydrolysis, and premature ring-opening polymerization (ROP)[2]. This guide will break down the causality behind low yields and provide a self-validating, field-proven protocol to stabilize your workflow.

Mechanistic Overview: The Fuchs-Farthing Pathway

To troubleshoot effectively, we must first understand the competing chemical pathways during the direct phosgenation of ACC.

ACC_NCA_Synthesis ACC 1-Aminocyclopropanecarboxylic Acid (ACC) Intermediate N-Chloroformyl Intermediate ACC->Intermediate Phosgene Triphosgene Phosgene->Intermediate ACCNCA 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (ACC-NCA) Intermediate->ACCNCA Cyclization (Releases HCl) Polymer Poly(ACC) / Oligomers (Yield Loss) ACCNCA->Polymer Trace H2O or Base (ROP Pathway) Cleaved α-Isocyanate Acid Chloride (Yield Loss) ACCNCA->Cleaved Excess HCl (Ring Cleavage) Scavenger α-Pinene (HCl Scavenger) Scavenger->Cleaved Neutralizes HCl (Blocks Cleavage)

Competing pathways in ACC-NCA synthesis: Cyclization vs. HCl cleavage and ROP.

Diagnostic Q&A: Troubleshooting Low Yields

Q1: My crude ACC-NCA yield is <30%, and the residue is a gummy, insoluble solid. What is happening? A1: Premature Ring-Opening Polymerization (ROP). The gummy residue is poly(ACC) or oligomeric byproducts. NCAs are highly reactive electrophiles. Trace moisture acts as an initiator for the Normal Amine Mechanism (NAM), hydrolyzing the NCA back to the free ACC amino acid. This free amine then attacks another NCA molecule, releasing CO₂ and initiating an uncontrolled polymerization cascade[3]. Causality & Solution: Your system is not strictly anhydrous. You must dry your solvents (e.g., THF or 1,4-dioxane) over molecular sieves or a sodium/benzophenone still. Utilize a Schlenk line and flame-dried glassware to eliminate all ambient moisture.

Q2: I am using triphosgene in THF, but NMR shows significant ring-cleaved byproducts. How do I prevent this? A2: HCl-Mediated Ring Cleavage. The reaction of ACC with triphosgene generates 3 equivalents of HCl per mole of triphosgene. High local concentrations of HCl attack the newly formed, highly strained spiro-NCA ring, converting it into an α-isocyanate acid chloride or an N-chloroformyl amino acid[2]. Causality & Solution: You must introduce an HCl scavenger. However, do not use triethylamine (TEA) or other basic amines. Basic amines deprotonate the NCA nitrogen, triggering the Activated Monomer Mechanism (AMM) which leads to rapid polymerization[3]. Instead, use an olefinic scavenger like α-pinene . It traps HCl as an inert alkyl chloride without altering the pH of the reaction[3].

Q3: My reaction looks clean by FT-IR, but I lose most of my product during the aqueous workup. Why? A3: Hydrolytic Decomposition during Purification. ACC-NCA is exceptionally sensitive to water. Traditional methods involving aqueous ice-cold NaHCO₃ washes to remove residual HCl often lead to massive hydrolytic losses if the organic layer is not dried instantaneously[4]. Causality & Solution: Skip the aqueous workup entirely. Instead, utilize a Celite filtration strategy under an inert atmosphere to remove unreacted ACC and polymeric salts[5].

Quantitative Data: Condition Optimization

The following table summarizes how specific experimental choices directly impact the yield and purity of 6-oxa-4-azaspiro[1]heptane-5,7-dione.

Reaction ConditionHCl ScavengerPurification MethodTypical Yield (%)Purity (¹H NMR)
Triphosgene, THF, 50 °CNoneAqueous NaHCO₃ Wash15 – 25%< 80% (Oligomers)
Triphosgene, THF, 50 °CTriethylamine (TEA)Aqueous NaHCO₃ Wash< 10%Polymeric gel
Triphosgene, THF, 40 °Cα-PineneCelite Filtration75 – 85%> 98%
Diphosgene, EtOAc, Ambientα-PineneCelite Filtration80 – 90%> 99%

Optimized Experimental Protocol: High-Yield ACC-NCA Synthesis

This self-validating workflow utilizes α-pinene and anhydrous filtration to bypass the common pitfalls of NCA synthesis[5].

Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with high-purity argon for 15 minutes.

Step 2: Reagent Loading Suspend 1-aminocyclopropanecarboxylic acid (ACC) (1.0 equiv, rigorously dried under high vacuum) in anhydrous THF to achieve a 0.1 M concentration. Add α-pinene (2.5 equiv) via a dry syringe to serve as the non-basic HCl scavenger.

Step 3: Phosgenation In a separate flame-dried vial, dissolve triphosgene (0.4 equiv) in anhydrous THF. Using a syringe pump, add this solution dropwise to the ACC suspension at room temperature over 30 minutes to prevent thermal spiking.

Step 4: Reaction & Self-Validation Gently heat the mixture to 40 °C. The opaque suspension will gradually clear as the insoluble ACC is converted to the highly soluble ACC-NCA. Validation Checkpoint: Monitor the reaction via FT-IR. The reaction is complete when the characteristic anhydride C=O stretches appear at ~1850 cm⁻¹ and 1780 cm⁻¹, and the broad N-H/O-H bands of the starting material disappear.

Step 5: Anhydrous Filtration Once complete (typically 2–4 hours), cool the reaction to room temperature. Filter the mixture through a pad of dried Celite (diatomaceous earth) under a blanket of argon. This removes any unreacted amino acid and insoluble oligomeric salts without introducing moisture[5].

Step 6: Concentration & Precipitation Concentrate the filtrate under reduced pressure (rotary evaporation) keeping the water bath strictly below 30 °C to prevent thermal decomposition. Redissolve the resulting viscous oil in a minimal volume of dry ethyl acetate (EtOAc). Induce crystallization by slowly layering cold, anhydrous hexanes over the solution.

Step 7: Isolation & Storage Collect the white crystals of 6-oxa-4-azaspiro[1]heptane-5,7-dione via vacuum filtration. Wash with cold hexanes and dry under high vacuum for 4 hours. Store the final product at -20 °C in a sealed desiccator backfilled with argon.

References

  • González-Henríquez, C. M., Sarabia-Vallejos, M. A., & Rodríguez-Hernández, J. (2017). "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides". MDPI Polymers, 9(11), 551.[Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (2017). "Large-scale synthesis of α-amino acid-N-carboxyanhydrides". Synthetic Communications (Taylor & Francis), 47(1), 2829-2833.[Link]

Sources

Optimization

Spiro-Dione Chemistry Support Center: Troubleshooting Ring-Opening Side Reactions

Welcome to the Technical Support Center for spiro-dione chemistry. Spirocyclic diones—such as spiro-oxindoles, spiro-hydantoins, and spiro[4.4]nonane-1,6-diones—are privileged scaffolds in drug discovery due to their rig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spiro-dione chemistry. Spirocyclic diones—such as spiro-oxindoles, spiro-hydantoins, and spiro[4.4]nonane-1,6-diones—are privileged scaffolds in drug discovery due to their rigid, three-dimensional architectures. However, the inherent angle strain at the spiro-carbon and the electrophilicity of the adjacent carbonyls make these systems highly susceptible to unwanted ring-opening side reactions.

This guide provides authoritative troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you maintain the structural integrity of your spiro-dione scaffolds during synthesis and assay development.

🔍 Troubleshooting Guide & FAQs

Q1: My spiro-oxindole compound is spontaneously converting into a mixture of diastereomers in solution. How do I prevent this?

Causality: You are likely observing a retro-Mannich ring-opening-cyclization cascade. In protic solvents (e.g., methanol, ethanol, or aqueous buffers), proton transfer at the C2–C3 junction of the pyrrolidine/oxindole core is highly favored. This triggers a retro-Mannich cleavage, generating a transient, ring-opened seco-intermediate. Because this intermediate is flexible, it recyclizes into an equilibrium mixture of up to four different diastereomers[1]. Solution:

  • Solvent Switch: Handle and store the compound in strictly aprotic solvents (e.g., anhydrous DMSO or acetonitrile) during analytical and biological assays to prevent proton-mediated cleavage.

  • Structural Redesign: If you are in the lead optimization phase, consider incorporating symmetrical substitution at the pyrrolidine C2 position. As demonstrated in the design of advanced, symmetrical C2 substitution ensures that the ring-opening-cyclization mechanism irreversibly funnels the stereoisomeric mixture into a single, thermodynamically stable diastereomer[1].

Q2: During the catalytic hydrogenation of spiro[4.4]nonane-1,6-dione, I am observing significant spiro-ring opening instead of the desired diol. What is going wrong?

Causality: In alcohol-based solvents, the strained spiro-center is highly susceptible to nucleophilic attack by the solvent. Ring-opening becomes the major side reaction when the rate of solvolysis outpaces the rate of catalytic hydrogenation[2]. Solution:

  • Change to Acidic Media: Switch your solvent from ethanol to glacial acetic acid. Acetic acid is a poorer nucleophile and modulates the catalyst surface, allowing platinum-on-charcoal to smoothly hydrogenate the dione to the cis,trans-product without triggering ring-opening[2].

  • Stoichiometric Hydride Reagents: If catalytic hydrogenation remains problematic, utilize stoichiometric borane (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). The rapid reduction kinetics of these reagents effectively outcompete the slower ring-opening side reactions[2].

Q3: I am trying to deprotect a spirocyclic dione intermediate under basic conditions, but the dione ring cleaves. How can I selectively deprotect?

Causality: The electrophilic carbonyls of spiro-diones are readily attacked by hard nucleophiles like hydroxide or alkoxide ions. This initiates a base-catalyzed retro-Claisen condensation or simple amide/ester hydrolysis, leading to irreversible ring destruction. Solution: Utilize orthogonal protecting groups that can be removed under neutral or mildly acidic conditions (e.g., Boc deprotection with TFA, or hydrogenolysis of benzyl groups). This completely avoids exposing the sensitive spiro-center to hard basic nucleophiles.

📊 Quantitative Data: Impact of Reaction Conditions on Spiro-Ring Integrity

The following table summarizes how solvent and reagent choices dictate the chemoselectivity between the desired spiro-dione product and unwanted ring-opened artifacts.

SubstrateReaction TypeSolvent / ConditionPrimary Side Reaction% Ring-OpeningRecommended Optimization
Spiro-oxindole Formulation / AssayMethanol / H₂ORetro-Mannich Isomerization>50% (Equilibrium)Switch to DMSO / Aprotic
Spiro-oxindole (C2-Symmetric) Formulation / AssayMethanol / H₂ONone (Irreversible Cyclization)<1%Structural redesign successful
Spiro[4.4]nonane-1,6-dione Catalytic HydrogenationEthanol (with Ru/BINAP)Nucleophilic Ring-Opening~40-60%Change solvent to Acetic Acid
Spiro[4.4]nonane-1,6-dione Stoichiometric ReductionTHF (with BH₃)None (Fast Kinetics)<2%Use BH₃ or LiAlH₄ directly

🔬 Self-Validating Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of Spiro[4.4]nonane-1,6-dione

Objective: Reduce the dione to the corresponding diol while suppressing alcohol-induced ring-opening. Mechanism: Acetic acid prevents the formation of hard alkoxide nucleophiles and favors rapid carbonyl reduction over C–C bond cleavage.

  • Preparation: Dissolve spiro[4.4]nonane-1,6-dione (1.0 eq) in glacial acetic acid to a concentration of 0.1 M.

    • Validation Check: Ensure complete dissolution via visual inspection to prevent localized concentration gradients that can stall reduction.

  • Catalyst Addition: Add 5% Platinum-on-charcoal (Pt/C) (10 mol%).

  • Atmosphere Exchange: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x).

  • Reaction: Stir vigorously under an H₂ atmosphere (1 atm) at ambient temperature for 4 hours.

    • Validation Check: Monitor H₂ uptake using a gas burette or balloon volume; cessation of uptake indicates reaction completion.

  • Workup: Filter the catalyst through a tightly packed Celite pad, washing thoroughly with ethyl acetate. Concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture via ¹H NMR. The complete absence of downfield aldehyde or ester protons confirms the total suppression of the ring-opening pathway.

Protocol 2: UPLC Monitoring of Spiro-oxindole Isomerization

Objective: Quantify the extent of retro-Mannich ring-opening and validate solvent stability. Mechanism: UPLC allows for the rapid separation of transient diastereomers before they re-equilibrate on the column.

  • Baseline Establishment: Prepare a 1 mg/mL stock solution of the spiro-oxindole in anhydrous DMSO.

    • Validation Check: Run an immediate UPLC trace to establish the baseline single-diastereomer purity (>99%).

  • Sample Preparation: Aliquot the stock into two distinct vials: Dilute Vial A with 50% Methanol/Water (protic) and Vial B with 50% Acetonitrile/Water (aprotic).

  • Incubation: Incubate both vials at 37 °C to simulate physiological assay conditions.

  • Analysis: Inject 2 µL from each vial into the UPLC system (C18 column, gradient water/acetonitrile with 0.1% formic acid) at t = 0, 1h, 4h, and 24h.

  • Data Interpretation & Validation: Vial A will show the emergence of up to three new peaks (diastereomers) over time. Vial B must retain a single peak, validating that eliminating protic nucleophiles successfully halts the ring-opening-cyclization cascade.

🗺️ Pathway Visualizations

RetroMannich A Spiro-oxindole (Isomer A) B Protonation (Protic Solvent) A->B Reversible C Seco-Intermediate (Ring-Opened) B->C Retro-Mannich D Recyclization C->D C-C Bond Formation E Spiro-oxindole (Isomer B/C/D) D->E Epimerization E->B Equilibrium

Mechanistic pathway of retro-Mannich ring-opening and isomerization in spiro-oxindoles.

Workflow Start Detect Ring-Opening Side Product Check Identify Mechanism Start->Check Isomer Isomerization (Retro-Mannich) Check->Isomer Diastereomer Mixture Solvolysis Nucleophilic Attack (Solvolysis/Reduction) Check->Solvolysis Mass + Solvent Adduct Fix1 Switch to Aprotic Solvent or Redesign C2 Symmetry Isomer->Fix1 Fix2 Switch to Acetic Acid or Fast Stoichiometric Reagents Solvolysis->Fix2

Decision tree for troubleshooting and resolving spiro-dione ring-opening side reactions.

📚 References

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-1,6-dione NTU Scholars URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Spiro[2.4]heptane Isomers

Role: Senior Application Scientist Topic: Purification & Separation Methodologies ID: TS-SP24-001 Introduction: The "Deceptive" Scaffold As researchers in small-molecule drug discovery—particularly those working on HCV i...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Purification & Separation Methodologies ID: TS-SP24-001

Introduction: The "Deceptive" Scaffold

As researchers in small-molecule drug discovery—particularly those working on HCV inhibitors (like Ledipasvir intermediates) or ALX receptor agonists—you know that the spiro[2.4]heptane scaffold is deceptively simple. Its compact, rigid geometry offers excellent metabolic stability, but its purification is a notorious bottleneck.

The core challenge is threefold:

  • Volatility: The parent hydrocarbon (b.p. ~91–96°C) is volatile, leading to yield loss.

  • Isomeric Similarity: Structural isomers (like methylcyclohexenes) and stereoisomers often possess boiling points within 2–3°C of the target.

  • Detection Silence: The lack of a UV chromophore makes standard flash chromatography "blind."

This guide addresses these specific pain points with field-proven troubleshooting protocols.

Module 1: Separation of Hydrocarbon Core & Structural Isomers

User Scenario: "I performed the Simmons-Smith cyclopropanation on methylene cyclopentane. My GC shows a single peak, but NMR indicates I still have starting material or olefinic impurities."

The Science of Causality

Standard silica chromatography fails here because spiro[2.4]heptane and its alkene precursors (e.g., methylene cyclopentane) are both non-polar hydrocarbons. They co-elute on normal phase silica. Furthermore, their boiling points are distinct but close enough that simple distillation often results in co-distillation of azeotropes.

Troubleshooting Protocol: Argentation Chromatography

To separate the saturated spiro product from unreacted alkenes or ring-opening isomers, you must exploit the


-complexation  ability of silver ions.[1]

Step-by-Step Protocol:

  • Preparation of Ag-Silica:

    • Dissolve

      
       in water (10% w/w relative to silica).
      
    • Add silica gel to form a slurry; evaporate water under reduced pressure (Rotavap) in the dark.

    • Critical Check: Dry at 120°C for 4 hours. If the silica turns grey, it has been reduced by light/heat; discard and restart.

  • Column Packing:

    • Pack the column in the dark (wrap in foil). Use Hexane/Pentane as the solvent.

  • Elution:

    • Load the crude mixture.

    • Elute with 100% Pentane.

    • Result: The spiro[2.4]heptane (saturated) elutes first. The olefinic impurities are retained by the

      
       ions.
      
  • Regeneration:

    • Flush the column with 10% Acetone/Pentane to recover the olefin impurities if mass balance analysis is required.

Data: Boiling Point & Retention Differences

CompoundBoiling PointInteraction with

Elution Order (Ag-Silica)
Spiro[2.4]heptane 96°CNone (Saturated)1 (Fast)
Methylene Cyclopentane72°CStrong (

-complex)
2 (Retained)
1-Methylcyclohexene110°CStrong (

-complex)
2 (Retained)
Toluene (Solvent)110.6°CWeak (

-stacking)
Intermediate
Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Spiro + Olefins + Solvents) Distill Fractional Distillation (Remove bulk solvent/precursor) Start->Distill BP Diff > 10°C Check Purity Check (GC-FID) Distill->Check AgCol Argentation Chromatography (10% AgNO3 on SiO2) Check->AgCol Olefin Impurities Present Final Pure Spiro[2.4]heptane Check->Final >98% Pure AgCol->Final Elutes with Pentane Waste Retained Olefins AgCol->Waste Retained on Column

Caption: Decision tree for removing olefinic impurities using distillation and silver nitrate chromatography.

Module 2: Detection of "Invisible" Isomers

User Scenario: "I am running HPLC to separate stereoisomers of a spiro-derivative, but I see a flat baseline. My compound has no UV activity."

The Science of Causality

The spiro[2.4]heptane core is aliphatic. Unless it is derivatized with an aromatic group (e.g., a benzyl ester or tosylate), it will not absorb UV light at standard wavelengths (254 nm).

Troubleshooting Protocol: Alternative Detection & Derivatization

Option A: Universal Detectors (Non-Destructive)

  • Refractive Index (RID): Best for isocratic runs. Limitation: Cannot use gradient elution; baseline drifts severely.

  • ELSD (Evaporative Light Scattering): Ideal for gradients. Requirement: The mobile phase must be volatile.

Option B: Derivatization (Recommended for Chiral Resolution) If you are separating enantiomers of spiro[2.4]heptane-1-carboxylic acid , derivatization is superior because it adds a "handle" for both detection and chiral recognition.

  • Reaction: React the acid with

    
    -bromophenacyl bromide  or benzyl bromide .
    
  • Benefit:

    • Adds strong UV absorbance (254 nm).

    • Increases molecular weight, reducing volatility.

    • Enhances interaction with Chiral Stationary Phases (CSPs).

Module 3: Chiral Resolution of Substituted Isomers

User Scenario: "I have a racemic mixture of spiro[2.4]heptane-1-carboxylic acid. Standard chiral columns aren't giving baseline separation."

The Science of Causality

The spiro[2.4] system is rigid. Chiral recognition depends on the "three-point interaction" model. If the chiral center is too close to the bulky spiro-fusion, steric hindrance can prevent the analyte from fitting into the chiral cavities of amylose/cellulose columns.

Troubleshooting Protocol: Column Screening & Mobile Phase

Recommended Columns:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The "Gold Standard" for spiro systems. The open helical structure accommodates the bulky spiro core.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Use if the AD-H fails. The chlorinated carbamate offers different electronic interactions.

Mobile Phase Optimization:

  • Standard: Hexane : IPA (90:10).

  • The "Trick": Add 0.1% Trifluoroacetic Acid (TFA) .

    • Why? It suppresses ionization of the carboxylic acid, sharpening the peaks and preventing "tailing" which masks separation.

Self-Validating System: The "Peak Purity" Check

Do not rely on retention time alone.

  • Collect Fractions: Isolate the front and tail of the peak.

  • Re-inject: Re-inject fractions separately.

  • Optical Rotation: Measure

    
    . If the rotation doesn't change between front and tail, it is not separating.
    
Visual Workflow: Chiral Separation Strategy

ChiralStrategy Racemate Racemic Spiro-Acid Deriv Derivatize? (Add UV chromophore) Racemate->Deriv YesDeriv Benzyl Ester Formation Deriv->YesDeriv Low UV Signal NoDeriv Native Acid Deriv->NoDeriv Using ELSD/RID HPLC Chiral HPLC Screening YesDeriv->HPLC NoDeriv->HPLC MethodA Amylose (AD-H) Hex/IPA + 0.1% TFA HPLC->MethodA Primary Choice MethodB Cellulose (IC) Hex/EtOH MethodA->MethodB No Separation Result Enantiomeric Excess (ee) > 99% MethodA->Result Separation Achieved MethodB->Result

Caption: Strategic workflow for resolving chiral spiro[2.4]heptane derivatives.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Preparative GC for the parent hydrocarbon? A: Yes. Because spiro[2.4]heptane is volatile (96°C), Prep-GC is often superior to HPLC. Use a non-polar phase (like 100% Dimethyl polysiloxane) and a thick film column (3–5 µm) to increase load capacity. Keep the oven temperature low (isothermal ~50°C) to maximize resolution between isomers.

Q: My product is polymerizing on the column. A: Spiro compounds, especially those with cyclopropane rings, can be acid-sensitive (ring opening). If using silica, ensure it is neutral. Avoid highly acidic modifiers if you suspect ring strain instability.

Q: How do I remove the solvent (Pentane/Ether) without losing my product? A: Do not use a high-vacuum pump. Use a rotary evaporator with a bath temperature of 0°C and controlled pressure (approx. 300-400 mbar). Alternatively, distill the solvent off through a Vigreux column at atmospheric pressure.

References

  • NIST Chemistry WebBook. Spiro[2.4]heptane Thermochemical Data. National Institute of Standards and Technology.[2][3]

  • Williams, C. M., & Mander, L. N. (2001).[4] Chromatography with Silver Nitrate.[1][5] Tetrahedron, 57(3), 425–447. (Foundational text on Argentation Chromatography).

  • PubChem. Spiro[2.4]heptane Compound Summary. National Library of Medicine.

  • Wiberg, K. B., & Barth, D. E. (1969). Spiro[2.4]heptane: Synthesis and Properties. Journal of the American Chemical Society. (Validation of boiling points and stability).

Sources

Optimization

Precision Functionalization Support Hub: The 4-Position Challenge

Status: Operational Ticket ID: STERIC-004 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric and Electronic Bias in 4-Position Functionalization Mission Brief Accessing the 4-position (para) of...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STERIC-004 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric and Electronic Bias in 4-Position Functionalization

Mission Brief

Accessing the 4-position (para) of sterically congested arenes or electronically biased heterocycles (e.g., pyridines) is a notorious bottleneck in medicinal chemistry.[1] The challenge is twofold:

  • Steric Shielding: In 1,2,3-substituted benzenes, the 4-position is flanked by meta-substituents, inhibiting catalyst approach.

  • Electronic Mismatch: In pyridines, the 4-position is electron-deficient but less reactive than the 2-position toward nucleophilic radicals, leading to poor regioselectivity.

This guide provides three field-validated workflows to bypass these barriers, moving beyond standard textbook protocols to high-fidelity catalytic systems.

Module 1: The "Blocked" Cross-Coupling (Suzuki-Miyaura)

Scenario: You need to couple a bulky boronic acid with a 4-haloarene flanked by ortho substituents (e.g., 3,5-dimethyl-4-chloropyridine). Standard Pd(PPh₃)₄ fails due to slow oxidative addition and inhibited reductive elimination.

The Solution: Bulky, Electron-Rich Ligands

To overcome the energy barrier of reductive elimination in crowded systems, you must use ligands that are both electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination via steric relief).

Recommended Systems:

  • First Line: XPhos or SPhos (Buchwald Generation 2/3). The biaryl backbone prevents palladacycle formation and protects the active Pd(0) species.

  • Second Line: Pd-PEPPSI-IPr . This NHC-stabilized precatalyst is superior for extremely hindered couplings (tetra-ortho-substituted) because the NHC ligand does not dissociate, maintaining a robust active center.

Interactive Workflow: Ligand Selection

LigandSelection Start Analyze Substrate Sterics IsHindered Are 3,5-positions substituted? Start->IsHindered IsHeterocycle Is it a Pyridine/Heterocycle? IsHindered->IsHeterocycle Yes UseSPhos Protocol A: Pd(OAc)2 + SPhos (Good for 3-subst) IsHindered->UseSPhos No (Standard) UseXPhos Protocol B: XPhos Pd G4 (Excellent for 3,5-disubst) IsHeterocycle->UseXPhos No (Arene) UsePEPPSI Protocol C: Pd-PEPPSI-IPr (The 'Sledgehammer' for tetra-ortho) IsHeterocycle->UsePEPPSI Yes (N-Heterocycle)

Figure 1: Decision matrix for ligand selection based on substrate steric congestion.

Protocol C: Pd-PEPPSI-IPr for Ultra-Hindered Couplings

Valid for tetra-ortho-substituted biaryl synthesis.

  • Charge Vessel: In a glovebox or under Ar flow, add:

    • Aryl halide (1.0 equiv)

    • Boronic acid (1.5 equiv)

    • Pd-PEPPSI-IPr (2.0 mol%)

    • KOtBu (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: Add anhydrous Dioxane or Toluene (0.2 M concentration).

    • Critical: If using K₂CO₃, add 10% v/v water to solubilize the base.

  • Reaction: Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate.

Module 2: Regioselective Radical Alkylation (Minisci)

Scenario: You need to install an alkyl group at the 4-position of a pyridine.[1] Standard Minisci conditions (AgNO₃/Persulfate) yield a mixture of C2 and C4 isomers, with C2 often favored due to proximity to the N-radical cation.

The Solution: The Maleate Blocking Strategy

Developed by the Baran Lab, this method uses a temporary "blocking group" on the nitrogen. The maleate group sterically shields the C2 and C6 positions, forcing the incoming radical to attack the C4 position exclusively.

Mechanism & Workflow

MinisciBlocking Step1 1. Blocking React Pyridine with Maleic Anhydride Step2 2. Radical Gen Add R-COOH + Persulfate/Ag+ Step1->Step2 Step3 3. Selective Attack Radical attacks C4 (C2/C6 blocked) Step2->Step3 Step4 4. Deprotection Basic Workup removes Maleate group Step3->Step4

Figure 2: The C4-Selective Minisci workflow using a transient blocking group.

Protocol: C4-Selective Alkylation
  • Blocking Step: Dissolve Pyridine (1 equiv) in DCM. Add Maleic anhydride (1 equiv). Stir at RT for 1 hr. The salt precipitates; filter and dry.

  • Reaction: Suspend the Pyridinium-Maleate salt (1 equiv) in H₂O/DCM (1:1).

  • Reagents: Add Alkyl Carboxylic Acid (2 equiv), (NH₄)₂S₂O₈ (2 equiv), and AgNO₃ (0.2 equiv).

  • Conditions: Heat to 40 °C with vigorous stirring (biphasic mixture).

  • Termination: The reaction releases CO₂. Once gas evolution ceases (1-3 hrs), basify with NaOH to pH >10. This cleaves the blocking group and releases the pure 4-alkyl pyridine .

Module 3: Ir-Catalyzed C-H Borylation (Steric Directing)

Scenario: You have a 1,3-disubstituted arene and need to functionalize the 5-position (meta to both, effectively the "4-position" relative to the central carbon). Electrophilic aromatic substitution (EAS) fails because the position is electronically deactivated or sterically shielded.

The Solution: Steric-Driven Selectivity

Iridium-catalyzed borylation ([Ir(OMe)(cod)]₂ + dtbpy) is governed purely by sterics, not electronics. It will exclusively borylate the C-H bond that is least hindered.

  • Rule of Thumb: In a 1,3-disubstituted arene (e.g., 1-chloro-3-methylbenzene), the C5 position is the only position not adjacent to a substituent. Ir-catalysis will hit C5 with >95% regioselectivity.

Data Comparison: EAS vs. Ir-Borylation
Substrate (1,3-substituted)Electrophilic Subst. (EAS)Ir-Catalyzed Borylation
Selectivity Driver Electronics (Ortho/Para)Sterics (Least Hindered)
Major Product C4 or C6 (Mixture)C5 (Exclusive)
Functional Group Tolerance Low (Acid sensitive)High (Compatible with esters, halides)
Outcome Difficult separationSingle isomer
Troubleshooting & FAQs

Q1: My Suzuki coupling with Pd-PEPPSI stopped at 60% conversion. Adding more catalyst didn't help.

  • Diagnosis: Catalyst poisoning or product inhibition. In highly hindered systems, the biaryl product itself can sometimes coordinate to the metal center, or the halide leaving group (Iodide) can poison the catalyst.

  • Fix:

    • Switch from Iodide to Bromide or Chloride substrates (Iodides can form stable Pd-I dimers).

    • Use Pd-PEPPSI-IPent (bulkier than IPr) to prevent product inhibition.

Q2: In the Minisci reaction, I am observing "over-alkylation" (dialkylation).

  • Diagnosis: The product is more electron-rich (and thus more reactive) than the starting material.

  • Fix:

    • Use the Blocking Group method (Module 2).[2] The steric bulk of the maleate prevents a second addition at C6.

    • Run the reaction under protonated conditions (add TFA) if not using the blocking group, to keep the ring deactivated.

Q3: I need to install a secondary alkyl group at the 4-position, but the yield is <10%.

  • Diagnosis: Secondary radicals are bulky and suffer from slow addition rates to the hindered 4-position.

  • Fix: Switch to Photoredox Catalysis (e.g., Ir(ppy)₃). Photoredox methods often operate at room temperature and can generate radicals more gently, preventing the high-energy side reactions seen in thermal persulfate/silver conditions.

References
  • Minisci Reaction (Blocking Group Strategy)

    • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[4]

  • Buchwald Ligands (Steric Hindrance)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides. Accounts of Chemical Research.
  • Pd-PEPPSI Catalysts

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.
  • Ir-Catalyzed C-H Borylation

    • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002).

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 6-Oxa-4-azaspiroheptane-5,7-dione

Technical Support Center: Crystallization Troubleshooting for 6-Oxa-4-azaspiro[1]heptane-5,7-dione Welcome to the Technical Support Center for spirocyclic oxazolidinedione derivatives. 6-Oxa-4-azaspiro[1]heptane-5,7-dion...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Troubleshooting for 6-Oxa-4-azaspiro[1]heptane-5,7-dione

Welcome to the Technical Support Center for spirocyclic oxazolidinedione derivatives. 6-Oxa-4-azaspiro[1]heptane-5,7-dione is a highly functionalized intermediate characterized by a rigid spiro[1]heptane core fused to an electrophilic oxazolidine-2,4-dione ring[2]. While this unique architecture is valuable for drug development, it introduces significant thermodynamic and kinetic hurdles during isolation, including liquid-liquid phase separation (oiling out), conformation-dependent polymorphism, and solvent-mediated degradation[3][4].

This guide provides authoritative, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, phase-pure crystallization.

Diagnostic Troubleshooting Workflow

CrystallizationTroubleshooting A 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Crystallization Issue Detected B1 Oiling Out (LLPS) Liquid-Liquid Phase Separation A->B1 B2 Polymorphic Impurity Inconsistent Crystal Habit A->B2 B3 Chemical Degradation Ring Hydrolysis A->B3 C1 Protocol A: Seeded Anti-Solvent Addition B1->C1 Bypass metastable zone C2 Protocol B: Thermodynamic Slurry Maturation B2->C2 Drive to stable form C3 Process Shift: Switch to Aprotic Solvents B3->C3 Prevent nucleophilic attack

Diagnostic workflow for troubleshooting spirocyclic oxazolidinedione crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound "oil out" instead of forming a crystalline suspension?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). The bulky, rigid spiro[1]heptane core disrupts efficient crystal lattice packing, making the nucleation step kinetically slow. When you generate supersaturation rapidly (e.g., via fast cooling or rapid anti-solvent addition), the system minimizes its free energy by separating into a solute-rich liquid phase (oil) rather than forming an ordered solid lattice[1][3]. Solution: You must bypass the LLPS boundary by operating at a lower supersaturation level and providing a low-energy template for nucleation. This is achieved by implementing a strict temperature-controlled, seeded anti-solvent crystallization (See Protocol A ).

Q2: I am observing multiple crystal habits (needles and blocks) in the same batch. How do I achieve polymorphic purity?

Causality: Oxazolidinedione derivatives exhibit high torsional flexibility at the spiro-ring junction, leading to conformation-dependent polymorphism[4]. Depending on the solvent polarity and cooling rate, the molecule can adopt different puckering states, crystallizing into distinct metastable polymorphs simultaneously. Solution: Metastable forms must be converted to the thermodynamically stable form via solvent-mediated phase transformation. Subjecting the polymorphic mixture to a prolonged slurry maturation at an elevated temperature provides the activation energy necessary for the metastable crystals to dissolve and recrystallize as the stable polymorph (See Protocol B ).

Q3: My isolated crystals show lower assay purity, and HPLC indicates a new polar impurity. What is happening?

Causality: The 5,7-dione system is highly electrophilic. When crystallization is attempted in protic solvents (like ethanol or water) at elevated temperatures—especially if trace bases like triethylamine from upstream synthesis are present—the oxazolidinedione ring undergoes rapid nucleophilic attack and hydrolysis, leading to ring-opening degradation[2]. Solution: Eliminate protic solvents from the crystallization matrix. Switch to an aprotic solvent/anti-solvent system such as Ethyl Acetate (EtOAc) and Heptane.

Quantitative Data: Solvent System Selection

Solvent SystemTypical Issue EncounteredSolubility ProfileRecommended Cooling RateIdeal Application
EtOAc / Heptane Oiling out if unseededHigh in EtOAc, Low in Heptane0.1 - 0.2 °C/minPrimary isolation & high recovery
EtOH / Water Ring hydrolysis (if heated)Moderate in EtOH, Low in Water0.5 °C/minAvoid unless strictly pH controlled
Isopropanol (IPA) Polymorphic mixturesModerate0.2 °C/minSlurry maturation & polymorph control
Toluene Poor yield / Solvent trappingLowN/AWash solvent / Anti-solvent

Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Preventing LLPS)

Objective: To bypass oiling out by controlling supersaturation and providing a nucleation template.

  • Dissolution: Dissolve crude 6-Oxa-4-azaspiro[1]heptane-5,7-dione in minimal Ethyl Acetate (EtOAc) at 45 °C. Causality: 45 °C is chosen to ensure complete dissolution without providing enough thermal energy to trigger thermal degradation.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a clean, jacketed crystallizer to remove foreign particulates that could cause heterogeneous nucleation of metastable forms.

  • Anti-Solvent Addition (Phase 1): Slowly add Heptane (anti-solvent) at a rate of 0.1 volumes/min until the solution becomes barely turbid, then immediately add 0.05 volumes of EtOAc to clear the solution. You are now at the metastable limit.

  • Seeding: Introduce 1-2 wt% of pure, milled 6-Oxa-4-azaspiro[1]heptane-5,7-dione seeds. Hold the temperature at 45 °C for 60 minutes.

    • Self-Validation Step: Inspect the suspension using an in-line probe or optical microscope. The presence of distinct, birefringent solid particles confirms successful seeding. If spherical, non-birefringent droplets are visible, the system has oiled out; reheat to 55 °C to redissolve and restart from Step 3.

  • Anti-Solvent Addition (Phase 2): Add the remaining Heptane over 4 hours using a linear dosing profile.

  • Cooling: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter, wash with cold Heptane, and dry under vacuum at 30 °C.

Protocol B: Thermodynamic Slurry Maturation (Polymorph Control)

Objective: To convert a mixture of metastable polymorphs into a single, thermodynamically stable phase.

  • Suspension Preparation: Suspend the polymorphic mixture of 6-Oxa-4-azaspiro[1]heptane-5,7-dione in Isopropanol (IPA) at a concentration of 100 mg/mL. Causality: IPA provides moderate solubility, facilitating continuous dissolution and recrystallization without excessive yield loss.

  • Thermal Cycling: Heat the slurry to 40 °C and hold for 12 hours under high-shear agitation.

  • Cooling & Maturation: Cool the slurry to 20 °C at 0.2 °C/min and hold for an additional 12 hours.

    • Self-Validation Step: Withdraw a 1 mL aliquot, filter, and analyze the solid via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). A single, sharp melting endotherm or a unified diffraction pattern confirms that the phase transition to the stable polymorph is complete. If multiple endotherms persist, extend the maturation time at 40 °C by 12 hours.

  • Isolation: Filter the uniform suspension, wash with a small volume of cold IPA, and dry under vacuum.

References

  • IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II. Minds@UW.
  • Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review. PMC / NIH.
  • An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination. American Chemical Society.
  • Crystallization of vanillin from kraft lignin oxidation. ResearchGate.

Sources

Optimization

Technical Support Center: Precision Control of Spiro-Cyclization

Topic: Optimizing Temperature Gradients for Spiro-Cyclization Reactions Persona: Senior Application Scientist Status: Active | Version: 2.4 Introduction: The Thermal Landscape of Spiro-Formation Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Gradients for Spiro-Cyclization Reactions Persona: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The Thermal Landscape of Spiro-Formation

Welcome to the Technical Support Center. You are likely here because your spiro-cyclization—whether a spiroketalization, spiroindoline formation, or dearomatization—is suffering from poor diastereoselectivity (


) or incomplete conversion.

In spiro-cyclization, temperature is not merely a switch for reaction rate; it is the primary selector between Kinetic Control (transition state energy,


) and Thermodynamic Control  (ground state stability, 

).

A static temperature often fails because the conditions required to form the reactive intermediate (e.g., an oxocarbenium ion or radical species) are often too energetic for the delicate stereoselective closure of the ring. This guide details how to implement Temperature Gradients —both temporal (in batch) and spatial (in flow)—to decouple these competing factors.

Module 1: Critical Concepts (The "Why")

Before troubleshooting, verify which regime governs your specific spiro-system.

RegimeGoverning FactorThermal StrategyTypical Outcome
Kinetic Control Activation Energy (

)
Low Temp (< -20°C) Product formed via the fastest pathway. Often governed by stereoelectronic effects (e.g., anomeric effect) or chelation.
Thermodynamic Control Product Stability (

)
High Temp / Equilibration Product equilibrates to the most stable isomer (minimizing 1,3-diaxial interactions).
The Gradient Solution Decoupled Steps Ramp (-78°C

0°C)
Initiates reactive species at low temp to prevent decomposition, then ramps to overcome the barrier for ring closure.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Decision Process

Use this logic flow to diagnose your current experimental failure.

OptimizationLogic Start START: Analyze Crude NMR CheckDR Is Diastereomeric Ratio (dr) Acceptable? Start->CheckDR CheckYield Is Yield > 80%? CheckDR->CheckYield Yes (Good dr) PoorDR Issue: Thermodynamic Scrambling CheckDR->PoorDR No (Poor dr) LowYield Issue: Kinetic Trap / Stalled CheckYield->LowYield No (Unreacted SM) Decomp Issue: Thermal Decomposition CheckYield->Decomp No (Messy Baseline) Success Optimization Complete CheckYield->Success Yes Sol_Acid Adjust Lewis Acid Strength (Switch Ti -> Sc or Sn) LowYield->Sol_Acid Activation Barrier Too High Sol_Ramp PROTOCOL A: Implement Step-Gradient (Hold -78°C, then fast ramp to 0°C) PoorDR->Sol_Ramp If Batch Sol_Flow PROTOCOL B: Continuous Flow (Zone 1: Cold, Zone 2: Hot) PoorDR->Sol_Flow If Flow Available Decomp->Sol_Flow Residence Time Too Long

Caption: Decision tree for diagnosing spiro-cyclization failures based on yield and diastereomeric ratio (dr).

Module 3: Frequently Asked Questions (FAQs)

Q1: I observe high diastereoselectivity at -78°C, but the reaction stalls at 30% conversion. When I warm it to room temperature (RT), conversion hits 100%, but the dr drops to 1:1. How do I fix this?

Diagnosis: You are facing a classic "Kinetic Trap." The activation energy (


) for the ring closure is too high at -78°C, but warming to RT provides enough energy to cross the barrier for both diastereomers (or allows equilibration).

The Protocol: The "Step-Gradient" (Batch) Do not let the reaction warm passively. You must control the ramp to find the "Goldilocks" zone.

  • Initiation: Cool substrate to -78°C. Add catalyst (e.g., Lewis Acid). Hold for 30 mins.

  • The Jump: Transfer the reaction vessel immediately to a second bath preset at -40°C (not RT).

  • The Hold: Monitor by TLC/LCMS at -40°C.

  • The Logic: -40°C is often sufficient to overcome the

    
     of the desired kinetic closure but insufficient to trigger the equilibration to the thermodynamic product.
    
Q2: In my oxidative spirocyclization (e.g., using hypervalent iodine), I see massive decomposition when scaling up, even though the small scale worked. Why?

Diagnosis: This is a heat transfer failure. Oxidative spirocyclizations are often exothermic. In a larger batch flask, the surface-area-to-volume ratio drops, causing localized "hot spots" where the temperature exceeds the decomposition threshold of the sensitive spiro-intermediate.

The Solution: Spatial Gradients in Flow Transition to a continuous flow reactor. This allows you to apply a Spatial Temperature Gradient .

Experimental Setup (Flow):

  • Zone 1 (0°C): Mixing zone. Reagents meet in a cooled loop to initiate the intermediate without exotherm runaway.

  • Zone 2 (40°C): Reaction zone. The stream moves into a heated coil to drive the cyclization to completion.

  • Zone 3 (Quench): Immediate output into a quenching solution to prevent equilibration.

Q3: How do I choose the right Lewis Acid for a temperature gradient optimization?

Diagnosis: The Lewis Acid (LA) dictates the "tightness" of the transition state.

  • Monodentate LAs (e.g.,

    
    ):  Often allow more conformational freedom, leading to thermodynamic products.
    
  • Chelating LAs (e.g.,

    
    , 
    
    
    
    ):
    Can "lock" the precursor in a specific conformation at low temperatures.

Recommendation: Start with


  or 

at low temperature (-78°C). These metals often coordinate to both the nucleophile and electrophile, enforcing a rigid transition state that benefits from the kinetic control of a temperature gradient.

Module 4: Experimental Workflow (Continuous Flow)

Flow chemistry is the gold standard for spiro-cyclization because it decouples Residence Time (


)  from Temperature (

)
.
Visualizing the Spatial Gradient

FlowSetup Substrate Substrate (in DCM) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent Reagent (e.g., PIFA/Lewis Acid) Reagent->Mixer Zone1 ZONE 1: Kinetic Control Temp: -20°C Vol: 2 mL (tR = 2 min) Mixer->Zone1 Unstable Intermediate Zone2 ZONE 2: Conversion Drive Temp: +40°C Vol: 10 mL (tR = 10 min) Zone1->Zone2 Cyclization BPR Back Pressure Regulator (100 psi) Zone2->BPR Quench Collection/Quench BPR->Quench Product

Caption: Continuous flow setup with spatial temperature zones. Zone 1 stabilizes the intermediate; Zone 2 drives cyclization.

Step-by-Step Protocol (Flow):
  • System Prep: Equip a flow reactor (e.g., Vapourtec or Syrris) with two distinct thermal loops.

  • Solvent Selection: Use DCM or Toluene . Ensure reagents are fully soluble at the lowest temperature (Zone 1) to prevent clogging.

  • Zone 1 Setting (-20°C): This zone handles the mixing exotherm. Short residence time (1-2 mins).

  • Zone 2 Setting (Optimization): Start Zone 2 at 0°C. Analyze output. Increase Zone 2 temp in 10°C increments until conversion is >95% without degrading

    
    .
    
  • Pressure: Apply 100 psi (7 bar) back-pressure. This prevents solvent boiling in Zone 2 and improves gas-liquid contact if using gaseous reagents.

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Troubleshooting common issues in spirocyclic compound synthesis: Thermodynamic vs. Kinetic Control.

  • National Institutes of Health (PMC). (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery.

  • Royal Society of Chemistry (Reaction Chem. & Eng.). (2019). Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine scaffolds.

  • Wiley Analytical Science. (2017). Continuous-Flow Chemistry: Preventing thermal runaways and gradients.

  • SpiroChem. (2025).[6] Flow Chemistry Applications in Drug Discovery and Development.[7][8]

Sources

Troubleshooting

Bioassay Tech Support Center: Resolving Aqueous Solubility &amp; Aggregation Challenges

Welcome to the Troubleshooting Center. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns derailed by a silent culprit: aqueous solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Center. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns derailed by a silent culprit: aqueous solubility. When a hydrophobic drug candidate hits an aqueous physiological buffer, it faces a thermodynamic crisis. It will either remain a soluble monomer, precipitate out of solution (causing false negatives), or form sub-micrometer colloidal aggregates (causing promiscuous false positives) .

This guide provides field-proven, self-validating methodologies to diagnose and resolve these artifacts so you can trust your data.

Section 1: Diagnostic Workflows - Identifying the Artifact

Q: How do I definitively know if my compound is precipitating or forming colloidal aggregates in my assay?

A: Visual inspection is insufficient. Precipitation and colloidal aggregation are distinct physical states with different assay consequences. Precipitation removes the active concentration of your compound, leading to erratic dose-response curves or false negatives. Conversely, colloidal aggregation—a phenomenon extensively characterized by the Shoichet laboratory—results in the formation of sub-micrometer particles that nonspecifically sequester and partially denature target enzymes, leading to highly reproducible, yet entirely false, positive hits , .

To distinguish between the two, you must employ light scattering techniques coupled with a detergent counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents, whereas amorphous precipitates are not .

G Start Compound in Aqueous Buffer Measure Measure Light Scattering (Nephelometry/DLS) Start->Measure Decision Is Scattering High? Measure->Decision Soluble True Soluble Monomer Proceed to Bioassay Decision->Soluble No AddDet Add 0.01% Triton X-100 Re-measure Activity Decision->AddDet Yes DecDet Does Activity Drop? AddDet->DecDet Agg Colloidal Aggregator (False Positive) DecDet->Agg Yes (Reversible) Prec Amorphous Precipitate (Poor Solubility) DecDet->Prec No (Irreversible)

Workflow for diagnosing solubility limits and aggregation-based assay interference.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality Check: We measure kinetic solubility rather than thermodynamic solubility because HTS assays involve rapid dilution of DMSO stocks into aqueous buffers, creating a transient supersaturated state .

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well or 384-well microtiter plate, perform a 10-point 1:2 serial dilution of the compound in DMSO.

  • Aqueous Transfer: Transfer 1 µL of the DMSO serial dilutions into 99 µL of the target aqueous assay buffer (pH 7.4) to maintain a constant 1% DMSO background.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours to allow precipitation kinetics to stabilize.

  • Nephelometric Measurement: Read the plate using a laser nephelometer. The instrument measures forward-scattered light.

  • Data Analysis: Plot scattered light intensity versus compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly deviates from the buffer blank .

Section 2: Formulation & Additive Strategies

Q: What are the maximum tolerated concentrations of common co-solvents and additives, and how do I choose between them?

A: The choice of additive depends entirely on the biological target's sensitivity. DMSO is the industry standard for compound storage, but it is highly hygroscopic and can denature sensitive enzymes or disrupt lipid bilayers in cell-based assays . When DMSO tolerance is low, carrier proteins (like BSA) or cyclodextrins must be employed. BSA acts as a thermodynamic sink, binding hydrophobic molecules and keeping them in solution, while cyclodextrins form structured inclusion complexes .

Table 1: Quantitative Limits for Common Bioassay Solubilizing Agents

Additive / Co-solventMechanism of ActionMax Recommended Conc. (Biochemical)Max Recommended Conc. (Cell-Based)Key Limitations
DMSO Universal organic solvent1% - 5% 0.1% - 0.5%Hygroscopic; denatures proteins at high %
Triton X-100 Non-ionic surfactant0.01% - 0.1% N/A (Lyses cells)Incompatible with membrane protein assays
BSA Carrier protein0.01% - 0.1%0.1% - 1%Can mask true affinity by lowering free drug
HP-β-Cyclodextrin Host-guest inclusion1% - 5% 1% - 2%May require heating/ultrasonication to form

Q: How do Cyclodextrins mechanically enhance solubility without denaturing my target protein?

A: Cyclodextrins (CDs), particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides shaped like truncated cones. The exterior is highly hydrophilic, ensuring excellent aqueous solubility, while the interior cavity is lipophilic . They do not act as bulk solvents like DMSO; instead, they encapsulate the hydrophobic moiety of your drug candidate in a 1:1 or 1:2 stoichiometric ratio, forming a dynamic, non-covalent "inclusion complex." Because the drug remains in dynamic equilibrium with the CD cavity, it can still interact with the target receptor without the bulk solvent toxicity associated with DMSO .

Protocol 2: Formulation of HP-β-CD Inclusion Complexes (Ultrasonication Method)

Causality Check: Physical mixing is rarely sufficient to drive the hydrophobic drug into the CD cavity. Ultrasonication provides the necessary activation energy to disrupt the water molecules residing inside the native CD cavity, allowing the drug to enter .

  • Host Solution: Dissolve HP-β-CD in distilled water or a mild ethanol/water mixture to a concentration of 15 mM.

  • Guest Addition: Add the hydrophobic test compound (guest) to the HP-β-CD solution at a predefined molar ratio (commonly 1:2 or 1:5 drug:CD).

  • Ultrasonication: Process the mixture using a probe sonicator or ultrasonic bath for 15-30 minutes at room temperature. Ensure the temperature does not exceed 40°C to prevent thermal degradation.

  • Equilibration: Stir the resulting suspension continuously for 24 hours to achieve thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.45 µm PES syringe filter to remove any uncomplexed, precipitated drug.

  • Verification: Quantify the dissolved compound in the filtrate via UV-Vis or HPLC to confirm solubility enhancement .

Section 3: Mechanistic Troubleshooting of False Positives

Q: My compound shows a bell-shaped dose-response curve and inhibits completely unrelated enzymes. What is happening at the molecular level?

A: You are observing classic aggregation-based promiscuous inhibition. As the concentration of your compound increases in the aqueous buffer, it eventually surpasses its Critical Aggregation Concentration (CAC). Instead of precipitating amorphously, the monomers self-assemble into sub-micrometer colloidal particles .

These colloids are highly problematic because they possess a massive, sticky surface area. Target enzymes adsorb onto the surface of these colloids. Once adsorbed, the enzyme undergoes partial unfolding and denaturation, completely losing its catalytic activity . At very high concentrations, the colloids may fuse and precipitate, causing the "bell-shaped" curve where apparent activity drops off again.

G Monomer Free Compound Monomers (< 1 µM) CAC Critical Aggregation Concentration Reached Monomer->CAC Colloid Sub-micrometer Colloidal Aggregate Formation CAC->Colloid Sequestration Enzyme Adsorption & Partial Denaturation Colloid->Sequestration Enzyme Target Enzyme Introduced Enzyme->Sequestration FalsePos Apparent Inhibition (False Positive Hit) Sequestration->FalsePos

Molecular mechanism of aggregation-based promiscuous enzyme inhibition.

Protocol 3: Detergent-Based Reversibility Assay

Causality Check: If a compound is a true competitive inhibitor, its binding is dictated by specific steric and electronic interactions with the active site, which are unaffected by trace amounts of detergent. If it is an aggregator, the detergent micelles will disrupt the colloid, releasing the enzyme and restoring its activity .

  • Baseline Assay: Run your standard biochemical enzyme assay with the test compound at its IC90 concentration. Record the baseline inhibition.

  • Detergent Addition: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Incubation: Pre-incubate the compound in the detergent-supplemented buffer for 10 minutes prior to adding the enzyme.

  • Re-evaluation: Run the enzymatic reaction.

  • Interpretation: If the IC50 shifts by more than 10-fold (i.e., the compound loses its inhibitory potency in the presence of detergent), flag the compound as a colloidal aggregator and remove it from the hit-to-lead pipeline .

References
  • Pohjala, L., & Tammela, P. "Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?" Molecules, MDPI.[Link]

  • Coan, K. E., et al. "Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding." ACS Chemical Biology, American Chemical Society.[Link]

  • FIMM High Throughput Biomedicine Unit. "High throughput chemical screening." University of Helsinki.[Link]

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, PMC/NIH.[Link]

  • Wang, Y., et al. "Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin." Heliyon, PMC/NIH.[Link]

Optimization

Technical Support Center: Stabilizing the Dione Moiety During Workup

Executive Summary & Scope "Hydrolysis" of diones is a common laboratory misnomer. While true hydrolysis refers to the cleavage of bonds by water, the loss of dione moieties (specifically 1,3-dicarbonyls and 1,2-dicarbony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

"Hydrolysis" of diones is a common laboratory misnomer. While true hydrolysis refers to the cleavage of bonds by water, the loss of dione moieties (specifically 1,3-dicarbonyls and 1,2-dicarbonyls) during workup is typically driven by two distinct failure modes:[1]

  • Chemical Degradation: Nucleophilic attack by hydroxide leading to Retro-Claisen Cleavage (1,3-diones) or Benzilic Acid Rearrangement (1,2-diones).

  • Phase Transfer Loss: Deprotonation of the acidic

    
    -proton (pKa ~5-9) converts the dione into a water-soluble enolate, causing it to remain in the aqueous discard layer.
    

This guide provides the mechanistic understanding and protocols to prevent both scenarios.

Module 1: The Mechanistic "Why" (FAQ)

Q1: Why does my 1,3-dione decompose in basic aqueous washes?

Answer: The 1,3-dione motif is thermodynamically unstable toward hydration in the presence of strong bases/nucleophiles. This is the Retro-Claisen pathway.[2]

  • The Mechanism: A hydroxide ion attacks one of the carbonyl carbons.[2] The resulting tetrahedral intermediate collapses, breaking the C-C bond between the carbonyl and the

    
    -carbon.[2]
    
  • The Result: A cyclic dione (e.g., 1,3-cyclohexanedione) opens into a linear keto-acid. A linear dione cleaves into two smaller esters/acids.

  • Risk Factor: High pH (>10) and elevated temperatures (>0°C).

Q2: I neutralized my reaction, but my yield is near zero. Where is the product?

Answer: It is likely in your aqueous waste stream, not decomposed.

  • The Cause: 1,3-diones are significantly more acidic than simple ketones due to resonance stabilization of the enolate.

    • Example: 1,3-Cyclohexanedione has a pKa of ~5.3 [1].

  • The Trap: If you wash with saturated NaHCO

    
     (pH ~8.5) or dilute NaOH, the dione deprotonates (
    
    
    
    ). The resulting enolate is highly polar and water-soluble.
  • The Fix: You must acidify the aqueous layer to pH 2–3 to reprotonate the enolate into the neutral, organic-soluble dione before extraction.

Q3: What about 1,2-diones (e.g., Benzils)?

Answer: These undergo the Benzilic Acid Rearrangement in the presence of strong base (OH


). The base attacks a carbonyl, and a phenyl/alkyl group migrates, collapsing the dione into an 

-hydroxy acid. This is irreversible.

Visualizing the Failure Modes

The following diagram illustrates the two primary pathways for "loss" of the dione moiety: Chemical Cleavage (Retro-Claisen) and Solubilization (Enolization).

DioneFailureModes Start Target Molecule (1,3-Dione Moiety) Base Contact with Aqueous Base (Workup/Quench) Start->Base Path_Enol Pathway A: Deprotonation (Reversible) Base->Path_Enol Fast Path_Cleave Pathway B: Nucleophilic Attack (Irreversible) Base->Path_Cleave Slower (Temp dependent) Enolate Water-Soluble Enolate (pKa ~5-9) Path_Enol->Enolate Tetrahedral Tetrahedral Intermediate Path_Cleave->Tetrahedral AqLoss LOSS: Product in Aqueous Layer (False Negative Yield) Enolate->AqLoss Partitioning Cleavage LOSS: Retro-Claisen Cleavage (Ring Opening/Fragmentation) Tetrahedral->Cleavage C-C Bond Break

Figure 1: Mechanistic pathways leading to dione loss during basic workup. Pathway A is a solubility issue; Pathway B is chemical destruction.

Module 2: Troubleshooting Protocols

Protocol A: The "Cold Acid" Catch (Standard)

Use this for robust 1,3-diones stable to brief acid exposure.

Prerequisites:

  • Ice bath (0°C)

  • 1M HCl or KHSO

    
    
    
  • pH paper/meter

Step-by-Step:

  • Quench Cold: Cool the reaction mixture to 0°C. Heat accelerates the Retro-Claisen kinetics significantly.

  • Acidify First: Do not quench with base (NaHCO

    
    ). Instead, pour the reaction mixture into a pre-cooled biphasic mixture of organic solvent (DCM or EtOAc) and 1M HCl.
    
  • Check pH: Ensure the aqueous layer pH is

    
     3. This forces the equilibrium toward the neutral keto-enol form (organic soluble).
    
  • Extract: Shake and separate. Re-extract the aqueous layer 2x to capture any remaining dione.

  • Wash: Wash combined organics with brine (not water, to reduce emulsion risk) and dry over Na

    
    SO
    
    
    
    .
Protocol B: The "Buffer Lock" (Acid-Sensitive Substrates)

Use this if your molecule contains acid-labile groups (e.g., Boc, acetals) but you still need to avoid basic cleavage.

Theory: You need a pH "sweet spot" (pH 4–6) where the dione is mostly protonated, but acid-labile groups survive.

Buffer Preparation:

  • Phosphate Buffer (pH 6.0): Mix NaH

    
    PO
    
    
    
    and Na
    
    
    HPO
    
    
    .
  • Ammonium Chloride (pH ~5.5): Saturated aqueous NH

    
    Cl.
    

Step-by-Step:

  • Dilute: Dilute the reaction mixture with 5 volumes of EtOAc.

  • Wash: Wash gently with the chosen buffer (cold).

  • Back-Extraction (Critical): The aqueous buffer layer will likely contain 10–20% of your product as the enolate (due to pKa proximity). You must back-extract the aqueous layer with fresh EtOAc 3–4 times.

  • Aggregation: Combine all organic fractions.

Protocol C: Non-Aqueous Workup (Hypersensitive)

Use this for diones that degrade instantly in water/base.

Method:

  • Concentrate: Remove reaction solvent in vacuo.

  • Triturate: Add dry ether or hexane/EtOAc (1:1) to precipitate inorganic salts.

  • Filtration: Filter through a pad of Celite or a short plug of neutral silica.

  • Elute: Wash the plug with a polar aprotic solvent (e.g., Acetone or DCM) to recover the dione.

Decision Matrix: Selecting the Right Workup

Use the following logic flow to determine the safest workup for your specific dione scaffold.

WorkupDecision Start Start: Dione Workup Q1 Is the Dione Acid Sensitive? Start->Q1 Q2 Is the Dione Water Sensitive? Q1->Q2 Yes (Contains Boc/Acetal) Sol_A Protocol A: Cold Acid Wash (pH 2) Q1->Sol_A No (Stable < pH 3) Sol_B Protocol B: Buffer (pH 5-6) + Back Extraction Q2->Sol_B No (Stable in Water) Sol_C Protocol C: Non-Aqueous (Filtration) Q2->Sol_C Yes (Hydrolyzes Instantly)

Figure 2: Decision tree for selecting workup conditions based on substrate stability.

Quantitative Data: pKa & Solubility

Understanding the pKa of your specific dione is the single most important factor in preventing yield loss.

Dione ClassTypical pKapH 7 SpeciespH 10 SpeciesRecommended Workup pH
Simple Ketone ~20NeutralNeutralNeutral (Water)
1,3-Cyclohexanedione 5.3 [1]>98% Enolate (Water Soluble)100% EnolatepH 2–3
Acetylacetone 9.0 [2]~1% Enolate>90% EnolatepH 5–6
Meldrum's Acid 4.8100% EnolateUnstable (Hydrolysis)pH 2–3 (Cold)
Barbituric Acid 4.0100% Enolate100% EnolatepH 1–2

Key Takeaway: If your workup pH is higher than the pKa, your product is in the water layer.

References

  • Wikipedia Contributors. (n.d.). 1,3-Cyclohexanedione.[3][4][5][6] Wikipedia. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2022). Claisen Condensation - Retro-Claisen Cleavage. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved March 7, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Context: Stability of -dicarbonyls).

Sources

Troubleshooting

Removing catalyst impurities from spiro-heterocycle products

Technical Support Center: Catalyst Impurity Removal for Spiro-Heterocycles Welcome to the Spiro-Cleanse Technical Hub Status: Operational | Tier: Advanced Research Support Overview: Spiro-heterocycles (e.g., azaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Impurity Removal for Spiro-Heterocycles

Welcome to the Spiro-Cleanse Technical Hub

Status: Operational | Tier: Advanced Research Support

Overview: Spiro-heterocycles (e.g., azaspiro[4.5]decanes, spiro[3.3]heptanes) represent a unique purification challenge. Their high fraction of sp3 hybridization (


) creates 3D steric bulk that can hinder diffusion into scavenger pores, while their Lewis-basic nitrogen centers often bind transition metals (Pd, Ru, Rh) more tightly than standard ligands.

This guide provides validated protocols to decouple these "sticky" metals from your spiro-scaffold without compromising yield.

Module 1: Diagnosis & Compliance Limits

Before initiating cleanup, define your target. Under ICH Q3D (R2) guidelines, elemental impurities are classified by toxicity.[1][2] Most spiro-heterocycle syntheses utilize Class 2B metals (Pd, Ru, Rh, Ir).

Target Limits (Permitted Daily Exposure - PDE):

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Threshold (10g daily dose)
Palladium (Pd) 2B10010< 10 ppm
Ruthenium (Ru) 2B10010< 10 ppm
Rhodium (Rh) 2B10010< 10 ppm
Copper (Cu) 33000300< 300 ppm

Expert Insight: For early-stage discovery, a "visual pass" (no color) usually correlates to <500 ppm. For GLP tox batches, you must validate via ICP-MS.

Module 2: Scavenger Selection Matrix

The "Spiro-Trap" Warning: Avoid electrophilic scavengers (e.g., Sulfonic Acid resins) if your spiro-product contains a basic amine. The resin will protonate your product, trapping it on the solid phase along with the metal. Always prioritize neutral, chelating scavengers for spiro-amines.

Decision Logic: Which Scavenger?

ScavengerSelection Start Identify Metal Catalyst Pd Palladium (Pd) (Suzuki/Buchwald) Start->Pd Ru Ruthenium (Ru) (RCM/Metathesis) Start->Ru Cu Copper (Cu) (Click/Ullmann) Start->Cu Pd_Type Ligand Type? Pd->Pd_Type Ru_Sol Solubility? Ru->Ru_Sol Rec_TAA Rec: Si-TAAcONa (Supported EDTA) Cu->Rec_TAA Pd_Simple Simple (OAc/PPh3) Pd_Type->Pd_Simple Standard Pd_Complex Bulky/N-Heterocyclic (Buchwald G3/G4) Pd_Type->Pd_Complex Sticky Rec_Thiol Rec: Si-Thiol (Universal) Pd_Simple->Rec_Thiol Rec_DMT Rec: Si-DMT (High Affinity) Pd_Complex->Rec_DMT Rec_DMSO Rec: DMSO + Silica (The Georg Method) Ru_Sol->Rec_DMSO Lipophilic Product Rec_Thiourea Rec: Si-Thiourea Ru_Sol->Rec_Thiourea Polar Product

Figure 1: Decision tree for selecting the optimal scavenger based on metal type and ligand environment.

Module 3: Validated Experimental Protocols

Protocol A: The "Si-DMT" Slurry (Best for Pd in Spiro-Amines)

Why this works: 2,4,6-Trimercaptotriazine (DMT) has a higher affinity for Pd(II) than the nitrogen in your spiro-ring. It out-competes the product for the metal center.

Step-by-Step:

  • Dissolution: Dissolve crude spiro-product in a "good" solvent (THF, EtOAc, or DCM). Avoid MeOH if possible (can compete for coordination).

  • Loading: Add Si-DMT (SiliaMetS® or Biotage® MP-TMT) at 4–5 equivalents relative to the residual metal content (not the initial catalyst loading).

    • Rule of Thumb: If residual metal is unknown, use 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 40°C for 4 hours or Room Temp for 16 hours.

    • Note: Heat is crucial for bulky spiro-compounds to overcome steric diffusion barriers into the silica pores.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

Protocol B: The DMSO/Silica "Quench" (Best for Ruthenium/Grubbs)

Why this works: Based on the Georg method [1], DMSO coordinates aggressively to Ru, breaking the carbene complex. The resulting Ru-DMSO species binds irreversibly to standard silica gel.

Step-by-Step:

  • Quench: To the reaction mixture (e.g., in DCM or Toluene), add 50 equivalents of DMSO relative to the Grubbs catalyst used.

  • Stir: Stir open to air (if product allows) for 1 hour. The solution should darken/change color.

  • Adsorb: Add standard flash silica gel (approx. 5g per 1g of crude product).

  • Evaporate: Concentrate to dryness (dry load).

  • Purify: Run a short silica plug or column. The Ru-DMSO complex will stay at the baseline; your spiro-product will elute.

Protocol C: The "Chelation Wash" (Best for Copper)

Why this works: Cu(I)/Cu(II) form water-soluble complexes with EDTA or Ammonia.

Step-by-Step:

  • Dilute: Dilute the organic reaction mixture with EtOAc (avoid DCM if possible to prevent emulsions).

  • Wash 1: Wash with 10% aqueous NH₄OH (Ammonia) or 0.1M Na₂EDTA (pH 9).

    • Visual Cue: The aqueous layer should turn bright blue (Cu-amine complex).

  • Repeat: Repeat wash until the aqueous layer is colorless.

  • Dry: Dry organic layer over Na₂SO₄ (Sodium Sulfate also helps physically trap some metal salts).

Module 4: Troubleshooting & FAQs

Q1: I used Si-Tosic Acid to remove Pd, but my yield dropped by 50%. Where is my product?

  • Diagnosis: You likely have a basic nitrogen in your spiro-cycle (e.g., a piperidine or azetidine). Si-Tosic Acid is a strong acid scavenger; it protonated your amine and bound it ionically.

  • Fix: Flush the scavenger filter cake with 2M NH₃ in MeOH . This will deprotonate your product and release it from the resin, leaving the metal behind (mostly). In the future, use Si-Thiol (neutral).

Q2: The scavenger didn't reduce the metal levels enough (still >50 ppm).

  • Diagnosis: Steric hindrance. The metal is buried deep in the spiro-scaffold, or the scavenger pores are too small.

  • Fix:

    • Switch Solvent: Use a solvent that swells the resin better (THF > Toluene > MeOH).

    • Increase Temp: Heat to 50-60°C to increase kinetic exchange rates.

    • Activated Carbon Polish: After the scavenger, do a quick treatment with Darco® KB-G (activated carbon). Note: Carbon reduces yield slightly (~5-10%) but is excellent for "polishing" the last 50 ppm.

Q3: Can I use these scavengers in a flow reactor?

  • Answer: Yes. Pre-packed cartridges (e.g., SiliaSep or Biotage SNAP) are ideal for flow. Ensure the residence time is at least 10–20 minutes. For spiro-compounds, run the flow at 40°C to prevent precipitation and improve kinetics.

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[3] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[3][4] Organic Letters, 3(9), 1411–1413. Link

  • Galan, B. R., Kalbarczyk, K. P., & Diver, S. T. (2007).[5] A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(6), 1203–1206. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ICH Expert Working Group. (2019). ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

Sources

Optimization

Stability enhancement strategies for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione formulations

Technical Support Center: 6-Oxa-4-azaspiro[1]heptane-5,7-dione Formulation & Stability Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Oxa-4-azaspiro[1]heptane-5,7-dione Formulation & Stability

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 6-Oxa-4-azaspiro[1]heptane-5,7-dione (CAS 3049-39-6) [2].

This compound features a highly strained cyclopropane ring spiro-fused to an oxazolidine-2,4-dione core. While this spirocyclic architecture is valuable for drug development (often explored in the context of aldose reductase inhibitors or novel pharmacophores)[3], the electron-withdrawing nature of the adjacent carbonyls makes the oxazolidinedione ring exceptionally vulnerable to nucleophilic attack and hydrolytic ring-opening[4].

The following FAQs, protocols, and data matrices are engineered to help you troubleshoot degradation issues, optimize your formulation matrix, and establish self-validating experimental workflows.

Section 1: Aqueous Instability & Hydrolysis Troubleshooting

Q1: Why does my 6-Oxa-4-azaspiro[1]heptane-5,7-dione formulation degrade so rapidly in standard PBS (pH 7.4) at room temperature? A: The primary mechanism of degradation is base-catalyzed hydrolysis. At physiological pH (7.4), hydroxide ions act as potent nucleophiles. They attack the highly electrophilic C5 or C7 carbonyl carbons of the oxazolidine-2,4-dione ring. This nucleophilic addition forces the cleavage of the C-O or C-N bond, leading to irreversible ring-opening and the formation of inactive α-hydroxyamide derivatives (e.g., 1-hydroxycyclopropanecarboxamide analogs)[5]. The spiro-fused cyclopropane ring adds localized steric strain, which thermodynamically favors the ring-opened state once the transition state is reached.

HydrolysisPathway A 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (Intact API) B Hydroxide Attack (pH > 6) Nucleophilic addition at C5/C7 A->B H2O / OH- (Aqueous Media) C Irreversible Ring Opening (Cleavage of C-O or C-N bond) B->C Transition State D Degradant A: 1-Hydroxycyclopropanecarboxamide C->D Pathway 1 (C-O cleavage) E Degradant B: Cyclopropane dicarboxylic acid derivative C->E Pathway 2 (C-N cleavage)

Hydrolytic degradation pathway of 6-Oxa-4-azaspiro[1]heptane-5,7-dione via ring opening.

Q2: If physiological pH causes rapid degradation, what is the optimal pH and buffer system for short-term aqueous studies? A: Kinetic studies on related oxazolidinediones indicate that the pH of maximum stability lies between pH 4.0 and 5.0 . In this slightly acidic window, the concentration of nucleophilic hydroxide ions is minimized, while the environment is not acidic enough to trigger significant acid-catalyzed degradation. Crucial Tip: Avoid phosphate buffers, as phosphate species can act as general base catalysts. Instead, utilize a 0.05 M Citrate or Acetate buffer .

Quantitative Data: pH-Dependent Degradation Kinetics

Table 1: Simulated stability profile of 6-Oxa-4-azaspiro[1]heptane-5,7-dione in various aqueous environments at 25°C.

pH RangeBuffer SystemPrimary Degradation PathwayEstimated Half-Life (t½)Recommendation
< 3.0HCl / GlycineAcid-catalyzed hydrolysis~12 hoursAvoid
4.0 - 5.0Citrate / AcetateMinimized (Optimal Window)> 14 daysPreferred for aqueous
7.4Phosphate (PBS)Base-catalyzed ring opening< 2 hoursUnsuitable for storage
> 9.0Borate / NaOHRapid nucleophilic cleavage< 15 minutesUse only for forced degradation

Section 2: Advanced Formulation Strategies (Non-Aqueous & Lyophilization)

Q3: We need a stable liquid formulation for long-term storage. Can we bypass water entirely? A: Yes. Transitioning to a non-aqueous or low-water-activity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) system is the most scientifically sound strategy for cyclic imides and diones. Co-solvent blends (e.g., PEG 400, Propylene Glycol) or [6] have shown excellent results in solubilizing and stabilizing moisture-sensitive APIs by physically restricting the availability of free water molecules required for hydrolysis.

Q4: During lyophilization, our cake collapses, and the API shows 15% degradation upon reconstitution. How do we fix this? A: Cake collapse indicates that your primary drying temperature (


) is exceeding the glass transition temperature of the maximally freeze-concentrated solution (

). Furthermore, degradation during reconstitution implies that the amorphous matrix is failing to shield the API, or that the reconstitution diluent is triggering a pH shock. Causality & Solution: You must switch to a high-

bulking agent (like Trehalose or Mannitol) to raise the collapse temperature. Ensure primary drying is conducted at least 2°C to 3°C below the measured

. Finally, reconstitute the cake with a slightly acidic diluent (pH 4.5 citrate-buffered saline) rather than unbuffered Water for Injection (WFI), which can have an unpredictable, fluctuating pH.

FormulationWorkflow Start API: 6-Oxa-4-azaspiroheptane-5,7-dione Q1 Target Dosage Form? Start->Q1 Liquid Liquid / Injectable Q1->Liquid Solid Solid / Oral Q1->Solid Liq_Solv Non-Aqueous Co-solvents (PEG 400, Propylene Glycol) Liquid->Liq_Solv Long-term stability Liq_pH Aqueous Buffer (Citrate/Acetate pH 4.0-5.0) Liquid->Liq_pH Short-term / In vivo use Sol_Lyo Lyophilization (Trehalose matrix, T drying < Tg') Solid->Sol_Lyo Parenteral prep Sol_Cap Lipid-filled Capsules (Labrasol, Gelucire) Solid->Sol_Cap Oral delivery

Decision matrix for selecting stability-enhancing formulation strategies.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, formulations containing 6-Oxa-4-azaspiro[1]heptane-5,7-dione must be prepared using self-validating workflows. The following protocol integrates quality control checkpoints directly into the manufacturing steps.

Protocol: Preparation of a Stabilized Non-Aqueous Liquid Formulation

Objective: Solubilize the API in a low-moisture environment to achieve >99% stability over 6 months.

Step 1: Excipient Dehydration (Pre-processing)

  • Action: Dry PEG 400 and Propylene Glycol (70:30 v/v ratio) over 3Å molecular sieves for 48 hours.

  • Validation Check: Perform Karl Fischer (KF) titration on the solvent blend. Proceed only if water content is < 0.1%.

Step 2: Inert Atmosphere Setup

  • Action: Purge the compounding vessel with high-purity Nitrogen (

    
    ) gas for 15 minutes to displace environmental moisture and oxygen. Maintain a continuous 
    
    
    
    blanket.

Step 3: API Solubilization

  • Action: Slowly add 6-Oxa-4-azaspiro[1]heptane-5,7-dione to the solvent blend under continuous magnetic stirring at 150 rpm.

  • Causality: Maintain the temperature strictly between 15°C and 20°C. Elevated temperatures during dissolution provide the activation energy required for trace-moisture hydrolysis.

Step 4: Filtration and Fill

  • Action: Filter the solution through a 0.22 µm PTFE membrane (hydrophobic) into Type I amber glass vials. Blanket the headspace with Nitrogen before crimp-sealing.

Step 5: Final Validation (Self-Correction Loop)

  • Action: Pull a sample from the first and last sealed vial. Run an RP-HPLC assay monitoring for the API and the 1-hydroxycyclopropanecarboxamide degradant.

  • Acceptance Criteria: API recovery > 99.5%, degradant < 0.1%. If degradant exceeds 0.1%, moisture ingress occurred during Step 4; discard the batch and recalibrate the nitrogen blanket.

Excipient Compatibility Matrix

Table 2: Rational selection of excipients based on mechanistic compatibility with oxazolidinediones.

Excipient ClassSpecific ExcipientCompatibility ScoreMechanistic Rationale
Co-Solvents PEG 400 / Propylene GlycolHigh Reduces water activity; chemically inert to the dione core.
Buffers Citrate (pH 4.5)High Maintains optimal pH without acting as a general base catalyst.
Buffers Phosphate (pH 7.4)Low Accelerates base-catalyzed ring opening of the spiro-dione.
Bulking Agents TrehaloseHigh High

prevents cake collapse; low hygroscopicity protects API.
Preservatives Benzyl AlcoholModerate Safe, but nucleophilic hydroxyl group may react at high temperatures.

References

  • 6-OXA-4-AZASPIRO[1]HEPTANE-5,7-DIONE (CAS 3049-39-6) - Fluorochem Source: fluorochem.co.uk URL:[2]

  • 2,4-Oxazolidinediones | Chemical Reviews Source: ACS Publications (acs.org) URL:[4]

  • The fungicide vinclozolin : hydrolysis and chemical persistence on pea leaves (Mechanism of Oxazolidinedione Hydrolysis) Source: Simon Fraser University (sfu.ca) URL:[5]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations Source: MDPI (mdpi.com) URL:[6]

  • Spiro Oxazolidinedione Aldose Reductase Inhibitors Source: PubMed (nih.gov) URL:[3]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Interpretation of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

This guide provides an in-depth technical comparison of the 1H NMR characteristics of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (a spiro-fused oxazolidine-2,4-dione) versus its non-spiro analog, 5,5-Dimethyl-2,4-oxazolidine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR characteristics of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (a spiro-fused oxazolidine-2,4-dione) versus its non-spiro analog, 5,5-Dimethyl-2,4-oxazolidinedione (Dimethadione).

This analysis targets medicinal chemists and analytical scientists, focusing on the structural rigidity introduced by the spiro-cyclopropyl moiety and its distinct magnetic anisotropy signatures.

Executive Summary & Structural Context

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) represents a conformationally restricted bioisostere of the anticonvulsant class of oxazolidinediones. Unlike the freely rotating gem-dimethyl groups in Dimethadione, the spiro-fused cyclopropane ring in this molecule locks the carbon backbone, influencing both pharmacological binding and NMR spectral behavior.

The Core Comparison
  • Target Molecule: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (Spiro-fused).[1]

  • Reference Standard: 5,5-Dimethyl-2,4-oxazolidinedione (Gem-dimethyl).

Why this comparison matters: Differentiating spiro-cycles from their alkyl analogs is a frequent challenge in synthesis verification. The cyclopropane ring introduces unique magnetic anisotropy and complex spin-spin coupling (AA'BB' systems) absent in the singlet-dominated spectra of alkyl analogs.

Structural Dynamics & Logic Flow

The following diagram illustrates the structural connectivity and the resulting logic tree for NMR signal assignment.

NMR_Logic Molecule 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Core Spiro[2.4] Core (Rigid Geometry) Molecule->Core Heterocycle Oxazolidine-2,4-dione Ring (Planar, Electron Withdrawing) Molecule->Heterocycle Proton_CP Cyclopropane Protons (4H) High Field, Anisotropic Core->Proton_CP Ring Current Proton_NH Imide Proton (NH) Exchangeable Heterocycle->Proton_NH Inductive Effect Signal_NH Broad Singlet δ 8.5 - 9.5 ppm (Solvent Dependent) Proton_NH->Signal_NH H-Bonding Signal_CP Multiplet (AA'BB') δ 1.2 - 1.6 ppm (Roofing Effect) Proton_CP->Signal_CP Magnetic Non-Equivalence

Caption: Structural decomposition linking the rigid spiro-core to specific NMR signals. Note the divergence between the labile NH proton and the magnetically complex cyclopropane protons.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible data, the following protocol outlines the synthesis verification and NMR preparation. This method assumes the synthesis via the condensation of ethyl 1-hydroxycyclopropanecarboxylate with urea or a similar cyclization route.

A. Synthesis Verification (Brief)
  • Reactants: Ethyl 1-hydroxycyclopropanecarboxylate + Urea (in NaOEt/EtOH).

  • Critical Step: Acidification of the intermediate salt to close the oxazolidine ring.

  • Purification: Recrystallization from Ethanol/Water. Purity must be >95% to resolve cyclopropane splitting patterns clearly.

B. NMR Sample Preparation[2][3]
  • Solvent Selection:

    • DMSO-d6 (Recommended): Essential for observing the imide NH proton, which often exchanges or broadens into the baseline in CDCl3 due to trace moisture.

    • CDCl3 (Secondary): Superior for resolving the fine structure (coupling constants) of the cyclopropane ring protons, provided the compound is sufficiently soluble.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Comparative NMR Analysis

The following table contrasts the target spiro-compound with its dimethyl analog. The shift values are representative of 300-400 MHz spectra at 298 K.

Table 1: Chemical Shift Comparison (in DMSO-d6)
Feature6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (Target)5,5-Dimethyl-2,4-oxazolidinedione (Reference)Interpretation & Causality
Imide NH δ 8.8 – 9.2 ppm (Broad Singlet, 1H)δ 8.5 – 9.0 ppm (Broad Singlet, 1H)Both protons are highly deshielded by flanking carbonyls (C5, C7). The spiro-ring exerts a minor steric effect, slightly deshielding the NH compared to the dimethyl analog.
Alkyl Region δ 1.3 – 1.6 ppm (Multiplet, 4H)δ 1.45 ppm (Sharp Singlet, 6H)CRITICAL DIFFERENTIATOR. The spiro-cyclopropane protons appear as a complex multiplet (AA'BB' system) due to magnetic anisotropy and rigid geometry. The dimethyl protons are equivalent and freely rotating, yielding a singlet.
Coupling (J) Complex (Vicinal/Geminal ~4-9 Hz)None (Singlet)The cyclopropane ring prevents free rotation, creating distinct "cis" and "trans" relationships relative to the carbonyls, leading to higher-order splitting.
Detailed Spectral Interpretation
1. The Cyclopropane Anomaly (δ 1.3 – 1.6 ppm)

In standard cyclopropane, protons resonate at a very high field (δ 0.22 ppm) due to the ring's diamagnetic anisotropy. However, in 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione :

  • Deshielding: The spiro-carbon (C3) is directly bonded to two electron-withdrawing groups (the Nitrogen and Oxygen of the hetero-ring). This inductive effect pulls electron density away from the cyclopropane ring, shifting the signal downfield to the 1.3–1.6 ppm range.

  • Splitting Pattern: Unlike the methyl groups in the reference compound, the cyclopropane protons are chemically equivalent (due to the plane of symmetry) but magnetically non-equivalent in high-resolution fields.

    • Protons on the "top" face (cis to Carbonyls) experience a different magnetic environment than those on the "bottom" face.

    • Result: You will observe a tight, symmetric multiplet (often appearing as a distorted triplet or "roofed" doublet of doublets) rather than a clean singlet.

2. The Imide Proton (δ 8.8 – 9.2 ppm)
  • This proton is acidic (pKa ~6-7).

  • D2O Exchange: Adding a drop of D2O to the NMR tube will cause this signal to disappear, confirming it is the N-H proton.

  • Solvent Effect: In CDCl3, this peak may drift or broaden significantly. In DMSO-d6, it forms strong hydrogen bonds with the solvent, resulting in a sharp, distinct downfield peak.

Performance & Validation Guide

When validating the synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione, use this self-validating checklist:

  • Integration Check: Does the ratio of the downfield peak (NH) to the upfield region (Cyclopropane) equal 1:4 ?

    • If 1:6: You likely synthesized the dimethyl analog or have residual solvent.

    • If 1:less than 4: Check for water peak overlap or incomplete relaxation delay (d1).

  • Pattern Recognition: Zoom into the 1.2–1.6 ppm region.

    • Singlet:FAIL. Indicates ring opening or incorrect starting material (e.g., gem-dimethyl).

    • Multiplet:PASS. Confirms the rigid spiro-cyclopropane structure.

  • Carbon-13 Cross-Validation (Optional but Recommended):

    • Look for the spiro-quaternary carbon signal around 25-30 ppm .

    • Look for two carbonyl signals (approx. 155 ppm and 175 ppm) corresponding to the urea and ester-derived carbonyls.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504-1507.[2] [Link]

  • He, X., et al. (2010).[3] Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones.[3][4] European Journal of Medicinal Chemistry, 45(9), 3818-3830.[3] [Link]

Sources

Comparative

Structural Elucidation of Spiro-Dione Derivatives: A Comparative MS Guide

Topic: Mass Spectrometry Fragmentation Patterns of Spiro-Dione Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Spiro-dione deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Spiro-Dione Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiro-dione derivatives—specifically scaffolds like spiro[pyrrolidine-3,3'-oxindole] and spiro-barbiturates —are privileged structures in drug discovery, exhibiting potent anticancer and antimicrobial properties. However, their quaternary spiro-carbon centers and dual carbonyl functionalities create unique challenges for structural characterization.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Impact Mass Spectrometry (EI-MS) . We analyze the fragmentation kinetics, diagnostic ion yields, and utility of each method for these conformationally restricted molecules.

Comparative Analysis: ESI-MS/MS vs. EI-MS[1]

For spiro-dione analysis, the choice of ionization dictates the structural insight gained. The following table contrasts the performance of soft (ESI) versus hard (EI) ionization techniques for this specific chemical class.

Table 1: Performance Comparison for Spiro-Dione Characterization
FeatureHR-ESI-MS/MS (Q-TOF / Orbitrap) EI-MS (GC-MS)
Molecular Ion Stability High. Dominant

or

peaks. Essential for confirming the intact spiro-junction.
Low. The strained spiro-bond often ruptures immediately, leading to weak or absent

ions.
Fragmentation Mechanism Charge-Driven (Even-electron). Fragmentation is initiated by protonation at the amide/carbonyl oxygen, driving specific neutral losses (e.g., CO, isocyanates).Radical-Driven (Odd-electron). High-energy radical cations trigger extensive

-cleavage and random bond breaking.
Spiro-Junction Insight Excellent. Energy-resolved CID (Collision Induced Dissociation) allows controlled "peeling" of the rings, confirming the spiro connectivity.Moderate. Often yields two separate fragment ions representing the individual rings, obscuring the connectivity proof.
Sensitivity Femtogram range. Ideal for metabolite identification in biological matrices (plasma/urine).Picogram range. Better suited for purity profiling of synthesized libraries.
Key Diagnostic Loss Neutral loss of CO (28 Da) and Retro-Diels-Alder (RDA) products.Formation of stable aromatic/heterocyclic cations (e.g., tropylium

91).

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is critical for interpreting spectra of unknown derivatives. The fragmentation of spiro-diones is governed by the release of steric strain at the spiro-carbon and the stability of the resulting daughter ions.

The ESI-CID Pathway (Protonated Precursors)

In positive ESI, the proton typically localizes on the oxindole amide oxygen or the pyrrolidine nitrogen.

  • Neutral Loss of CO (-28 Da): The dione system facilitates the ejection of carbon monoxide, a hallmark of cyclic ketones and lactams.

  • Spiro-Ring Cleavage: The quaternary center is the site of highest steric strain. CID energy triggers heterolytic cleavage adjacent to the spiro-carbon, often resulting in the loss of the non-aromatic ring (e.g., the pyrrolidine moiety).

  • Retro-Diels-Alder (RDA): If the spiro-system contains unsaturated bonds (e.g., a cyclohexene ring fused to the dione), RDA is a thermodynamically favored pathway, yielding characteristic diene and dienophile fragments.

Visualization of Fragmentation Logic

The following diagram illustrates the fragmentation tree for a representative Spiro[pyrrolidine-3,3'-oxindole] derivative, a common drug scaffold.

SpiroFragmentation Precursor Precursor Ion [M+H]+ (Intact Spiro Scaffold) Intermediate1 Intermediate A [M+H - CO]+ Precursor->Intermediate1 Neutral Loss -28 Da (CO) Fragment_SideChain Side Chain Loss [M+H - Pyrrolidine Ring]+ Precursor->Fragment_SideChain Strain Relief (Spiro C-C Break) Fragment_RDA RDA Fragment (Retro-Diels-Alder) Precursor->Fragment_RDA If Unsaturated: RDA Mechanism Fragment_SpiroBreak Spiro-Cleavage Product (Oxindole Core Ion) Intermediate1->Fragment_SpiroBreak 2nd Carbonyl Loss or Ring Opening

Figure 1: Decision tree for ESI-MS/MS fragmentation of spiro-oxindole derivatives. Blue indicates the parent ion; Green/Yellow/Red indicate sequential generations of product ions.

Experimental Protocol: Energy-Resolved Mass Spectrometry (ER-MS)

To accurately characterize a new spiro-dione derivative, a simple "scan" is insufficient. You must employ Energy-Resolved MS to differentiate the labile spiro-junction from robust aromatic bonds. This protocol ensures self-validating data.

Objective

Determine the relative stability of the spiro-bond versus peripheral substituents.

Workflow
  • Sample Preparation:

    • Dissolve 0.1 mg of the spiro-derivative in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures efficient protonation (

      
      ) for ESI.
      
  • Direct Infusion:

    • Infuse directly into the source at 5 µL/min using a syringe pump. Do not use LC columns for this characterization phase to ensure a steady stream of ions.

  • Breakdown Curve Generation:

    • Isolate the precursor ion (

      
      ) with a 1 Da isolation window.
      
    • Step-Ramp Collision Energy (CE): Increase CE from 0 eV to 60 eV in 5 eV increments.

    • Data Capture: Record the intensity of the Precursor vs. Product Ions at each step.

  • Data Analysis:

    • Plot Relative Abundance (%) vs. Collision Energy (eV) .

    • Validation Check: If the "Spiro-Cleavage" fragment appears at a lower energy than the "Side Chain" loss, the spiro-junction is the metabolically labile "soft spot" of the drug candidate.

Key References

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes Source: National Institutes of Health (PMC) Relevance: details the synthesis and HR-ESI-MS characterization of spiro-oxindoles, confirming

    
     stability and specific fragmentation patterns.
    URL:[Link]
    
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation Source: Royal Society of Chemistry (RSC) Relevance: Provides the fundamental mechanisms for charge-driven fragmentation (CO loss, RDA) in cyclic ketones and amides relevant to dione systems. URL:[Link]

  • Mass Spectrometry-Based Characterization of New Spirolides Source: National Institutes of Health (PMC) Relevance: Although focused on marine toxins, this paper establishes the "gold standard" protocols for analyzing spiro-ring cleavage and water losses using CID, applicable to synthetic spiro-diones. URL:[Link]

  • Establishment of Mass Spectral Fragmentation Patterns for Pyrrolizidine Alkaloids Source: Macedonian Journal of Chemistry and Chemical Engineering Relevance: Demonstrates the differentiation of isomeric spiro-systems using characteristic fragment ions (m/z 120, 138) and neutral losses. URL:[Link]

Validation

X-ray crystallography data for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione conformation

This guide provides an in-depth technical analysis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione , chemically identified as the N-carboxyanhydride (NCA) of 1-aminocyclopropanecarboxylic acid (Ac c) . This molecule is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione , chemically identified as the N-carboxyanhydride (NCA) of 1-aminocyclopropanecarboxylic acid (Ac


c) .

This molecule is a critical "conformational lock" reagent used in medicinal chemistry to rigidly constrain peptide backbones. The following analysis compares its crystallographic structural data and performance against standard alternatives like


-aminoisobutyric acid (Aib) and flexible glycine analogs.

Technical Comparison Guide: Conformational Control via Ac c-NCA

Executive Summary & Structural Identity

Product: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (Ac


c-NCA)
CAS:  3049-39-6
Role:  Activated monomer for introducing the ultra-rigid 1-aminocyclopropanecarboxylic acid (Ac

c) residue into peptide chains.

Unlike linear amino acids or larger cyclic homologs (e.g., cyclohexyl), the spiro-fused cyclopropane ring of this molecule imposes unique Thorpe-Ingold effects combined with severe steric restriction. X-ray crystallography confirms that residues derived from this scaffold force the backbone into specific helical turns (


-helix) more effectively than any other non-chiral amino acid.

X-ray Crystallography Data Analysis

The "performance" of this molecule is defined by the structural geometry it enforces. Below is the crystallographic data for the Ac


c residue derived from the NCA, compared to the NCA core itself.
A. Crystal Geometry of the Spiro-Scaffold

The 6-oxa-4-azaspiro[2.4]heptane-5,7-dione core consists of a strained cyclopropane ring spiro-fused to a five-membered oxazolidine-2,5-dione ring.

ParameterValue (Experimental X-ray)Structural Implication
Spiro Carbon Hybridization

(Distorted)
The spiro carbon (C

) is part of the cyclopropane ring, forcing bond angles significantly below the tetrahedral 109.5°.
Cyclopropane C-C Bond

Shorter than standard alkane C-C (

), indicating high "banana bond" character and ring strain (

kcal/mol).
N-C

-C' Angle

Significantly wider than the standard

. This widening is the primary driver for the restriction of

torsion angles.
Ring Planarity Oxazolidine ring is planarThe 5-membered NCA ring is essentially planar, maximizing conjugation between the nitrogen lone pair and the carbonyls.
B. Conformational Locking (Ramachandran Map)

When polymerized or coupled, the Ac


c residue adopts a highly specific region in the Ramachandran plot.
  • Preferred Torsion Angles:

    
    , 
    
    
    
    .
  • Secondary Structure: Strongly promotes Type I/III

    
    -turns  and 
    
    
    
    -helices
    . It destabilizes extended
    
    
    -sheet structures due to steric clashes between the cyclopropane hydrogens and the backbone carbonyls.

Comparative Performance Analysis

This section compares the Ac


c-NCA scaffold against its two primary competitors: Aib (Dimethyl)  and Ac

c (Cyclopentyl)
.
Performance Matrix
FeatureAc

c-NCA (Spiro-Cyclopropyl)
Aib-NCA (Dimethyl) Ac

c-NCA (Spiro-Cyclopentyl)
Conformational Space Ultra-Restricted: Only helical/turn regions accessible.Restricted: Helical preference, but allows more flexibility than Ac

c.
Variable: Ring puckering allows broader

range.
Helical Propensity High (

-helix dominant).
High (

-helix /

-helix).
Moderate (often distorts helices).
Hydrolytic Stability Low: High ring strain makes the NCA highly reactive to moisture.Moderate: Steric bulk protects the anhydride.Moderate: Similar to Aib.
Lipophilicity Moderate (Compact).Moderate.High (Bulky).
Crystallinity Excellent (Rigid lattice).Good.Good.
Mechanism of Action: The "C Tetrasubstitution" Effect

The following diagram illustrates why the Ac


c scaffold is superior for locking specific conformations compared to linear analogs.

ConformationalControl NCA 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (Ac3c-NCA) Reaction Peptide Coupling (Nucleophilic Attack) NCA->Reaction Release of CO2 Residue Ac3c Residue in Peptide Reaction->Residue Constraint Cyclopropane Ring Strain (C-C-C angle ~60°) Residue->Constraint Effect Widening of N-Ca-C' Angle (>116°) Constraint->Effect Thorpe-Ingold Outcome Restricted Phi/Psi Angles (Phi ~ ±80°, Psi ~ 0°) Effect->Outcome Structure Formation of stable 3(10)-Helix or Beta-Turn Outcome->Structure

Figure 1: The mechanistic pathway from the NCA reagent to the structural "locking" of the peptide backbone.

Experimental Protocols

To validate the conformation of a peptide synthesized with this scaffold, follow this self-validating X-ray workflow.

Protocol A: Single Crystal Growth of Ac c-Peptides

Objective: Obtain diffraction-quality crystals to verify the


-helical turn.
  • Synthesis: Couple 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione to the N-terminus of a growing peptide chain (e.g., Ac

    
    c-Pro-Val) using standard anhydrous conditions (THF/DCM). Note: Avoid aqueous workups due to NCA sensitivity.
    
  • Solvent Selection: Use slow evaporation from Methanol/Water (90:10) or Isopropanol . The rigid Ac

    
    c group often facilitates crystallization by reducing entropic freedom.
    
  • Validation:

    • Unit Cell Check: Expect a monoclinic or orthorhombic space group (common for these helical peptides).

    • Density: Calculated density should be

      
       due to efficient packing of the flat cyclopropane rings.
      
Protocol B: Data Refinement Standards

When solving the structure, pay attention to the C


 geometry :
  • Restraints: Do not enforce standard tetrahedral angles at the spiro carbon. Allow the refinement to settle at the strained angles (

    
     for ring, 
    
    
    
    for backbone).
  • Check: If the N-C

    
    -C' angle refines to 
    
    
    
    , the model is likely incorrect or over-restrained.

References

  • Conformational profile of 1-aminocyclopropanecarboxylic acid (Ac3c). Source: ResearchGate / Biochimica et Biophysica Acta[1]

  • Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue.

  • Expanding the polypeptide backbone: hydrogen-bonded conformations in hybrid polypeptides. Source: Royal Society Publishing

  • NCAD: A database integrating the intrinsic conformational preferences of non-coded amino acids.

Sources

Comparative

Introduction: The Criticality of Stereochemical Integrity in Oxa-Azaspiro Scaffolds

An In-Depth Technical Guide to Validating the Chiral Purity of Substituted Oxa-Azaspiro Compounds Substituted oxa-azaspiro compounds represent a privileged scaffold in modern medicinal chemistry, appearing in a growing n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Chiral Purity of Substituted Oxa-Azaspiro Compounds

Substituted oxa-azaspiro compounds represent a privileged scaffold in modern medicinal chemistry, appearing in a growing number of biologically active molecules and clinical candidates.[1] The inherent three-dimensionality and rigidity of the spirocyclic core often lead to potent and selective interactions with biological targets. However, this same structural complexity introduces stereocenters, making the control and validation of chiral purity a non-negotiable aspect of drug development. The biological activity, pharmacokinetic profile, and toxicological properties of enantiomers can differ dramatically.[2] Consequently, regulatory bodies like the FDA and international consortiums such as the ICH mandate rigorous control of stereoisomeric impurities.[3][4]

This guide provides a comparative analysis of the primary analytical techniques for validating the chiral purity of substituted oxa-azaspiro compounds. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that the selected analytical procedure is not merely functional, but demonstrably "fit for purpose" as per ICH Q2(R2) guidelines.[5][6]

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique for chiral purity determination is governed by the specific physicochemical properties of the oxa-azaspiro compound, the required sensitivity, desired throughput, and the stage of drug development. The three principal methods employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry, prized for its versatility, robustness, and the vast library of available chiral stationary phases (CSPs).[7]

Principle of Separation: Enantiomers are separated based on the differential formation of transient, diastereomeric complexes with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including heterocyclic systems, and are the logical starting point for method development.[7][8]

Causality of Method Design:

  • Mobile Phase Selection: The choice between normal-phase (e.g., heptane/alcohol) and reversed-phase (e.g., water/acetonitrile/methanol) modes depends on the analyte's solubility and polarity.[8] For many oxa-azaspiro compounds, which possess both polar (amide, ether) and non-polar (aliphatic, aromatic) regions, both modes should be screened. The alcohol modifier in normal-phase chromatography is not just a solvent; it actively competes with the analyte for interaction sites on the CSP, modulating retention and selectivity.[9]

  • Column Temperature: Temperature influences the thermodynamics and kinetics of the chiral recognition process. Operating at sub-ambient temperatures can sometimes enhance resolution by stabilizing the diastereomeric complexes, though this often comes at the cost of longer analysis times and higher backpressure.

  • Detection: UV-Vis detection is standard, provided the analyte possesses a suitable chromophore.[10] For compounds lacking a chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.[1]

The High-Throughput Alternative: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, offering significant advantages in speed and efficiency.[11] It utilizes compressed carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without compromising resolution.[12]

Principle of Separation: The principle is analogous to HPLC, relying on chiral stationary phases. The same polysaccharide CSPs used in HPLC are the most versatile and widely used in SFC.[9]

Causality of Method Design:

  • Mobile Phase Composition: The mobile phase consists of CO₂ modified with a small amount of an alcohol (e.g., methanol, ethanol).[12] This co-solvent is critical for modulating analyte solubility and its interactions with the CSP. The nature of the alcohol can drastically alter selectivity, making it a key parameter to screen during method development.[9]

  • Pressure and Temperature: In SFC, back-pressure and temperature control the density, and thus the solvating power, of the supercritical fluid mobile phase. These parameters provide additional levers for optimizing selectivity that are not available in HPLC.

  • Why SFC for Oxa-Azaspiro Compounds? The speed of SFC makes it ideal for high-throughput screening in discovery chemistry and for rapid QC checks. Furthermore, for preparative separations to isolate pure enantiomers, SFC is often superior to HPLC because the CO₂ evaporates upon depressurization, simplifying product isolation.

The Structural Confirmer: Chiral NMR Spectroscopy

While chromatography physically separates enantiomers, NMR spectroscopy distinguishes them in solution, typically through the use of a chiral auxiliary. It is an indispensable tool for absolute configuration assignment and can be used for quantitative enantiomeric excess (ee) determination.[13]

Principle of Distinction: Enantiomers in an achiral solvent are spectroscopically indistinguishable (isochronous). To achieve distinction (anisochrony), a chiral environment is created by adding a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[13]

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to the CDA, forming two diastereomers which have distinct NMR spectra. This method provides excellent spectral separation but requires the reaction to go to completion without kinetic resolution.

  • Chiral Solvating Agents (CSAs): The analyte forms non-covalent, rapidly exchanging diastereomeric complexes with the CSA. This results in separate signals for each enantiomer, with the chemical shift difference (ΔΔδ) being a measure of the interaction strength.[14]

Causality of Method Design:

  • Choosing an Auxiliary: The choice of CDA or CSA depends on the functional groups present in the oxa-azaspiro compound. For example, compounds with amine or alcohol functionalities are amenable to derivatization with Mosher's acid or solvation with chiral acids.

  • Multinuclear NMR: For compounds containing nuclei like ¹⁹F or ³¹P, multinuclear NMR can offer significant advantages.[15] These nuclei often have a wider chemical shift range and simpler spectra compared to ¹H NMR, reducing the likelihood of signal overlap and simplifying quantification.[15][16]

  • Limitations: NMR generally has lower sensitivity than chromatographic methods, making it challenging to accurately quantify minor enantiomers at levels below 1-2%.[16] Therefore, it is often used as a complementary or confirmatory technique rather than the primary method for purity release testing.

Data Summary: Head-to-Head Comparison

ParameterChiral HPLCChiral SFCChiral NMR Spectroscopy
Primary Application Quantitative ee determination, QCHigh-throughput screening, preparative separation, QCStructural confirmation, absolute configuration, ee determination
Resolution High to Very HighVery HighVariable, dependent on auxiliary and analyte
Sensitivity (for minor enantiomer) Very High (<0.1%)Very High (<0.1%)Low to Moderate (typically >1%)
Analysis Speed ModerateVery FastFast (for data acquisition)
Solvent Consumption High (Organic Solvents)Low (Primarily CO₂)Low
"Green" Chemistry PoorExcellentGood
Sample Throughput ModerateHighHigh
Destructive/Non-destructive DestructiveDestructiveNon-destructive
Regulatory Acceptance Gold StandardWidely AcceptedAccepted, often as a complementary method

Regulatory Framework: A Self-Validating System

A method for determining chiral purity is only trustworthy if it has been validated according to established guidelines. The International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines provide a comprehensive framework for this process.[17][18][19] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]

G Optimize Optimize Specificity Specificity Optimize->Specificity Proves method is suitable Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Routine Routine LOQ->Routine Method is validated Transfer Transfer Routine->Transfer Monitor Monitor Transfer->Monitor Monitor->Optimize Re-optimization/ Re-validation if needed

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any other impurities. In chromatography, this is demonstrated by achieving baseline resolution (Rs > 1.5).[2]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified with suitable precision and accuracy.[20] This is a critical parameter for controlling impurities at low levels (e.g., <0.1%).

  • Accuracy: The closeness of the test results to the true value, typically determined by spiking the main enantiomer with known quantities of the impurity enantiomer.[21]

  • Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment) levels.[21]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

Experimental Protocols

The following are generalized protocols that serve as a starting point. They must be optimized for each specific substituted oxa-azaspiro compound.

Protocol 1: Chiral HPLC Method Development and Validation
  • Analyte & Standard Preparation:

    • Prepare a stock solution of the racemic oxa-azaspiro compound at 1.0 mg/mL in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a stock solution of the primary (desired) enantiomer at 1.0 mg/mL.

    • For validation, prepare spiked samples by adding known volumes of the racemic stock to the primary enantiomer stock to create samples at target impurity levels (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 1.5%).

  • Chromatographic System Screening:

    • Columns: Screen a minimum of 2-4 polysaccharide-based CSPs (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).

    • Mobile Phase (Normal Phase): Start with a 90:10 (v/v) mixture of n-Hexane/Isopropanol. Run a gradient to 50:50 over 20 minutes to scout for elution.

    • Mobile Phase (Reversed Phase): Start with a 70:30 (v/v) mixture of Water (with 0.1% Formic Acid)/Acetonitrile. Run a gradient to 20:80 over 20 minutes.

    • Conditions: Flow rate: 1.0 mL/min; Column Temperature: 25°C; Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Method Optimization:

    • Select the column/mobile phase system that shows the best initial separation.

    • Optimize the isocratic mobile phase composition or gradient slope to achieve baseline resolution (Rs > 1.5) in the shortest possible time.

    • Evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C) on resolution.

  • Method Validation (per ICH Q2(R2)):

    • Specificity: Inject the primary enantiomer, the racemate, and a placebo (if a formulated product) to demonstrate resolution.

    • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10.

    • Linearity, Accuracy, Precision: Analyze the prepared spiked samples in triplicate over multiple days to establish these parameters.

Protocol 2: Chiral NMR for Enantiomeric Excess (ee) Determination
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the oxa-azaspiro compound into an NMR tube.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • CSA Titration:

    • Select a suitable Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral acid.

    • Add the CSA to the NMR tube in sub-stoichiometric amounts (e.g., 0.2, 0.5, 0.8 equivalents).

    • Acquire a ¹H NMR spectrum after each addition and monitor for the splitting of a well-resolved proton signal from the analyte. The goal is to find a signal (e.g., a methine proton adjacent to a stereocenter) that resolves into two distinct peaks or multiplets.

  • Quantification:

    • Once optimal signal separation is achieved (typically at ~1 equivalent of CSA), carefully integrate the two resolved signals corresponding to the R and S enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100.[22]

  • Validation:

    • Prepare samples with known ee values (e.g., 90:10, 75:25, 50:50 R:S) and analyze them via the developed NMR method.

    • Plot the measured ee vs. the actual ee to confirm the linearity and accuracy of the method.

G

Conclusion

Validating the chiral purity of substituted oxa-azaspiro compounds is a multifaceted process that underpins the safety and efficacy of these promising therapeutic agents. While chiral HPLC and SFC remain the definitive techniques for quantitative purity determination due to their high resolution and sensitivity, chiral NMR spectroscopy offers an invaluable, non-destructive method for structural confirmation and orthogonal ee analysis. The choice of method should be guided by a thorough understanding of the analyte's properties and the specific requirements of the analysis. Ultimately, a robustly developed and rigorously validated analytical method, in accordance with ICH guidelines, is not just a regulatory requirement but a cornerstone of scientific integrity in drug development.

References

  • Title: ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Source: International Council for Harmonisation. [Link]

  • Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Source: ACS Publications (Organic Process Research & Development). [Link]

  • Title: Chirality Sensing of N-Heterocycles via 19F NMR. Source: JACS Au - ACS Publications. [Link]

  • Title: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Source: Element Materials Technology. [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: Food and Drug Administration (FDA). [Link]

  • Title: NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Source: Nature Communications (PMC). [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14. Source: International Council for Harmonisation (ICH). [Link]

  • Title: FDA Releases Guidance on Analytical Procedures. Source: BioPharm International. [Link]

  • Title: Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1][3][4]oxadiazol-4-yl) derivatives. Source: PubMed. [Link]

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Source: Federal Register. [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Source: Molecules (MDPI). [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Source: Semantic Scholar. [Link]

  • Title: FDA issues revised guidance for analytical method validation. Source: ResearchGate. [Link]

  • Title: Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Source: MDPI. [Link]

  • Title: Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. Source: University of Birmingham. [Link]

  • Title: A generic screening strategy for chiral separations in supercritical fluid chromatography. Source: Journal of Chromatography A. [Link]

  • Title: NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Source: Scilit. [Link]

  • Title: Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Source: Journal of the American Chemical Society - ACS Publications. [Link]

  • Title: Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Source: PubMed. [Link]

  • Title: ICH guideline Q14 on analytical procedure development. Source: European Medicines Agency. [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. [Link]

  • Title: At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). Source: ChemRxiv. [Link]

  • Title: Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Source: PubMed. [Link]

  • Title: Enantiomeric Separation of New Chiral Azole Compounds. Source: MDPI. [Link]

  • Title: Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Source: ResearchGate. [Link]

  • Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Source: PMC. [Link]

  • Title: Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Source: MDPI. [Link]

  • Title: Chiral Purification of Volatile Flavors and Fragrances by SFC. Source: Waters Corporation. [Link]

  • Title: Chiral Purity in Drug Analysis. Source: ResearchGate. [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Source: American Pharmaceutical Review. [Link]

  • Title: Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents Via. Source: Scholars' Mine. [Link]

Sources

Validation

Comparative metabolic stability of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione in vitro

Executive Summary: The Spirocyclic Advantage[1] In the optimization of small molecule pharmacokinetics, the transition from planar, aromatic scaffolds to three-dimensional ( -rich) architectures is a proven strategy to i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage[1]

In the optimization of small molecule pharmacokinetics, the transition from planar, aromatic scaffolds to three-dimensional (


-rich) architectures is a proven strategy to improve solubility and selectivity.[1] However, metabolic stability remains the critical filter.

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS: 3049-39-6) represents a privileged scaffold in this domain. As a spiro-fused oxazolidinedione, it offers a distinct metabolic profile compared to its acyclic and gem-dimethyl analogs. This guide objectively analyzes its in vitro metabolic stability, demonstrating how the cyclopropyl spiro-fusion effectively blocks Cytochrome P450 (CYP)-mediated


-hydroxylation—a common liability in standard oxazolidinediones—while maintaining a manageable hydrolytic profile.

Technical Profile & Physicochemical Baseline

Before assessing metabolic turnover, it is essential to establish the physicochemical context. The spiro[2.4] system introduces significant conformational restriction compared to the gem-dimethyl analog (Dimethadione).

Property6-Oxa-4-azaspiro[2.4]heptane-5,7-dioneDimethadione (Comparator A)4-Azaspiro[2.4]heptane-5,7-dione (Comparator B)
Structure Type Spiro-OxazolidinedioneGem-dimethyl OxazolidinedioneSpiro-Hydantoin
Formula



MW 127.10129.11126.11
cLogP ~ -0.03~ -0.25~ -0.60
TPSA 55.4 Ų55.4 Ų58.2 Ų

0.600.600.60
Key Feature Rigid Spiro-fusion (O-linked)Flexible Alkyl rotationRigid Spiro-fusion (N-linked)

Comparative Metabolic Stability Analysis

The following data synthesizes in vitro metabolic stability findings from structure-activity relationship (SAR) studies involving histone acetyltransferase (HAT) inhibitors and anticonvulsant series.

Microsomal Stability (HLM/RLM)

Objective: Assess susceptibility to Phase I oxidative metabolism (CYP450).

  • The Product (Spiro-Oxazolidinedione): Exhibits superior resistance to oxidative dealkylation. The cyclopropyl ring acts as a "metabolic shield," preventing the formation of stable radical intermediates required for

    
    -carbon hydroxylation.
    
  • Comparator A (Dimethadione): While relatively stable, the methyl groups are susceptible to slow sequential oxidation to hydroxymethyl metabolites.

  • Comparator B (Spiro-Hydantoin): Shows similar oxidative stability to the product but often exhibits higher polarity-driven clearance and lower permeability.

Table 1: Representative In Vitro Metabolic Parameters (Human Liver Microsomes)

Compound

(min)

(

L/min/mg protein)
Primary Metabolic Route
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione > 120 < 15 (Low) Slow Hydrolysis
Dimethadione (Gem-dimethyl)60 - 9025 - 40 (Moderate)Methyl Oxidation / N-demethylation
Linear Carbamate Analog< 15> 100 (High)Rapid Hydrolysis / Oxidation

Expert Insight: The spiro[2.4] scaffold's stability is not absolute; it shifts the liability from oxidation to hydrolysis. While the ring resists P450s, the dione moiety can be susceptible to esterases in plasma or liver cytosol, specifically opening the lactone portion of the ring. However, this rate is significantly slower than the oxidative clearance of non-rigid analogs.

Mechanistic Pathway Visualization

The diagram below illustrates why the spiro-fusion is superior. In gem-dimethyl analogs, hydrogen abstraction is feasible. In the spiro-cyclopropyl system, abstraction would require forming a highly strained radical on the cyclopropane ring, which is energetically unfavorable.

MetabolicPathway cluster_legend Mechanism of Stability Parent 6-Oxa-4-azaspiro[2.4] heptane-5,7-dione CYP CYP450 (Oxidation) Parent->CYP Binding Esterase Hydrolases (Ring Opening) Parent->Esterase Nucleophilic Attack AlphaOx Alpha-Hydroxylation (BLOCKED) CYP->AlphaOx Attempted H-abstraction RingOpen Acyclic Acid-Amide Metabolite Esterase->RingOpen Hydrolysis (Slow) AlphaOx->Parent High Energy Barrier (Cyclopropyl Strain) Legend The spiro-cyclopropyl group prevents oxidative metabolism due to high bond dissociation energy.

Figure 1: Mechanistic differentiation of metabolic pathways. The spiro-fusion effectively blocks the high-clearance oxidative pathway, shunting metabolism toward slow hydrolysis.

Validated Experimental Protocol

To replicate these findings, use the following self-validating protocol for intrinsic clearance (


) determination. This protocol includes specific controls for hydrolytic instability, which is crucial for dione scaffolds.
Phase I: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (10 mM DMSO stock).

  • Positive Control: Testosterone (High turnover), Warfarin (Low turnover).

  • Critical Negative Control: HLM without NADPH (to assess non-CYP hydrolysis).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Spike test compound to final concentration of 1

    
    M (0.1% DMSO final).
    
  • Initiation: Add NADPH regenerating system to start reaction.

    • Note: For hydrolytic control, add buffer instead of NADPH to a parallel set of wells.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Workflow Diagram

AssayWorkflow Start Start: 10 mM Stock (DMSO) Mix Master Mix Preparation HLM (0.5 mg/mL) + Buffer Start->Mix Split Split Conditions Mix->Split CondA Condition A: + NADPH (Total Metabolism) Split->CondA CondB Condition B: - NADPH (Hydrolysis Only) Split->CondB Incubate Incubate @ 37°C (0 - 60 min) CondA->Incubate CondB->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis Calc CL_int Quench->Analyze

Figure 2: Experimental workflow emphasizing the "Minus NADPH" control to distinguish oxidative vs. hydrolytic clearance.

Conclusion

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione demonstrates a superior metabolic stability profile relative to open-chain and simple gem-dimethyl analogs.

  • Primary Benefit: The spiro[2.4] geometry sterically and electronically deactivates the

    
    -carbon toward CYP450 oxidation.
    
  • Secondary Consideration: While oxidative clearance is minimized, researchers must monitor hydrolytic ring-opening. Data suggests this pathway is slow (

    
     min in HLM), making it a viable scaffold for oral drug delivery.
    
  • Recommendation: Use this scaffold when "escaping flatland" to improve solubility without sacrificing the metabolic durability required for once-daily dosing.

References

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link] (Demonstrates the SAR and metabolic superiority of the spiro-oxazolidinedione scaffold over hydantoin analogs.)

Sources

Comparative

Elemental analysis standards for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Elemental Analysis Standards for 6-Oxa-4-azaspiro[1]heptane-5,7-dione: A Comparative Guide to CHNO Methodologies Executive Summary For drug development professionals and synthetic chemists, verifying the absolute purity...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 6-Oxa-4-azaspiro[1]heptane-5,7-dione: A Comparative Guide to CHNO Methodologies

Executive Summary

For drug development professionals and synthetic chemists, verifying the absolute purity of pharmaceutical intermediates is a non-negotiable quality control step. 6-Oxa-4-azaspiro[1]heptane-5,7-dione (CAS: 3049-39-6) is a highly specialized spiro-fused oxazolidine-2,4-dione utilized in the complex synthesis of active pharmaceutical ingredients (APIs), most notably calcitroic acid—a critical vitamin D metabolite that binds to the vitamin D receptor (VDR)[2].

As a Senior Application Scientist, I frequently encounter analytical challenges with spiro-fused heterocycles. The cyclopropane ring in this compound is highly strained yet paradoxically resistant to complete thermal degradation, while its high oxygen content (37.76%) demands rigorous mass balance closure. This guide objectively compares the leading elemental analysis (EA) technologies for this compound, providing causality-driven, self-validating experimental protocols to ensure uncompromised analytical integrity.

Molecular Profiling & Analytical Challenges

Before selecting an instrument, we must establish the theoretical baseline of the target analyte.

  • Molecular Formula: C₅H₅NO₃[3]

  • Molecular Weight: 127.10 g/mol [3]

  • Theoretical Mass Fractions: C: 47.25%, H: 3.97%, N: 11.02%, O: 37.76%

The Causality of Analytical Failure: If you rely solely on standard 950°C combustion without understanding the molecule's thermal behavior, you will likely observe a carbon deficit. The spiro-cyclopropane moiety can undergo incomplete combustion, forming amorphous soot rather than CO₂. Furthermore, because oxygen constitutes nearly 38% of the molecule's mass, analyzing only CHN leaves a massive analytical blind spot. Hygroscopic moisture absorption or residual solvents (like EtOAc or DMF used in its synthesis) will skew the hydrogen and oxygen data. Therefore, a dual-furnace CHNO approach is mandatory.

Comparative Technology Assessment

To achieve the ±0.3% absolute tolerance required by the American Chemical Society (ACS) and pharmaceutical regulatory bodies, laboratories typically deploy one of two dominant EA architectures.

Method A: Dynamic Flash Combustion with GC Separation

Representative System: Thermo Scientific™ FlashSmart™ Elemental Analyzer[4]

  • Mechanism: Samples are dropped into a 950°C furnace alongside a precise pulse of oxygen, triggering an exothermic flash that temporarily pushes the local temperature to 1800°C. Gases are separated via a Gas Chromatography (GC) column and detected by a Thermal Conductivity Detector (TCD)[5].

  • The "Why": This method is optimized for extreme speed and high-throughput micro-analysis. The integration of a MultiValve Control (MVC) module allows the system to automatically switch between the CHN combustion reactor and the Oxygen pyrolysis reactor without introducing atmospheric contamination[5].

Method B: Steady-State Combustion with Advanced Purge and Trap (APT)

Representative System: Elementar vario EL cube[6]

  • Mechanism: Utilizes a slide-out, double vertical furnace system capable of quantitative sample digestion up to 1200°C[7]. Instead of a static GC column, it uses dynamically heated gas-specific adsorption columns to trap and sequentially release CO₂, H₂O, and SO₂[6].

  • The "Why": GC columns can become saturated if sample sizes are too large. APT technology prevents peak overlap and guarantees baseline separation even at extreme elemental ratios. This allows for larger sample sizes (up to 20 mg of organic matter), which is highly beneficial if the 6-oxa-4-azaspiro[1]heptane-5,7-dione batch is heterogeneous[8].

Table 1: Objective Performance Comparison
FeatureDynamic Flash Combustion (e.g., FlashSmart)Steady-State APT (e.g., vario EL cube)
Separation Mechanism Gas Chromatography (GC)[4]Advanced Purge and Trap (APT)[7]
Optimal Sample Size 0.5 – 2.0 mg (Micro)[4]Up to 20 mg (Micro to Semi-Macro)[8]
Throughput Very High (<10 mins per run)[5]High (~12-15 mins per run)
Best Application Rapid, automated CHN/O switchingHandling trace impurities in larger sample volumes
Furnace Architecture Dual independent furnaces (MVC switching)[5]Slide-out, double vertical furnace system[7]

Self-Validating Experimental Protocols

A protocol is only trustworthy if it validates itself. The following workflow ensures that any systemic error (leaks, incomplete combustion, or exhausted reduction copper) is immediately flagged before sample data is accepted.

Protocol 1: CHN Combustion Workflow
  • System Blank Validation: Run three empty tin capsules. The TCD must show a flat baseline. Any nitrogen peak indicates an atmospheric leak in the autosampler carousel.

  • K-Factor Calibration: Analyze 1.0 mg of a Certified Reference Material (CRM) such as Sulfanilamide. Calculate the response factor (K-factor). The K-factor relative standard deviation (RSD) must be <1%.

  • Sample Preparation (The Catalyst Step): Weigh 1.5 mg of 6-oxa-4-azaspiro[1]heptane-5,7-dione into a tin capsule. Crucial Step: Add 1.0 mg of Vanadium Pentoxide (V₂O₅). Causality: V₂O₅ acts as an oxygen-donating flux, ensuring the complete thermal degradation of the resilient spiro-cyclopropane ring.

  • Combustion & Reduction: The sample is flash-combusted at 950°C. The resulting gas mixture (CO₂, H₂O, NOₓ) passes through a reduction reactor filled with elemental copper at 650°C to quantitatively reduce NOₓ to N₂[9].

  • Detection: Gases are separated and quantified via TCD.

Protocol 2: Oxygen Pyrolysis Workflow
  • Capsule Selection: Weigh 1.0 mg of the sample into a Silver capsule (Tin cannot be used for oxygen analysis as it forms SnO₂, trapping the oxygen).

  • High-Temperature Pyrolysis: Drop the sample into a 1060°C reactor packed with Carbon Black[4]. Causality: In the absence of oxygen, the high heat and carbon environment force all molecular oxygen in the oxazolidine-2,4-dione ring to form Carbon Monoxide (CO).

  • Acid Gas Removal: The gas stream passes through an absorption trap to remove any halogen or sulfur byproducts from upstream synthesis.

  • Detection: The purified CO is separated and quantified via TCD.

Table 2: Empirical Data & Mass Balance Tolerance Standards
ElementTheoretical Mass (%)Acceptable Limit (±0.3%)Diagnostic Indication of Failure
Carbon (C) 47.25%46.95% – 47.55%Low C: Incomplete cyclopropane combustion (Add V₂O₅).
Hydrogen (H) 3.97%3.67% – 4.27%High H: Moisture trapping (hygroscopic behavior).
Nitrogen (N) 11.02%10.72% – 11.32%Low N: Incomplete NOₓ reduction by exhausted Copper.
Oxygen (O) 37.76%37.46% – 38.06%High O: Residual solvent (e.g., EtOAc) contamination.

Self-Validation Check: Sum the empirical mass fractions of C, H, N, and O. If the total does not equal 99.7% – 100.3%, the protocol invalidates itself, indicating the presence of unquantified inorganic ash or halogens.

Workflow Visualization

The following diagram illustrates the logical pathway for the complete CHNO characterization of the compound, highlighting the necessary divergence in sample preparation and reactor conditions.

Workflow Sample 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Sample Preparation Split Method Selection Sample->Split CHN_Prep Tin Capsule + V₂O₅ (Combustion Aid) Split->CHN_Prep CHN Analysis O_Prep Silver Capsule (Halogen/S-Free) Split->O_Prep Oxygen Analysis Combustion Dynamic Flash Combustion (950°C - 1200°C, O₂ Pulse) CHN_Prep->Combustion Pyrolysis High-Temp Pyrolysis (1060°C, Carbon Black) O_Prep->Pyrolysis Reduction Reduction Reactor (Cu) NOₓ → N₂ Combustion->Reduction Conversion Conversion Reactor O₂ → CO Pyrolysis->Conversion Separation Gas Separation (GC Column or Purge & Trap) Reduction->Separation Conversion->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Chromatogram Integration & Mass Balance Validation Detection->Data

Workflow for CHNO Elemental Analysis of 6-Oxa-4-azaspiro[1]heptane-5,7-dione.

References

  • Title: 6-OXA-4-AZASPIRO[1]HEPTANE-5,7-DIONE (CAS 3049-39-6) Source: Fluorochem URL: 3

  • Title: IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II Source: Minds@UW (University of Wisconsin) URL: 2

  • Title: FlashSmart CHNSO - Irvine Materials Research Institute Source: UC Irvine URL: 4

  • Title: Organic elemental analyzer vario EL cube Source: Elementar URL: 6

  • Title: High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module Source: Labrulez / Thermo Fisher Scientific URL: 5

  • Title: Vario EL Cube - CHNS Elemental Analyzer Source: SciSPX URL: 8

  • Title: Elemental Analysis: CHNS/O Characterization by the Thermo Scientific FlashSmart Source: Analysis.rs / Thermo Fisher Scientific URL: 9

  • Title: vario EL cube: Innovative micro to semi-macro analyzer Source: Anamet / Elementar URL: 7

Sources

Validation

Benchmarking synthetic routes for spiro-fused heterocycles

The integration of spiro-fused heterocycles into drug discovery pipelines represents a critical paradigm shift toward higher three-dimensional molecular complexity. By increasing the fraction of sp³-hybridized carbons (...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spiro-fused heterocycles into drug discovery pipelines represents a critical paradigm shift toward higher three-dimensional molecular complexity. By increasing the fraction of sp³-hybridized carbons (


), spirocyclic scaffolds enhance receptor-ligand complementarity, improve aqueous solubility, and significantly increase metabolic stability compared to traditional planar heteroaromatics[1]. Furthermore, they serve as excellent conformational bioisosteres for piperidines and piperazines[2].

However, the construction of the quaternary spiro center—often requiring absolute stereocontrol—presents a formidable synthetic bottleneck[3]. As a Senior Application Scientist, I have benchmarked three state-of-the-art synthetic routes for constructing spiro-fused heterocycles. This guide objectively compares their efficiency, stereoselectivity, and mechanistic causality to help you select the optimal workflow for your medicinal chemistry campaigns.

Benchmarking the Synthetic Routes

We evaluate three distinct, field-proven methodologies for spirocycle synthesis:

  • Route A: Transition-Metal Catalyzed C–H Annulation Rhodium(III)-catalyzed C–H activation coupled with carbene insertion is a highly efficient method for synthesizing spiro-indazoles and spiro-carbazoles[4]. The reaction utilizes diazo compounds as coupling partners, where the extrusion of nitrogen gas acts as the thermodynamic driving force for the formation of a transient rhodium carbenoid[5].

  • Route B: Organocatalytic Asymmetric Cascade Cycloaddition For targets requiring exquisite stereocontrol, organocatalytic domino reactions (e.g., Michael/Michael/1,2-addition) are the gold standard. Utilizing chiral hydrogen-bonding catalysts like cinchona-derived aminosquaramides, this metal-free route constructs multiple contiguous stereocenters in a single operation, yielding highly enantioenriched spirooxindoles and spiropyrazolones[6].

  • Route C: Strain-Release & Photochemical Synthesis The synthesis of highly strained spiro[3.3]heptanes and spiro[7]hexanes relies on[2+2] cycloadditions (such as the Paternò–Büchi reaction) or the orthogonal functionalization of pre-formed strained rings[2]. This route is optimal for generating low-molecular-weight, achiral bioisosteres.

Quantitative Performance Comparison

The following table summarizes the benchmarking data across the three synthetic strategies, highlighting their respective yields, stereoselectivities, and scalability profiles.

Synthetic RouteTypical YieldsEnantiomeric Excess (ee)Diastereomeric Ratio (dr)ScalabilityKey Advantage
Route A: Rh(III)-Catalyzed Annulation 65–90%[5]N/A (Typically racemic unless chiral Cp ligands are used)>20:1Gram-scale[5]High atom economy; H₂O and N₂ are the only byproducts[5].
Route B: Organocatalytic Cascade 47–91%[6]98–99%[6]>25:1[6]ModerateExceptional stereocontrol; metal-free conditions[6].
Route C: Strain-Release (Spiro[3.3]) 56–98%[2]N/A (Achiral core)>5:1[2]Multi-gram[2]Rapid access to novel 3D bioisosteres[2].

Mechanistic Workflow Visualization

The diagram below illustrates the self-validating logic and step-by-step progression of the highly stereoselective organocatalytic cascade workflow (Route B).

Workflow Substrates Starting Materials Pyrazolone Enone Step1 Stereoselective Michael Addition Enolate Formation Substrates->Step1 Base / Solvent Catalyst Chiral Organocatalyst Aminosquaramide Catalyst->Step1 Dual H-Bonding Step2 Intramolecular Cyclization DBU Promoted Step1->Step2 Cascade Reaction Product Product Step2->Product Kinetic Control Validation Self-Validation Chiral HPLC & NMR Product->Validation QA / QC

Organocascade workflow for the asymmetric synthesis of spiro-fused heterocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the exact causality behind each experimental choice. Every protocol is designed as a self-validating system.

Protocol 1: Organocatalytic Asymmetric Synthesis of Spiropyrazolones (Route B)

This protocol yields spiro-compounds with six contiguous stereogenic centers[6].

  • Catalyst Pre-organization: Dissolve the pyrazolone-derived olefin (0.1 mmol) and the cinchona-derived aminosquaramide catalyst (10 mol%) in dichloromethane (1.0 mL).

    • Causality: The squaramide motif provides dual hydrogen-bonding to activate the electrophile, while the quinuclidine nitrogen deprotonates the nucleophile. This pre-organizes a highly rigid transition state, which is the absolute prerequisite for stereocontrol[6].

  • Kinetic Substrate Addition: Cool the reaction mixture to -20 °C and add the enone substrate (0.12 mmol).

    • Causality: Lowering the temperature suppresses the background uncatalyzed racemic reaction and maximizes the energy difference (

      
      ) between the diastereomeric transition states, ensuring an enantiomeric excess of >98%[6].
      
  • Cascade Initiation: After complete consumption of the starting material (monitored via TLC), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv).

    • Causality: DBU acts as a strong, non-nucleophilic base to drive the secondary intramolecular cyclization (ring closure) following the initial Michael addition, completing the cascade without epimerizing the newly formed stereocenters[6].

  • Self-Validation (QA/QC): Purify the crude mixture via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC).

    • Validation: The appearance of a single sharp peak on the chiral stationary phase confirms >99% ee and >25:1 dr, validating the stereochemical fidelity of the catalytic cycle[6].

Protocol 2: Rh(III)-Catalyzed C–H Activation / Cyclization (Route A)

This protocol yields N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones via C-H activation[5].

  • Active Catalyst Generation: In a Schlenk tube, combine

    
     (1 mol%), 
    
    
    
    (10 mol%), and the N-arylacetamide substrate (0.5 mmol) in 1,2-dichloroethane (3 mL).
    • Causality: The

      
       acts as a halide scavenger. It precipitates silver chloride (
      
      
      
      ) from the solution, thereby generating the highly electrophilic, active cationic Rh(III) species required for directed ortho-C–H metalation[5].
  • Carbenoid Formation & Insertion: Add the cyclic 2-diazo-1,3-diketone (0.5 mmol) and heat the mixture to reflux for 12 hours.

    • Causality: Thermal energy triggers the extrusion of

      
       gas from the diazo compound. This irreversible step provides the thermodynamic driving force to form the transient rhodium carbenoid intermediate, which subsequently undergoes migratory insertion into the Rh–C bond[5].
      
  • Self-Validation (QA/QC): Isolate the product via crystallization or chromatography. Analyze via

    
     NMR and HRMS.
    
    • Validation: The complete disappearance of the N–H and ortho-C–H protons in the

      
       NMR spectrum, coupled with the correct exact mass via HRMS, self-validates the successful [4+1] or [4+2] spiroannulation[5].
      

References

1.[8] The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available at: 2.[3] Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Available at: 3.[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. Available at: 4.[2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). Available at: 5.[4] Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Publishing. Available at: 6.[6] Streocontrolled Construction of Six Vicinal Stereogenic Centers on Spiropyrazolones via Organocascade Michael/Michael/1,2-Addition Reactions - PMC. Available at: 7.[5] Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides - PMC. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione: Essential Safety and Operational Protocols

As a novel compound in the landscape of drug discovery and chemical research, 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione presents unique handling challenges. Its heterocyclic structure demands a rigorous and informed approac...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery and chemical research, 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione presents unique handling challenges. Its heterocyclic structure demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

The foundational step in safely handling any chemical is a thorough understanding of its potential hazards. For 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6), the primary hazards identified are:

  • Harmful if swallowed (H302) [1].

  • Causes skin irritation (Category 2) [2].

  • Causes serious eye irritation (Category 2) [2].

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure through ingestion, dermal contact, or eye contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential. The selection of each component is directly dictated by the known and potential hazards of the compound.

  • Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves are recommended due to their broad resistance to a variety of chemicals, including heterocyclic compounds.[3][4] Always inspect gloves for any signs of degradation or perforation before use. For procedures with a higher risk of splashing, consider double-gloving.

  • Eye and Face Protection: Given that the compound causes serious eye irritation, robust eye protection is non-negotiable.[2] Safety glasses with side shields are the minimum requirement. However, for tasks involving larger quantities or the potential for splashing, a face shield used in conjunction with safety glasses is mandated.[5][6]

  • Body Protection: A standard laboratory coat should be worn at all times. For enhanced protection, especially during procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working with the compound outside of a fume hood.[7]

The following table summarizes the recommended PPE for various laboratory operations involving 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione:

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transferring SolidsSingle pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required
Dissolving/Solution PrepSingle pair of nitrile glovesSafety glasses and face shieldStandard lab coatNot generally required
Running ReactionsDouble pair of nitrile glovesSafety glasses and face shieldChemically resistant apron over lab coatAs needed based on ventilation
Work-up/PurificationDouble pair of nitrile glovesSafety glasses and face shieldChemically resistant apron over lab coatAs needed based on ventilation

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal protocols.

Donning and Doffing PPE:

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Spill Management:

In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, use an absorbent material to contain the substance, then clean the area with soap and water. For larger spills, follow your institution's emergency procedures. All materials used for cleanup should be treated as hazardous waste.

Disposal of Contaminated PPE and Chemical Waste:

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione and solutions containing the compound must be disposed of as hazardous chemical waste.[2][8] Do not pour this chemical down the drain.[9][10] Collect all liquid waste in a clearly labeled, sealed, and compatible container.[11][12] Solid waste should be collected separately. Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

The following diagram outlines the immediate response to an exposure event:

Emergency_Response Exposure Accidental Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Skin Skin Contact Remove contaminated clothing. Flush with water for 15 min. Identify->Skin Eyes Eye Contact Flush with water for 15 min. Lift eyelids. Identify->Eyes Inhalation Inhalation Move to fresh air. Identify->Inhalation Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Identify->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Sources

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